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Foundational

An In-depth Technical Guide to 1,8-Octanediamine Dihydrochloride: Physicochemical Properties, Characterization, and Applications

Introduction 1,8-Octanediamine, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile and fundamental building block in chemical synthesis.[1] This guide focuses on its dihydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,8-Octanediamine, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile and fundamental building block in chemical synthesis.[1] This guide focuses on its dihydrochloride salt form (C₈H₂₀N₂·2HCl), a more stable and water-soluble derivative that is frequently preferred for laboratory and developmental applications.[2] The structure, featuring primary amine groups at both ends of an eight-carbon chain, allows it to function as a flexible linker, a monomer in polymerization, and a substrate in biochemical assays.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its properties is crucial for its effective application. This document provides a comprehensive overview of the physical and chemical properties of 1,8-Octanediamine dihydrochloride, detailed experimental protocols for its characterization, and an exploration of its significant roles in research and development.

Section 1: Core Physicochemical Properties

The fundamental properties of 1,8-Octanediamine and its dihydrochloride salt are summarized below. It is important to distinguish between the free base and the salt, as their properties can differ significantly.

PropertyValueReference(s)
Chemical Identifiers
IUPAC Nameoctane-1,8-diamine dihydrochloride[2]
Synonyms1,8-Diaminooctane dihydrochloride, Octamethylenediamine dihydrochloride[2]
CAS Number7613-16-3[2][4]
Molecular FormulaC₈H₂₂Cl₂N₂[2]
Molecular Weight217.18 g/mol [2]
Physical Properties
AppearanceWhite crystalline solid[2]
Melting Point>300 °C (Decomposes)Note: Data for the dihydrochloride salt is not commonly listed. Unlike the free base (50-54 °C), salt forms of amines typically have very high melting points and often decompose before melting.
Boiling PointNot applicable (Decomposes)Note: The free base boils at 225-226 °C.[5][6]
SolubilitySoluble in water. The hydrochloride form enhances water solubility compared to the free base.[2] The free base solubility is 575 g/L at 20 °C.[5][6][7]
Safety Information
GHS Hazard StatementsH314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[4][7][8]
Signal WordDanger[7]

Section 2: Chemical Profile: Reactivity and Stability

Reactivity: The chemical behavior of 1,8-Octanediamine dihydrochloride is dominated by the two primary ammonium groups. In solution, there is an equilibrium between the protonated ammonium form (R-NH₃⁺) and the free amine form (R-NH₂). This allows it to act as a nucleophile, participating in reactions such as:

  • Polymerization: It serves as a key monomer in condensation reactions with diacids or diacid chlorides to form specific polyamides, such as Nylon 8,10.[1]

  • Nucleophilic Substitution: The amine groups can react with electrophiles to form a wide range of derivatives. This bifunctionality makes it an ideal crosslinker or spacer molecule.[2][9]

Stability and Handling: The dihydrochloride salt is significantly more stable to air than its hygroscopic and air-sensitive free base form.[7] However, proper handling is essential.

  • Incompatibilities: It is incompatible with strong oxidizing agents.

  • Conditions to Avoid: Avoid the formation of dust, exposure to moisture, and excess heat.

  • Hazardous Decomposition: Thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Safety Precautions: Due to its corrosive nature, 1,8-Octanediamine dihydrochloride must be handled in a chemical fume hood. Personal protective equipment, including chemical safety goggles, gloves, and a lab coat, is mandatory to prevent contact with skin and eyes.[10] In case of ingestion, which can cause severe damage to the gastrointestinal tract, vomiting should not be induced, and immediate medical attention is required.[7]

Section 3: Experimental Protocols for Synthesis and Characterization

Protocol for Synthesis: Precipitation of the Dihydrochloride Salt

This protocol details the conversion of 1,8-Octanediamine (free base) to its dihydrochloride salt. The choice of an anhydrous organic solvent like toluene is critical to prevent the dissolution of the desired salt and to avoid introducing water, which can interfere with the reaction.

Methodology:

  • Dissolution: Dissolve the crude 1,8-Octanediamine free base in a suitable volume of toluene in a three-necked flask equipped with a magnetic stirrer and a gas inlet tube.

  • Inert Atmosphere (Optional but Recommended): For high purity applications, purge the system with an inert gas like nitrogen or argon to protect the air-sensitive free base before precipitation.

  • Precipitation: Bubble dry hydrogen chloride (HCl) gas slowly through the stirred toluene solution. The HCl gas reacts with the basic amine groups to form the insoluble dihydrochloride salt.

    • Scientific Rationale: The significant difference in polarity between the nonpolar solvent (toluene) and the highly polar ionic salt (1,8-Octanediamine dihydrochloride) causes the product to precipitate out of the solution as it forms. Using dry HCl is essential to prevent the formation of clumps and to ensure a fine, easily filterable precipitate.

  • Isolation: Continue bubbling HCl until no further precipitation is observed. Collect the resulting white solid by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of fresh, cold toluene or another non-polar solvent like hexane to remove any unreacted starting material or impurities.

  • Drying: Dry the purified 1,8-Octanediamine dihydrochloride solid under a vacuum to remove residual solvent.

Workflow for Physicochemical Characterization

A systematic workflow is essential to validate the identity, purity, and properties of the synthesized or procured material. Each step provides a layer of validation.

G cluster_0 Initial Assessment cluster_1 Purity & Thermal Properties cluster_2 Structural Confirmation cluster_3 Final Validation start Sample Received visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Test (Water, Organic Solvents) visual->solubility mp Melting Point Determination (Capillary Method) solubility->mp ftir FTIR Spectroscopy (N-H, C-H, N-H⁺ stretches) mp->ftir nmr ¹H & ¹³C NMR (Alkyl Chain Confirmation) ftir->nmr Confirms Structure ms Mass Spectrometry (Molecular Ion of Free Base) nmr->ms Confirms Mass end Material Validated ms->end

Diagram 1: A logical workflow for the comprehensive characterization of 1,8-Octanediamine dihydrochloride.
  • Visual Inspection: A simple but crucial first step. The compound should be a white crystalline solid.[2] Any discoloration could indicate impurities or degradation.

  • Solubility Test: Confirms the high polarity of the salt. It should be readily soluble in water but poorly soluble in non-polar organic solvents.[2]

  • Melting Point Determination: A sharp melting range is indicative of high purity. For amine salts that decompose, the decomposition temperature is a key characteristic.

  • Spectroscopic Analysis:

    • FTIR: Provides confirmation of functional groups. Expect to see characteristic peaks for N-H stretches (amine salt), C-H stretches (alkyl chain), and N-H bending.

    • NMR (¹H and ¹³C): Unambiguously confirms the carbon skeleton. The ¹H NMR spectrum should show distinct signals corresponding to the different methylene protons on the eight-carbon chain.

    • Mass Spectrometry: While the salt itself is non-volatile, techniques like Electrospray Ionization (ESI-MS) will show the molecular ion for the protonated free base [M+H]⁺, confirming the molecular weight.

Section 4: Applications in Research and Drug Development

The unique bifunctional and linear structure of 1,8-Octanediamine makes its dihydrochloride salt a valuable tool in several advanced scientific fields.

Role as a Molecular Linker

In drug development, the compound is an attractive choice for a flexible linker or spacer.[1] The eight-carbon alkyl chain can connect two active pharmacophores or tether a cytotoxic drug to a targeting moiety, such as in an antibody-drug conjugate (ADC).[1] The length and flexibility of this linker are critical design elements that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, stability, and ability to reach its target.[1]

Applications in Biochemical Assays

Diamine dihydrochlorides are frequently used as substrates in enzymatic assays.[3][11] A prominent example is their use in characterizing the activity of diamine oxidase (DAO), an enzyme involved in the metabolism of biogenic amines like histamine.[12][13][14]

G cluster_0 Reaction Setup cluster_1 Kinetic Measurement cluster_2 Data Analysis reagents Prepare Assay Buffer, Enzyme (DAO), Substrate (e.g., Putrescine Dihydrochloride), & Coupling Reagents pre_inc Pre-incubate mixture at optimal temperature (e.g., 37°C) reagents->pre_inc initiate Initiate Reaction by adding final component (Enzyme or Substrate) pre_inc->initiate monitor Monitor reaction progress (e.g., change in absorbance at 440 nm) over time initiate->monitor calc Calculate Initial Velocity (ΔAbsorbance / minute) monitor->calc kinetics Determine Kinetic Parameters (Km, Vmax) calc->kinetics

Diagram 2: Generalized workflow for a diamine oxidase (DAO) kinetic assay using a diamine dihydrochloride substrate.

In this workflow, the diamine is oxidized by DAO, producing an aldehyde, ammonia, and hydrogen peroxide.[13] The hydrogen peroxide is then used in a coupled reaction (e.g., with peroxidase and a chromogenic substrate like o-dianisidine) to produce a colored product that can be measured spectrophotometrically, allowing for the precise calculation of enzyme activity.[3]

Precursor in Materials Science

1,8-Octanediamine is a foundational monomer for creating advanced materials. It is used as a crosslinker or spacer in the synthesis of molecular cages, macrocycles, and microporous organic materials.[9] Its derivatives, such as Octenidine Dihydrochloride, are potent, broad-spectrum antiseptics used in clinical settings to combat bacteria, fungi, and viruses, highlighting the utility of the C8-diamine backbone in creating bioactive molecules.[15][16]

Conclusion

1,8-Octanediamine dihydrochloride is more than a simple chemical; it is a highly versatile tool for innovation in science and medicine. Its well-defined physical and chemical properties, combined with its bifunctional reactivity, make it an indispensable component in polymer synthesis, a strategic element in the design of complex pharmaceuticals, and a standard reagent in biochemical research. The protocols and data presented in this guide offer a robust foundation for researchers and developers to confidently and effectively utilize this compound in their work, paving the way for new discoveries and applications.

References

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • CymitQuimica. CAS 7613-16-3: 1,8-Octanediamine, hydrochloride (1:2).
  • TCI EUROPE N.V. (2025, July 8). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, May 3). SAFETY DATA SHEET.
  • Benchchem. An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications.
  • PubChem. 1,8-Octanediamine | C8H20N2 | CID 24250.
  • ChemBK. (2024, April 9). 1,8-Octanediamine - Physico-chemical Properties.
  • ChemBK. (2024, April 9). 1,8-Diaminooctane.
  • Taylor & Francis Online. (2023, September 20). Characterization of diamine oxidase-based biosensors for biogenic amines detection assembled onto functionalized SiO₂ substrates using aliphatic and aromatic di-aldehydes as crosslinkers.
  • ResearchGate. (2023, September 20). Characterization of diamine oxidase-based biosensors for biogenic amines detection assembled onto functionalized SiO₂ substrates using aliphatic and aromatic di-aldehydes as crosslinkers.
  • ChemicalBook. (2026, January 13). 1,8-Diaminooctane.
  • Chemsrc. (2025, August 22). 1,8-Diaminooctane | CAS#:373-44-4.
  • Santa Cruz Biotechnology. 1,8-Diaminooctane Material Safety Data Sheet.
  • PMC. (2022, June 24). Toward Oral Supplementation of Diamine Oxidase for the Treatment of Histamine Intolerance.
  • Chemsrc. (2025, September 12). 1,8-Octanediamine, hydrochloride salt | CAS#:7613-16-3.
  • Sigma-Aldrich. 1,8-Diaminooctane 98 373-44-4.
  • Tokyo Chemical Industry Co., Ltd. 1,8-Diaminooctane | 373-44-4.
  • Lebsa. (2023, May 19). Octenidine Dihydrochloride API: The Challenge for Lebsa in 2023.
  • Shree Ganesh Remedies Limited. 1,8-Diaminooctane-373-44-4.
  • ResearchGate. (2026, March 20). Octenidine Dihydrochloride – Antimicrobial Activity, Adaptation and Clinical Application.
  • ResearchGate. (2026, March 16). Comparative Characterization of Diamine Oxidase (DAO) Activity from Plant, Animal and Microbial Matrices | Request PDF.
  • PubChem. Octane-1,8-diamine;octanedioic acid | C16H34N2O4 | CID 20035727.
  • Wikipedia. 1,8-辛二胺.
  • Alfa Chemistry. CAS 7613-16-3 1,8-Diaminooctane dihcl.
  • MDPI. (2024, October 14). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
  • LGC Standards. N-(8-Aminooctyl)-1,8-octanediamine.

Sources

Exploratory

An In-depth Technical Guide to the Aqueous Solubility of 1,8-Octanediamine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of the aqueous solubility of 1,8-octanediamine dihydrochloride (CAS 7613-16-3), a critical parameter for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of 1,8-octanediamine dihydrochloride (CAS 7613-16-3), a critical parameter for researchers, scientists, and drug development professionals. While a definitive numerical solubility limit is not extensively reported in the literature, this guide synthesizes available data, discusses the physicochemical principles governing its solubility, and provides a detailed, field-proven protocol for its experimental determination. By understanding the causality behind its solubility characteristics and the methodologies for its precise measurement, professionals can better control its application in various aqueous systems.

Introduction: The Significance of Aqueous Solubility

1,8-Octanediamine dihydrochloride is the salt form of the linear aliphatic diamine, 1,8-diaminooctane. The presence of two primary amine groups along an eight-carbon chain makes it a valuable building block in polymer chemistry, a linker in supramolecular chemistry, and a potential component in pharmaceutical formulations. In all these applications, its behavior in aqueous media is of paramount importance.

Aqueous solubility dictates the bioavailability of a drug substance, influences reaction kinetics in solution, and is a key factor in the formulation of liquid-phase products. For 1,8-octanediamine dihydrochloride, its solubility is significantly influenced by the protonation of its amine groups, forming the highly polar dihydrochloride salt. This transformation from the free base drastically enhances its interaction with water molecules, leading to a substantial increase in aqueous solubility[1].

Physicochemical Properties and Solubility Profile

The free base, 1,8-diaminooctane, exhibits a remarkably high aqueous solubility of 575 g/L at 20°C[2][3][4][5][6]. The formation of the dihydrochloride salt further increases its polarity. The ionic nature of the ammonium chloride groups promotes strong ion-dipole interactions with water, which are energetically favorable and lead to dissolution. It is therefore confidently predicted that 1,8-octanediamine dihydrochloride is also very soluble in water[1].

The following tables summarize the key physicochemical properties of both 1,8-diaminooctane and its dihydrochloride salt.

Table 1: Physicochemical Properties of 1,8-Diaminooctane

PropertyValueReference(s)
CAS Number 373-44-4[6][7]
Molecular Formula C₈H₂₀N₂[2][6]
Molecular Weight 144.26 g/mol [2][6][7]
Appearance White to off-white crystalline solid[6]
Melting Point 50-52 °C[2][4]
Boiling Point 225-226 °C[2][4]
Aqueous Solubility 575 g/L (at 20 °C)[2][3][4][5][6]

Table 2: Physicochemical Properties of 1,8-Octanediamine Dihydrochloride

PropertyValueReference(s)
CAS Number 7613-16-3[7]
Molecular Formula C₈H₂₂Cl₂N₂[1]
Molecular Weight 217.18 g/mol [1]
Appearance White crystalline solid[1]
Aqueous Solubility Soluble[1]

Experimental Determination of Aqueous Solubility: A Self-Validating Protocol

Given the absence of a precise reported solubility limit, experimental determination is crucial for applications requiring exact concentration data. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a specific volume of solvent (in this case, purified water) at a controlled temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, which represents the thermodynamic solubility limit under those conditions.

Materials and Equipment
  • 1,8-Octanediamine dihydrochloride (high purity)

  • Deionized or distilled water (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical technique for quantification.

Step-by-Step Experimental Protocol
  • Preparation of the Test System:

    • Accurately weigh an amount of 1,8-octanediamine dihydrochloride that is in clear excess of its expected solubility. Given the high solubility of the free base, starting with a significant excess (e.g., 1 g in 10 mL of water) is recommended.

    • Add the weighed solid to a series of glass vials or flasks.

    • Pipette a precise volume of purified water into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium is advised (e.g., taking measurements at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, two methods are recommended:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Ensure the filter does not adsorb the analyte; a pre-conditioning step with the solution may be necessary.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

    • Prepare a calibration curve using standards of known concentrations of 1,8-octanediamine dihydrochloride.

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. This value represents the aqueous solubility limit.

Diagram of the Experimental Workflow

G cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification weigh Weigh excess 1,8-Octanediamine dihydrochloride add_solvent Add precise volume of purified water weigh->add_solvent shake Agitate at constant temperature (e.g., 24-72h) add_solvent->shake settle Allow excess solid to settle shake->settle separate Separate supernatant via centrifugation or filtration settle->separate dilute Dilute supernatant separate->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for the experimental determination of aqueous solubility using the shake-flask method.

Factors Influencing Aqueous Solubility

The aqueous solubility of 1,8-octanediamine dihydrochloride, like many salts, is not an immutable constant. Several factors can influence its value:

  • Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally if the intended application involves a range of temperatures.

  • pH: As a salt of a weak base and a strong acid, the pH of the solution can influence the equilibrium between the protonated and non-protonated forms of the amine groups. However, for the dihydrochloride salt, the amine groups are fully protonated, and its solubility is expected to be high across a wide pH range.

  • Common Ion Effect: The presence of other chloride salts in the solution could potentially decrease the solubility of 1,8-octanediamine dihydrochloride due to the common ion effect.

  • Presence of Other Solutes: High concentrations of other dissolved salts can affect the activity of water and influence the solubility of the compound.

Conclusion

While a definitive aqueous solubility limit for 1,8-octanediamine dihydrochloride is not readily found in the literature, its chemical nature as a dihydrochloride salt of a highly soluble diamine strongly suggests it is also very soluble in water. For applications requiring precise knowledge of its solubility, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its experimental determination. A thorough understanding of the factors influencing its solubility will enable researchers and developers to effectively utilize this versatile compound in their aqueous systems.

References

  • ChemBK. 1,8-Diaminooctane. [Link]

  • ChemBK. 1,8-Octanediamine. [Link]

  • ResearchGate. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. [Link]

  • ChemBK. octamethylenediamine. [Link]

  • Scilit. Structural and physicochemical evaluation of three amine salts of diclofenac with improved aqueous solubility. [Link]

  • ACS Publications. Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions | Journal of Chemical & Engineering Data. [Link]

  • Cheméo. Chemical Properties of 1,8-Diaminooctane (CAS 373-44-4). [Link]

  • PubChem. 1,8-Octanediamine. [Link]

Sources

Foundational

1,8-Octanediamine dihydrochloride pKa values and isoelectric point

An In-Depth Technical Guide to the pKa Values and Isoelectric Point of 1,8-Octanediamine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 1,8-Octanediamine, also known as octamethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the pKa Values and Isoelectric Point of 1,8-Octanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Octanediamine, also known as octamethylenediamine, is a versatile linear aliphatic diamine that serves as a crucial building block in a multitude of chemical and pharmaceutical applications.[1] Its utility in the synthesis of polyamides, surfactants, corrosion inhibitors, and as a linker in complex molecular design is well-established.[1][2] A fundamental understanding of its acid-base chemistry, specifically its pKa values and isoelectric point (pI), is paramount for optimizing reaction conditions, predicting molecular interactions, and ensuring the stability and efficacy of final products. This guide provides a comprehensive exploration of these core physicochemical properties, detailing their theoretical underpinnings, experimental determination, and practical implications in research and development.

The Acid-Base Chemistry of a Diamine

1,8-Octanediamine possesses two primary amine groups (-NH₂) at either end of an eight-carbon chain.[1][3] These functional groups are basic and can accept protons in an aqueous solution. The dihydrochloride salt form (NH₃⁺(CH₂)₈NH₃⁺ · 2Cl⁻) is a common and water-soluble variant.[2]

The protonation state of 1,8-octanediamine is pH-dependent, existing in three primary forms in equilibrium:

  • Diprotonated (H₂A²⁺): At low pH, both amine groups are protonated, carrying a net charge of +2.

  • Monoprotonated (HA⁺): As the pH increases, one amine group loses a proton, resulting in a net charge of +1.

  • Neutral (A): At high pH, both amine groups are deprotonated, and the molecule has a net charge of 0.

Each deprotonation step is characterized by an acid dissociation constant (Ka), more commonly expressed in its logarithmic form, pKa.

  • pKa₂: Corresponds to the equilibrium between the diprotonated (H₂A²⁺) and monoprotonated (HA⁺) forms.

  • pKa₁: Corresponds to the equilibrium between the monoprotonated (HA⁺) and neutral (A) forms.

The isoelectric point (pI) is the specific pH at which the molecule carries no net electrical charge.[4][5] For a diamine like 1,8-octanediamine, the pI is the average of its two pKa values. At this pH, the concentration of the neutral species is maximized, and solubility in aqueous media is often at its minimum.[4]

G cluster_pH Increasing pH H3N_CH2_8_NH3 +H₃N-(CH₂)₈-NH₃⁺ (H₂A²⁺) H3N_CH2_8_NH2 +H₃N-(CH₂)₈-NH₂ (HA⁺) H3N_CH2_8_NH3->H3N_CH2_8_NH2 pKa₂ H2N_CH2_8_NH2 H₂N-(CH₂)₈-NH₂ (A) H3N_CH2_8_NH2->H2N_CH2_8_NH2 pKa₁

Caption: Protonation equilibria of 1,8-octanediamine.

Quantitative Data: pKa Values and Isoelectric Point

The pKa values for 1,8-octanediamine have been experimentally determined and are crucial for predicting its behavior in solution.

ParameterValueConditionsSource
pKa₁ 11.0020°C[6][7]
pKa₂ 10.120°C[6][7]

The separation between pKa₁ and pKa₂ is attributed to the electrostatic repulsion between the two positively charged ammonium groups in the diprotonated form. The long, flexible eight-carbon chain mitigates this effect to some extent, but the first deprotonation (pKa₂) is still more favorable (occurs at a lower pH) than the second.

Calculation of the Isoelectric Point (pI)

The isoelectric point is calculated as the arithmetic mean of the two pKa values:

pI = (pKa₁ + pKa₂) / 2

pI = (11.00 + 10.1) / 2 = 10.55

At a pH of 10.55, 1,8-octanediamine will have an average net charge of zero. Below this pH, it will be predominantly positively charged, and above this pH, it will become increasingly neutral.

G cluster_charge Net Charge of 1,8-Octanediamine vs. pH Low_pH pH < 10.1 Net Charge: +2 Mid_pH1 pH = 10.1 [H₂A²⁺] ≈ [HA⁺] Mid_pH2 10.1 < pH < 11.0 Net Charge: +1 High_pH1 pH = 10.55 (pI) Net Charge: 0 High_pH2 pH = 11.0 [HA⁺] ≈ [A] Very_High_pH pH > 11.0 Net Charge: 0 (approaching)

Caption: Relationship between pH and the net charge of 1,8-octanediamine.

Experimental and Computational Methodologies

Accurate determination of pKa values is essential for validating theoretical models and for quality control in drug development and materials science.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9] It involves monitoring pH changes in a solution of the analyte upon the gradual addition of a strong acid or base.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 1,8-octanediamine dihydrochloride in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titrant Preparation: Standardize a solution of a strong base, typically 0.1 M NaOH, against a primary standard (e.g., potassium hydrogen phthalate).

  • Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Data Acquisition: Add the standardized NaOH titrant in small, precise increments using a calibrated burette.[8] Record the pH value after each addition, allowing the solution to equilibrate.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The two pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₂ and the second gives pKa₁.

G cluster_workflow Potentiometric Titration Workflow Prep Prepare Analyte (1,8-Octanediamine·2HCl) Setup Calibrate pH Meter & Assemble Apparatus Prep->Setup Titrant Standardize Titrant (NaOH) Titrant->Setup Titrate Add Titrant in Increments, Record pH Setup->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Identify Half-Equivalence Points (pKa₂ and pKa₁) Plot->Analyze

Caption: Workflow for pKa determination by potentiometric titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the ionizable group.[8][9] As the protonation state of the amine groups changes, the local electronic environment is altered, causing a shift in the resonance frequency of adjacent ¹H or ¹³C atoms. By plotting these chemical shifts against pH, a sigmoidal curve is obtained, and the inflection point corresponds to the pKa value.[8]

Computational Approaches

For novel compounds or when experimental determination is not feasible, computational methods provide reliable pKa predictions. Coupling density functional theory (DFT) with a Poisson-Boltzmann continuum solvent model has shown excellent agreement with experimental measurements for aliphatic diamines, often with a mean absolute error of less than 0.5 pKa units.[10][11] These methods calculate the free energy change associated with deprotonation, from which the pKa can be derived. It is crucial to use solution-phase optimized geometries for accurate predictions, especially for molecules capable of forming intramolecular hydrogen bonds.[10]

Field-Proven Insights and Applications

The pKa and isoelectric point of 1,8-octanediamine dihydrochloride are not merely academic values; they are critical parameters that dictate its function in practical applications.

  • Polymer Chemistry: In the synthesis of polyamides like Nylon 8,10, 1,8-octanediamine is reacted with a diacid.[1] The reaction is typically carried out under conditions where the amine groups are nucleophilic (deprotonated). Knowledge of the pKa values ensures the reaction pH is maintained above pKa₁ to maximize the concentration of the neutral, reactive diamine species, thereby improving reaction kinetics and yield.

  • Drug Development and Delivery: When used as a linker or a component of a larger active pharmaceutical ingredient (API), the charge state of the diamine moiety affects membrane permeability, solubility, and binding to biological targets. The pKa values predict the charge of the molecule at physiological pH (~7.4). Since pH 7.4 is well below both pKa values, 1,8-octanediamine will be fully diprotonated (charge +2), which will dominate its interaction with negatively charged cell membranes and proteins.

  • Formulation Science: The pH-dependent solubility, governed by the pI, is critical for formulation. To create a stable aqueous solution of 1,8-octanediamine, the pH must be maintained significantly below the pI (10.55) to ensure the protonated, soluble forms predominate. Attempts to dissolve it at or near its pI would likely result in low solubility and potential precipitation.[4]

Conclusion

1,8-Octanediamine dihydrochloride is a diamine with two distinct pKa values, pKa₁ = 11.00 and pKa₂ = 10.1, leading to a calculated isoelectric point of 10.55. These parameters are fundamental to its chemical identity and dictate its protonation state, net charge, and solubility across a range of pH values. A thorough understanding and precise determination of these properties, through methods like potentiometric titration or validated computational models, are indispensable for researchers and scientists. This knowledge enables the rational design of synthetic procedures, the development of stable pharmaceutical formulations, and the prediction of molecular behavior in complex biological systems.

References

  • 1,8-Diaminooctane - ChemBK. [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • 1,8-Diaminooctane - LookChem. [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI. [Link]

  • Measurement of Polyamine pK a Values | Springer Nature Experiments. [Link]

  • 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem. [Link]

  • 1,8-Octanediamine - ChemBK. [Link]

  • 1,8-Diaminooctane | CAS#:373-44-4 | Chemsrc. [Link]

  • Octane-1,8-diamine;octanedioic acid | C16H34N2O4 | CID 20035727 - PubChem. [Link]

  • Isoelectric point - Wikipedia. [Link]

  • Chapter 8, Acid-base equilibria. [Link]

Sources

Exploratory

1H and 13C NMR spectra for 1,8-Octanediamine dihydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,8-Octanediamine Dihydrochloride Authored by: A Senior Application Scientist Introduction: The Role of NMR Spectroscopy in Structural Elucidation Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,8-Octanediamine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction: The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei—primarily protons (¹H) and carbon-13 (¹³C)—NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,8-Octanediamine Dihydrochloride, a symmetrical long-chain diamine salt. Understanding its spectral characteristics is crucial for researchers in materials science, drug development, and organic synthesis where such molecules are used as building blocks or active agents.

This document is structured to provide not just the spectral data, but also the underlying principles and experimental rationale. We will explore the influence of the molecule's symmetry and the electron-withdrawing effects of the terminal ammonium groups on the resulting NMR spectra.

Molecular Structure and Symmetry Considerations

1,8-Octanediamine dihydrochloride, with the chemical formula C₈H₂₂Cl₂N₂, is the salt form of the parent diamine.[3][4] The protonation of the two terminal amino groups results in ammonium chloride moieties, which significantly influences the molecule's solubility and electronic properties.

The key structural feature is the molecule's symmetry. A plane of symmetry exists at the center of the C4-C5 bond, which renders pairs of carbons and their attached protons chemically equivalent. This symmetry simplifies the NMR spectra, as chemically equivalent nuclei resonate at the same frequency, leading to fewer signals than would be expected for an asymmetric C₈ chain.

  • Proton Equivalence: H1 is equivalent to H8, H2 to H7, H3 to H6, and H4 to H5.

  • Carbon Equivalence: C1 is equivalent to C8, C2 to C7, C3 to C6, and C4 to C5.

Therefore, we anticipate a maximum of four unique signals in the ¹H NMR spectrum (excluding the NH₃⁺ protons) and four unique signals in the ¹³C NMR spectrum.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the different proton environments within the molecule. The chemical shift of each proton is primarily influenced by the inductive effect of the positively charged terminal ammonium groups (-NH₃⁺). This group strongly deshields adjacent protons, shifting their signals downfield (to a higher ppm value). This effect diminishes with distance along the alkyl chain.[5]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1, H-8 (-CH ₂-NH₃⁺)~3.0Triplet (t)4H
H-2, H-7 (-CH₂-CH ₂-NH₃⁺)~1.7Multiplet (m)4H
H-3, H-6~1.4Multiplet (m)4H
H-4, H-5~1.3Multiplet (m)4H
-NH ₃⁺Variable (~7.0-8.5 in DMSO-d₆)Broad Singlet (br s)6H

Note: In D₂O, the acidic -NH₃⁺ protons will exchange with deuterium, causing this signal to disappear. This exchange also simplifies the multiplicity of the H-1/H-8 signal from a multiplet to a clean triplet.

Interpretation and Rationale
  • H-1, H-8 (α-protons): These protons are directly adjacent to the electron-withdrawing -NH₃⁺ groups. This proximity causes significant deshielding, resulting in the most downfield chemical shift among the methylene protons. They are split into a triplet by the two neighboring protons on C2/C7.

  • H-2, H-7 (β-protons): The inductive effect of the ammonium group is weaker at this position, so these protons appear upfield relative to H-1/H-8. They will appear as a complex multiplet due to coupling with protons on both C1/C8 and C3/C6.

  • H-3, H-6 and H-4, H-5 (γ and δ-protons): These protons are the furthest from the deshielding ammonium groups and thus resonate at the highest field, in the typical range for aliphatic methylene groups (~1.3-1.4 ppm).[6] Due to very similar electronic environments, their signals are expected to overlap, forming a broad multiplet.

Visualization of Proton Environments

The following diagram illustrates the chemically distinct proton environments in 1,8-Octanediamine Dihydrochloride.

G cluster_mol N1 H₃N⁺- C1 CH₂ N1->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 N2 -⁺NH₃ C8->N2 H1 α H8 α H2 β H7 β H3 γ H6 γ H4 δ H5 δ

Caption: Distinct proton environments in 1,8-Octanediamine Dihydrochloride.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. Similar to the ¹H spectrum, the chemical shifts are dictated by the deshielding effect of the -NH₃⁺ groups. Due to the molecule's symmetry, only four signals are expected.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-8~40-42
C-2, C-7~27-29
C-3, C-6~26-28
C-4, C-5~25-27
Interpretation and Rationale
  • C-1, C-8 (α-carbons): These carbons are directly bonded to the nitrogen atoms and experience the strongest inductive deshielding, causing them to resonate at the lowest field.

  • C-2, C-7 (β-carbons): Located two bonds away, the deshielding effect is reduced, and they appear at a higher field (lower ppm) than C-1/C-8.

  • C-3, C-6 (γ-carbons) & C-4, C-5 (δ-carbons): These internal carbons are the most shielded from the terminal groups. Their chemical shifts are characteristic of internal methylene carbons in a long alkyl chain.[7][8] The subtle differences in their electronic environment may result in closely spaced or even overlapping signals. The C-4/C-5 signal is expected to be the most upfield.

Visualization of Carbon Environments

The following diagram illustrates the chemically distinct carbon environments.

G cluster_mol N1 H₃N⁺- C1_node C N1->C1_node C2_node C C1_node->C2_node C3_node C C2_node->C3_node C4_node C C3_node->C4_node C5_node C C4_node->C5_node C6_node C C5_node->C6_node C7_node C C6_node->C7_node C8_node C C7_node->C8_node N2 -⁺NH₃ C8_node->N2 C1 α C8 α C2 β C7 β C3 γ C6 γ C4 δ C5 δ

Caption: Distinct carbon environments in 1,8-Octanediamine Dihydrochloride.

Part 3: Experimental Protocol

This section provides a validated, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,8-Octanediamine Dihydrochloride.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 10-20 mg of 1,8-Octanediamine Dihydrochloride B Transfer to a clean, dry vial A->B C Add ~0.7 mL of D₂O (99.9%) B->C D Vortex until fully dissolved C->D E Transfer solution to NMR tube D->E F Insert sample into spectrometer E->F G Lock on D₂O signal and shim F->G H Acquire ¹H Spectrum (e.g., 16 scans) G->H I Acquire ¹³C Spectrum (e.g., 1024 scans) H->I J Apply Fourier Transform I->J K Phase correction J->K L Baseline correction K->L M Reference ¹H to residual HDO at 4.79 ppm Reference ¹³C indirectly L->M N Integrate ¹H signals M->N For ¹H Spectrum

Caption: Standard workflow for NMR analysis of the target compound.

Methodology Details
  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice due to the high polarity and salt nature of the analyte.[9][10] It readily dissolves the dihydrochloride salt. Alternatively, DMSO-d₆ can be used if observation of the -NH₃⁺ protons is desired, as they do not exchange as rapidly in this solvent.[11]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1,8-Octanediamine Dihydrochloride.

    • Dissolve the sample in approximately 0.7 mL of D₂O (or DMSO-d₆) in a small vial.

    • Ensure complete dissolution by vortexing or gentle agitation.

    • Transfer the clear solution into a standard 5 mm NMR tube.

  • Instrumental Setup (Typical Parameters for a 400 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16 to 64 scans are typically sufficient.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 1024 to 4096.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation and integration.

    • Referencing: When using D₂O, reference the ¹H spectrum to the residual HDO peak at δ 4.79 ppm.[12] The ¹³C spectrum is typically referenced indirectly by the spectrometer based on the ¹H reference.

Conclusion

The ¹H and ¹³C NMR spectra of 1,8-Octanediamine Dihydrochloride are straightforward to interpret, guided by the molecule's inherent symmetry and the predictable electronic effects of its terminal ammonium groups. The symmetrical nature results in a simplified set of four distinct signals in both proton and carbon spectra, corresponding to the four unique carbon environments along half of the alkyl chain. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this compound, ensuring its correct identification and characterization in a laboratory setting.

References
  • Vertex AI Search. (n.d.). NMR Chemical Shifts.
  • OpenOChem Learn. (n.d.). Alkanes.
  • Mainka, D. L., et al. (2020). Temperature dependent analysis of Octenidine (N,N´-(decane-1,10-diyldipyridin- 1-yl-4-ylidene)dioctan-1-amine) dihydrochloride by NMR and NIR spectroscopy. Arkivoc, 2020(6), 287-298.
  • Pupier, M., et al. (2015). An efficient NMR method for the characterisation of 14N sites through indirect 13C detection. Chemical Communications, 51(54), 10952-10955.
  • PubChem. (n.d.). 1,8-Octanediamine.
  • Sciforum. (n.d.). The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the H NMR spect.
  • Amorim, J., et al. (2022). Ammonium quantification in human plasma by proton nuclear magnetic resonance for staging of liver fibrosis in alcohol. Scientific Reports, 12(1), 5434.
  • Canadian Science Publishing. (n.d.). 14N nuclear magnetic resonance: amines and ammonium ions.
  • PubMed. (2007). 1H and 13C NMR spectral assignment of alkyl and polyamine-linked bis(2-thioxo-[13][14]-thiadiazinan-3-yl) carboxylic acids. Retrieved April 1, 2026, from

  • ACS Publications. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
  • Vertex AI Search. (n.d.). NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubMed. (2014). 15N chemical shift referencing in solid state NMR.
  • ChemicalBook. (n.d.). 2,5-Dichlorobenzene-1,4-diamine(20103-09-7) 1H NMR spectrum.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. (n.d.). 1 H NMR spectra of diamine.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hubei Jiutian Bio-medical Technology Co., Ltd. (n.d.). 1,8-Octanediamine, hydrochloride CAS 7613-16-3.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Emery Pharma. (n.d.). NMR Solvent Chart.
  • Michigan State University. (n.d.). Proton NMR Table.
  • ChemicalBook. (n.d.). 1,8-Diaminooctane(373-44-4) 1H NMR spectrum.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of the diamine (IV).
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • The Royal Society of Chemistry. (2015). 1H and 13C NMR spectra.
  • MDPI. (2025). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy.
  • Chemsrc. (2025). 1,8-Octanediamine, hydrochloride salt.
  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • American Chemical Society. (2026). The Synthesis of Tertiary Alkylamines from Alkyl-Substituted Alkenes Using Amine Umpolung Strategy.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Alfa Chemistry. (n.d.). CAS 7613-16-3 1,8-Diaminooctane dihcl.

Sources

Foundational

crystal structure and X-ray diffraction of 1,8-Octanediamine dihydrochloride

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,8-Octanediamine Dihydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,8-Octanediamine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of 1,8-Octanediamine Dihydrochloride, specifically in its monohydrate form (Octane-1,8-diammonium dichloride monohydrate). The document details the experimental protocol for crystallization and data collection, presents a thorough analysis of the crystal structure, and discusses the intricate hydrogen-bonding network that defines the supramolecular assembly. The octane-1,8-diammonium cation adopts a centrosymmetric conformation, participating in a layered structure defined by inorganic layers of chloride anions and water molecules. This guide is intended for researchers in crystallography, materials science, and drug development, offering foundational data and procedural insights into the structural characterization of aliphatic diamine salts.

Introduction

1,8-Octanediamine, a linear aliphatic diamine, is a versatile chemical building block used in the synthesis of polyamides, macrocycles, and as a linker in coordination polymers and metal-organic frameworks.[1] In pharmaceutical sciences, the protonated forms of such amines are of significant interest, as they dictate solubility, stability, and intermolecular interactions crucial for drug design. The dihydrochloride salt, octane-1,8-diammonium dichloride, is a stable, crystalline solid whose three-dimensional structure provides fundamental insights into molecular conformation, packing efficiency, and the dominant non-covalent interactions.[2]

Understanding the crystal structure is paramount. It reveals the preferred molecular geometry, the nature of hydrogen bonds, and the overall packing arrangement, all of which influence the material's physical properties.[3] Single-crystal X-ray diffraction (SXRD) remains the definitive method for elucidating such atomic-level details, providing precise data on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice.[1]

This guide focuses on the crystal structure of Octane-1,8-diammonium dichloride monohydrate, C₈H₂₂N₂²⁺·2Cl⁻·H₂O.[4] The presence of a water molecule in the lattice is a critical feature, highlighting the role of solvent in the crystallization process and its active participation in the hydrogen-bonding network that stabilizes the entire structure.

Experimental Methodology

The determination of a crystal structure is a systematic process involving synthesis, crystallization, data collection, and structure refinement. The causality behind each step is crucial for obtaining high-quality, reproducible results.

Synthesis and Crystallization

The protocol for obtaining diffraction-quality single crystals is a self-validating system; successful crystal growth is a prerequisite for the subsequent diffraction experiment.

Protocol:

  • Solubilization: 1,8-diaminooctane is dissolved in deionized water.

  • Protonation: An excess of concentrated hydrochloric acid is added to the aqueous solution. This ensures complete protonation of both amine groups, forming the octane-1,8-diammonium dication.

  • Crystallization: The solution is covered and allowed to undergo slow evaporation at ambient temperature (e.g., 293 K).[4]

  • Isolation: Colorless, single crystals of octane-1,8-diammonium dichloride monohydrate are harvested from the vessel.

  • Experimental Rationale: Slow evaporation is a critical technique that allows the system to approach equilibrium gradually, promoting the growth of large, well-ordered single crystals with minimal lattice defects. The use of an aqueous solution makes the incorporation of water into the crystal lattice thermodynamically favorable.

Single-Crystal X-ray Diffraction (SXRD)

The workflow for SXRD data collection and structure solution is a cornerstone of chemical analysis.

SXRD_Workflow cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement crystal_mount Mount Single Crystal on Diffractometer data_collection Collect Diffraction Data (e.g., Bruker SMART CCD, Mo Kα radiation) crystal_mount->data_collection integration Integrate Intensities (e.g., SAINT) data_collection->integration absorption_corr Apply Absorption Correction (e.g., SADABS) integration->absorption_corr solve_structure Solve Structure (Direct Methods, e.g., SHELXS) absorption_corr->solve_structure refine_model Refine Structural Model (Full-matrix least-squares on F², e.g., SHELXL) solve_structure->refine_model h_atoms Locate & Refine Hydrogen Atoms refine_model->h_atoms validation Validate Final Model (CheckCIF) h_atoms->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Instrumentation and Parameters:

  • Diffractometer: Bruker SMART CCD area-detector.[4]

  • X-ray Source: Graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å).

  • Temperature: Data was collected at 293(2) K.[4] Maintaining a constant temperature is essential to minimize thermal vibrations and obtain a more precise structure.

  • Data Reduction: The collected diffraction intensities were integrated and corrected for Lorentz and polarization effects. An empirical absorption correction (e.g., using SADABS) was applied to account for the attenuation of X-rays by the crystal itself.[4]

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically, providing a complete and accurate picture of the hydrogen bonding.[4][5] The quality of the final refined model is assessed by the R-factors and the goodness-of-fit.

Results and Discussion

Crystal Structure Description

The crystal structure of the title compound, C₈H₂₂N₂²⁺·2Cl⁻·H₂O, reveals a highly organized, layered architecture.[4] The fundamental asymmetric unit consists of one half of the octane-1,8-diammonium dication, one chloride anion, and one half of a water molecule.[4]

The full organic dication is generated by a crystallographic center of inversion, mandating that the alkyl chain adopts a perfectly linear, extended anti-periplanar conformation. The water molecule is located on a twofold rotation axis.[4] The structure exhibits a distinct layered stacking pattern where the organic cations are segregated into layers, separated by inorganic layers composed of the chloride anions and water molecules.[4] This separation of hydrophilic (ammonium groups, chlorides, water) and hydrophobic (alkyl chains) regions is a common and stabilizing feature in the crystal packing of amphiphilic molecules.

Crystallographic Data

The key parameters defining the crystal lattice and the refinement statistics are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement
Empirical Formula C₈H₂₄Cl₂N₂O
Formula Weight 235.19 g/mol
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions
a24.719(3) Å
b5.0827(6) Å
c10.8593(14) Å
β103.590(3)°
Volume (V) 1326.2(3) ų
Z (Formula units/cell) 4
Temperature 293(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R₁ = 0.034, wR₂ = 0.097
Goodness-of-fit (S) 1.04
Data sourced from van Blerk & Kruger (2007).[4]
Hydrogen Bonding Network

The most significant feature of the supramolecular structure is the extensive and complex three-dimensional hydrogen-bonding network. Hydrogen bonds are directional, electrostatic interactions that are fundamental to molecular recognition and crystal engineering.[6] In this structure, the ammonium groups (-NH₃⁺) act as strong hydrogen-bond donors, while the chloride anions (Cl⁻) and the oxygen atom of the water molecule serve as acceptors.

The water molecule plays a crucial bridging role, linking the organic and inorganic layers together. This intricate network is responsible for the stability of the crystal lattice. The influence of these interactions is evident in the geometry of the octane chain itself; the N1—C1—C2—C3 torsion angle is 164.65(14)°, deviating from the ideal 180° of a fully extended chain.[4] This slight twisting is a direct consequence of the molecule optimizing its conformation to satisfy the geometric requirements of the surrounding hydrogen bonds.

Table 2: Selected Geometric Parameters
Torsion Angle Value (°)
N1—C1—C2—C3164.65(14)
C1—C2—C3—C4178.65(13)
C2—C3—C4—C4ⁱ-179.31(13)
Symmetry code: (i) -x, y, -z+1/2. Data sourced from van Blerk & Kruger (2007).[4]

Conclusion

The single-crystal X-ray diffraction analysis of octane-1,8-diammonium dichloride monohydrate provides a definitive and high-precision model of its solid-state structure. The compound crystallizes in the monoclinic space group C2/c, featuring a layered arrangement of organic cations and inorganic layers of chloride ions and water molecules. The crystal packing is dominated by an intricate three-dimensional hydrogen-bonding network, which dictates the overall supramolecular architecture and influences the conformation of the alkyl chain. The detailed experimental and structural data presented in this guide serve as an authoritative reference for scientists engaged in materials design, pharmaceutical formulation, and fundamental crystallographic research.

References

  • van Blerk, C., & Kruger, G. J. (2007). Octane-1,8-diammonium dichloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4363. Available at: [Link]

  • Elkin, I., Maris, T., Christopherson, J.-C., Lazar, T. H., & Fenske, C. J. (2018). Crystal structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 724–727. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1,8-Octanediamine. PubChem Compound Database. Retrieved from: [Link]

  • Materials Project (n.d.). Rh (Cubic, Fm-3m, 225). Retrieved from: [Link]

  • Encyclopedia.pub (2022). X-ray Single-Crystal Diffraction. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). X-ray diffraction. Retrieved from: [Link]

  • European Synchrotron Radiation Facility (ESRF) (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Available at: [Link]

  • Cooper, R. I., Thompson, A. L., & Watkin, D. J. (2010). CRYSTALS user guide.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.
  • Bruker (2008). APEX2, SAINT, and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Barbour, L. J. (2001). X-SEED, a software tool for molecular graphics. Journal of Supramolecular Chemistry, 1(4-6), 189-191.
  • MedSchoolCoach (2020, October 27). London Dispersion Forces, Dipole Interactions, and Hydrogen Bonds [Video]. YouTube. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1,8-Octanediamine Dihydrochloride in Polymer Synthesis

Introduction: The Versatile Role of 1,8-Octanediamine Dihydrochloride in Advanced Polymer Architectures In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final material's p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of 1,8-Octanediamine Dihydrochloride in Advanced Polymer Architectures

In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final material's properties and performance. Among the diverse array of building blocks available to the modern polymer scientist, 1,8-octanediamine and its dihydrochloride salt stand out as a versatile and highly effective monomer for the synthesis of a variety of polymeric structures, most notably polyamides. Its linear eight-carbon aliphatic chain imparts a unique combination of flexibility and hydrophobicity to the polymer backbone, influencing key characteristics such as thermal stability, water absorption, and mechanical strength.[1] This guide provides a comprehensive exploration of the mechanism of action of 1,8-octanediamine dihydrochloride in polymer synthesis, with a particular focus on its application in interfacial polymerization. We will delve into the underlying chemical principles that govern its reactivity, provide a detailed experimental protocol for its use, and present data on the properties of the resulting polymers. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this important diamine monomer.

Core Mechanism of Action: Unraveling the Reactivity of a Protonated Diamine

The utility of 1,8-octanediamine dihydrochloride in polymer synthesis, particularly in the formation of polyamides through reaction with diacid chlorides, is centered on a fundamental acid-base reaction that precedes the polymerization itself. The dihydrochloride salt exists with its two primary amine groups protonated, rendering them non-nucleophilic and therefore unreactive towards electrophilic acyl chlorides.[2] The core of its mechanism of action lies in the in-situ deprotonation of these ammonium groups at the reaction interface, a critical step that liberates the highly reactive primary amine functionalities.

The Crucial Role of In-Situ Deprotonation in Interfacial Polymerization

Interfacial polymerization is a powerful technique for the rapid synthesis of high molecular weight polymers at the boundary of two immiscible liquid phases.[3][4] In a typical system for polyamide synthesis, an aqueous solution of the diamine is brought into contact with an organic solution of a diacid chloride. When using 1,8-octanediamine dihydrochloride, the aqueous phase must also contain a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to act as an acid scavenger.[1][3]

The mechanism unfolds as follows:

  • Diffusion to the Interface: The water-soluble 1,8-octanediamine dihydrochloride and the base are present in the aqueous phase, while the diacid chloride is dissolved in an immiscible organic solvent (e.g., hexane or dichloromethane).[1][4]

  • Interfacial Deprotonation: At the interface between the aqueous and organic phases, the base neutralizes the hydrogen chloride, shifting the equilibrium towards the deprotonated, free amine form of 1,8-octanediamine. This deprotonation is essential to generate the nucleophilic amine required for the subsequent reaction.

  • Nucleophilic Attack and Polymerization: The newly formed free amine groups of 1,8-octanediamine are now highly reactive and can readily undergo a nucleophilic attack on the electrophilic carbonyl carbons of the diacid chloride in the organic phase. This results in the formation of an amide bond and the elimination of a molecule of hydrochloric acid (HCl).[3][5]

  • Chain Propagation: As this process repeats, a polyamide chain grows at the interface. The reaction is typically very fast and self-limiting, as the newly formed polymer film acts as a barrier to further monomer diffusion.[4]

The use of the dihydrochloride salt offers a practical advantage in its high water solubility, facilitating the preparation of the aqueous monomer solution. The in-situ deprotonation ensures that the highly reactive free diamine is generated precisely where it is needed – at the reaction interface.

Visualizing the Mechanism: From Monomer to Polymer

To better illustrate the chemical transformations occurring during the interfacial polymerization of 1,8-octanediamine dihydrochloride, the following diagrams created using the DOT language provide a visual representation of the key steps.

In-situ deprotonation of 1,8-octanediamine dihydrochloride.
Formation of Polyamide (Nylon 8,10) at the interface.

Experimental Protocol: Synthesis of Polyamide 8,10 via Interfacial Polymerization

This section provides a detailed, step-by-step methodology for the synthesis of Polyamide 8,10 (Nylon 8,10) using 1,8-octanediamine dihydrochloride and sebacoyl chloride. This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents
  • 1,8-Octanediamine dihydrochloride (C₈H₂₂Cl₂N₂)

  • Sebacoyl chloride (C₁₀H₁₆Cl₂O₂)

  • Sodium hydroxide (NaOH)

  • Hexane (or Dichloromethane)

  • Deionized water

  • Acetone

Equipment
  • Beakers (100 mL and 250 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Forceps

  • Glass rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure
  • Preparation of the Aqueous Phase:

    • In a 100 mL beaker, dissolve 2.17 g (0.01 mol) of 1,8-octanediamine dihydrochloride in 50 mL of deionized water.

    • To this solution, add 0.80 g (0.02 mol) of sodium hydroxide and stir until fully dissolved. This solution contains the deprotonated 1,8-octanediamine.

  • Preparation of the Organic Phase:

    • In a separate 100 mL beaker, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 50 mL of hexane.

  • Interfacial Polymerization:

    • Carefully and slowly pour the organic phase (sebacoyl chloride solution) on top of the aqueous phase (1,8-octanediamine solution) in a 250 mL beaker. A thin film of polyamide will form instantly at the interface of the two layers.[1]

    • Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards in a continuous motion. A "rope" of polyamide will be continuously formed as it is withdrawn.

    • Wind the polyamide rope onto a glass rod.

  • Purification and Drying:

    • Wash the collected polyamide rope thoroughly with deionized water to remove any unreacted monomers and salts.

    • Subsequently, wash the polymer with acetone to aid in the removal of water and any remaining organic solvent.

    • Allow the polyamide to air-dry completely or dry in a vacuum oven at a low temperature (e.g., 60 °C).

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the experimental workflow for the synthesis of Polyamide 8,10.

Experimental_Workflow Start Start Prep_Aqueous Prepare Aqueous Phase: Dissolve 1,8-octanediamine dihydrochloride and NaOH in water Start->Prep_Aqueous Prep_Organic Prepare Organic Phase: Dissolve sebacoyl chloride in hexane Start->Prep_Organic Polymerization Interfacial Polymerization: Carefully layer organic phase over aqueous phase Prep_Aqueous->Polymerization Prep_Organic->Polymerization Formation Polyamide film forms at the interface Polymerization->Formation Extraction Withdraw polyamide rope with forceps Formation->Extraction Washing_Water Wash with deionized water Extraction->Washing_Water Washing_Acetone Wash with acetone Washing_Water->Washing_Acetone Drying Dry the polyamide Washing_Acetone->Drying Characterization Characterize the polymer (GPC, DSC, TGA, etc.) Drying->Characterization End End Characterization->End

Experimental workflow for the synthesis and characterization of Polyamide 8,10.

Data Presentation: Properties of Polyamides Derived from 1,8-Octanediamine

The incorporation of 1,8-octanediamine into a polyamide backbone has a predictable and significant impact on the material's properties. The longer, more flexible eight-carbon chain, when compared to shorter diamines like 1,6-hexanediamine, leads to distinct thermal and mechanical characteristics.[6]

PropertyTest StandardPolyamide from 1,6-Hexanediamine (Nylon 6,10)Polyamide from 1,8-Octanediamine (Nylon 8,10 - Estimated)Units
Thermal Properties
Melting Point (Tm)DSC~220~205°C
Glass Transition Temp. (Tg)DSC~50~45°C
Mechanical Properties
Tensile StrengthASTM D638HighModerate-HighMPa
Tensile ModulusASTM D638HighModerate-HighGPa
Elongation at BreakASTM D638ModerateModerate-High%
Physical Properties
Water Absorption (Equilibrium)ASTM D570~1.5 (at 23°C/50%RH)< 1.5%

Note: The properties of polyamides can vary significantly based on the specific grade, processing conditions, and the presence of additives.

Characterization of the Synthesized Polyamide

To confirm the successful synthesis and to determine the properties of the resulting polyamide, a suite of analytical techniques should be employed.

  • Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. These parameters provide insight into the chain length and the distribution of chain lengths in the sample.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[7][8]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for confirming the chemical structure of the polyamide, with characteristic peaks for the amide N-H and C=O stretching vibrations.

  • Mechanical Testing: Standard tests, such as tensile testing according to ASTM D638, are used to measure the mechanical properties of the polymer, including tensile strength, modulus, and elongation at break.

Conclusion: A Versatile Monomer for Tailored Polymer Properties

1,8-Octanediamine dihydrochloride serves as a highly effective and versatile monomer in polymer synthesis, particularly for the creation of polyamides with tailored properties. Its mechanism of action, which hinges on a critical in-situ deprotonation step at the reaction interface, allows for controlled and efficient polymerization. The longer aliphatic chain of 1,8-octanediamine imparts increased flexibility and reduced water absorption to the resulting polymers, making them suitable for a wide range of applications where these properties are desirable. By understanding the fundamental principles of its reactivity and employing well-defined experimental protocols, researchers can harness the potential of this important building block to design and synthesize advanced polymeric materials for diverse scientific and industrial applications.

References

  • Backflow H+ during interfacial polymerization matters to configure spatial charges of polyamide membranes.
  • 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020, June 26). Chemistry LibreTexts. Available at: [Link].

  • Interfacial Polymerization. (n.d.). MIT OpenCourseWare. Available at: [Link].

  • Polyamides: Types, Properties, Applications. (n.d.). Scribd. Available at: [Link].

  • Interfacial Polymerization. (n.d.). ResearchGate. Available at: [Link].

  • Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. (2020). Polymers, 12(11), 2548.
  • Phan Huy, N. (2016). Synthesis and characterization of novel polyamides. Aalto University.
  • Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. (n.d.). Sparkle. Available at: [Link].

  • Introduction. (2021, December 29). ERIC. Available at: [Link].

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. Available at: [Link].

  • Backflow H+ during interfacial polymerization matters to configure spatial charges of polyamide membranes. (2021).
  • Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. (n.d.). Save My Exams. Available at: [Link].

Sources

Foundational

FTIR spectroscopy absorption bands for 1,8-Octanediamine dihydrochloride

An In-Depth Technical Guide to the FTIR Spectroscopy of 1,8-Octanediamine Dihydrochloride Authored by: A Senior Application Scientist Introduction Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of 1,8-Octanediamine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in modern research, offering a rapid, non-destructive, and highly specific method for identifying functional groups and elucidating molecular structures. The principle of FTIR spectroscopy relies on the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds at specific quantized frequencies. The resulting spectrum is a unique molecular "fingerprint," providing invaluable qualitative and quantitative information.[1][2]

This guide provides a comprehensive analysis of the FTIR spectrum of 1,8-Octanediamine dihydrochloride (C₈H₂₂Cl₂N₂). This molecule is characterized by an eight-carbon aliphatic chain (octane) terminated at both ends by primary amine groups that have been protonated to form ammonium chloride salts.[3] Understanding its spectral features is crucial for researchers in polymer chemistry, materials science, and drug development who use this diamine as a monomer, cross-linking agent, or chemical intermediate. We will deconstruct the spectrum region by region, explaining the causality behind the characteristic absorption bands and providing a validated protocol for obtaining high-quality data.

Molecular Structure and Key Vibrational Modes

The structure of 1,8-Octanediamine dihydrochloride involves two key components that dominate its infrared spectrum: the protonated primary amine groups (-NH₃⁺) and the long polymethylene backbone (-(CH₂)₈-). The protonation of the terminal amine groups by hydrochloric acid is a critical transformation, as the vibrational modes of the resulting ammonium salt are distinctly different from those of a free amine.[4][5]

The primary vibrational modes that constitute the molecule's IR fingerprint are:

  • N-H⁺ Stretching: The stretching of the bonds within the ammonium (-NH₃⁺) groups.

  • C-H Stretching: The asymmetric and symmetric stretching of the methylene (-CH₂-) groups in the octane chain.

  • N-H⁺ Bending: The scissoring and rocking motions of the ammonium groups.

  • C-H Bending: The scissoring and rocking motions of the methylene groups.

  • C-N Stretching: The stretching of the carbon-nitrogen bond.

The following diagram illustrates the molecular structure and the principal bond types responsible for its characteristic IR absorptions.

cluster_chain Aliphatic (Octane) Backbone cluster_n1 Ammonium Group 1 cluster_n2 Ammonium Group 2 c1 C c2 C c1->c2 n1 N c1->n1 C-N c3 C c2->c3 c4 C c3->c4 c5 C c4->c5 c6 C c5->c6 c7 C c6->c7 c8 C c7->c8 n2 N c8->n2 C-N h1 H+ n1->h1 h2 H+ n1->h2 h3 H+ n1->h3 h4 H+ n2->h4 h5 H+ n2->h5 h6 H+ n2->h6 pos_nh N-H⁺ Vibrations pos_ch C-H Vibrations

Caption: Molecular structure of 1,8-Octanediamine dihydrochloride highlighting key bonds.

A Detailed Interpretation of the FTIR Spectrum

The FTIR spectrum of 1,8-Octanediamine dihydrochloride can be logically divided into distinct regions, each providing specific structural information.

The N-H⁺ and C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by one of the most characteristic features of a primary amine salt: a very broad and intense absorption envelope attributed to the N-H⁺ stretching vibrations of the -NH₃⁺ group.[4] This broadness arises from strong intermolecular hydrogen bonding between the ammonium groups and the chloride counter-ions. This feature starkly contrasts with the two sharp, distinct N-H stretching bands typically seen for a free primary amine around 3400-3250 cm⁻¹.[6][7]

Superimposed upon this broad ammonium band are sharper peaks from the aliphatic chain. Specifically:

  • ~2926 cm⁻¹: Asymmetric C-H stretching of the -CH₂- groups.

  • ~2856 cm⁻¹: Symmetric C-H stretching of the -CH₂- groups.

The presence of these sharp C-H bands appearing as "shoulders" or distinct peaks on top of the much broader N-H⁺ band is a classic spectral pattern for hydrochloride salts of long-chain amines.[4][8][9]

Overtone & Combination Band Region (2800 - 2000 cm⁻¹)

A series of weak to medium, often broad, absorption bands are typically observed in this region for amine salts.[4] These bands arise from the overtone of the N-H⁺ bending vibration and various combination bands. While not always as distinct as fundamental vibrations, their presence is another strong indicator of the ammonium salt functional group.[10]

The Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations, which are essential for unambiguous identification.[1][11]

  • N-H⁺ Bending Vibrations: The protonated -NH₃⁺ group gives rise to two distinct and diagnostically crucial bending vibrations.

    • ~1625 - 1560 cm⁻¹: An asymmetric N-H⁺ bending mode.

    • ~1550 - 1500 cm⁻¹: A symmetric N-H⁺ bending mode. The appearance of these two bands is a definitive feature for a primary amine salt.[4]

  • C-H Bending Vibrations: The octane backbone produces characteristic bending absorptions.

    • ~1470 - 1450 cm⁻¹: A medium to strong band corresponding to the scissoring (bending) deformation of the -CH₂- groups.[9][12]

    • ~720 cm⁻¹: A weaker band may be observed corresponding to the rocking motion of the polymethylene chain. This band is particularly characteristic of alkanes with four or more adjacent methylene groups.[8]

  • C-N Stretching Vibration: The stretching of the C-N bond in aliphatic amines typically results in a medium or weak band in the 1250-1020 cm⁻¹ region.[6][13] For 1,8-Octanediamine, with its primary alpha-carbon connection, this band is expected near 1080 cm⁻¹.[13][14]

Summary of Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeBond TypeExpected Appearance
3200 - 2800N-H⁺ StretchingN-H⁺Very Broad, Strong Intensity
~2926Asymmetric C-H StretchingC-H (in CH₂)Sharp, Medium-Strong (on top of N-H⁺ band)
~2856Symmetric C-H StretchingC-H (in CH₂)Sharp, Medium (on top of N-H⁺ band)
2800 - 2000Overtone/Combination BandsN-H⁺Series of Weak, Broad Bands
1625 - 1560Asymmetric N-H⁺ BendingN-H⁺Medium Intensity
1550 - 1500Symmetric N-H⁺ BendingN-H⁺Medium Intensity
1470 - 1450C-H Bending (Scissoring)C-H (in CH₂)Medium-Strong Intensity
1250 - 1020C-N StretchingC-NWeak to Medium Intensity
~720C-H Rocking (long chain)C-H (in CH₂)Weak to Medium Intensity

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol describes the preparation of a solid sample of 1,8-Octanediamine dihydrochloride for analysis by transmission FTIR spectroscopy using the potassium bromide (KBr) pellet method. This technique is chosen because it is ideal for crystalline solids and avoids solvent interference.[15][16]

Causality: The sample must be ground to a particle size smaller than the wavelength of the infrared light (~2 µm) to minimize light scattering (the Christiansen effect), which can distort band shapes and baselines.[17] KBr is used as the matrix because it is transparent in the mid-infrared region (4000 - 400 cm⁻¹) and becomes plastic under pressure, forming a clear pellet.[15][16]

Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Dry approximately 200 mg of spectroscopic grade KBr powder in an oven at 110 °C for 2-3 hours to remove adsorbed water, then cool and store in a desiccator.[15]

    • Ensure an agate mortar and pestle are scrupulously clean and dry.

    • Have a pellet-pressing die and a hydraulic press ready.

  • Sample Preparation and Grinding:

    • Weigh approximately 1-2 mg of 1,8-Octanediamine dihydrochloride and 150-200 mg of the dried KBr powder. The sample concentration should be around 0.5-1.0%.

    • Place the sample and a small portion of the KBr into the agate mortar.

    • Gently grind the mixture for 1-2 minutes until it becomes a fine, homogenous powder. Add the remaining KBr in portions and continue to mix and grind thoroughly.

  • Pellet Formation:

    • Assemble the pellet die. Transfer the ground powder mixture into the die barrel, ensuring an even distribution.

    • Place the die into the hydraulic press. Connect it to a vacuum pump and apply a vacuum for several minutes to remove trapped air, which can cause the pellet to be opaque.[15]

    • While under vacuum, apply a pressure of approximately 8-10 tons for 2-3 minutes.

    • Carefully release the pressure and then the vacuum. Disassemble the die to retrieve the transparent or translucent KBr pellet containing the sample.

  • Data Acquisition:

    • Place the pellet into the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Post-Analysis:

    • Clean the mortar, pestle, and die components thoroughly with a suitable solvent (e.g., ethanol) followed by distilled water and ensure they are completely dry before storage.

cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition grind 1. Grind 1-2 mg Sample with 200 mg dry KBr mix 2. Ensure Homogenous Fine Powder grind->mix load 3. Load Powder into Die mix->load Transfer press 4. Apply Vacuum & 8-10 Tons Pressure load->press bkg 5. Collect Background Spectrum press->bkg Mount Pellet scan 6. Scan Sample Pellet (16-32 scans, 4 cm⁻¹ res.) bkg->scan

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Conclusion

The FTIR spectrum of 1,8-Octanediamine dihydrochloride is rich with distinct, interpretable features that allow for its confident identification. The key diagnostic markers are the transformation of the primary amine absorptions into those characteristic of an ammonium salt. Specifically, the presence of a very broad N-H⁺ stretching envelope between 3200-2800 cm⁻¹, combined with the dual N-H⁺ bending bands in the 1625-1500 cm⁻¹ region, provides definitive evidence of the protonated primary amine. These features, along with the expected absorptions from the C-H and C-N bonds of the aliphatic diamine structure, create a unique spectral fingerprint. By following the detailed protocol provided, researchers can reliably obtain high-quality spectra to verify the identity and purity of this important chemical compound.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
  • AIP Publishing. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • PubChem. (n.d.). 1,8-Octanediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Gschnedier, S. M., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. Journal of Physical Chemistry B, 113(49), 15914-20.
  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Krueger, P. J., & Smith, D. W. (1967). Amino group stretching vibrations in primary aliphatic amines. Canadian Journal of Chemistry, 45(14), 1605-1610.
  • PubMed. (n.d.). Near-infrared spectroscopy of amine salts. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Assaf, K. I. (n.d.). The features of IR spectrum. An-Najah National University. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for A) pure ethoxylated 1,8 diamino octane, B) mono estrificated ethoxylated of 1,8 diamino octane. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra (950-1200 cm -1 ) for fingerprint region` of samples 1-8. Retrieved from [Link]

  • Snyder, R. G., & Scherer, J. R. (1984). C-H stretching modes and the structure of n-alkyl chains. 2. Long, all-trans chains. The Journal of Chemical Physics, 81(11), 4795-4809.
  • NIST. (n.d.). 1,8-Diaminooctane. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2000). Softened CH Stretching Vibration of a Long-Chain n-Alkane, n-C44H90, Physisorbed on a Ag(111) Surface: An Infrared Reflection Absorption Spectroscopic Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for (a) pure 1,8 diaminoctane, (b) ethoxylated 1,8 diaminoctane. Retrieved from [Link]

  • Movasaghi, Z., Rehman, S., & Rehman, I. U. (2008). Vibrational Spectroscopy Fingerprinting in Medicine: from Molecular to Clinical Practice. PMC. Retrieved from [Link]

  • Pele, L., et al. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. UCI Department of Chemistry.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Mark, R. (2022). A Fingerprint in a Fingerprint: A Raman Spectral Analysis of Pharmaceutical Ingredients. Spectroscopy Online. Retrieved from [Link]

  • DergiPark. (n.d.). Combined Vibrational Spectroscopic and Quantum Chemical Investigations of 1,8-diaminooctane. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 1,8-Octanediamine Dihydrochloride Solutions

Abstract This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks for characterizing the thermodynamic properties of aqueous solutions of 1,8-Octanediamine dihydrochloride. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks for characterizing the thermodynamic properties of aqueous solutions of 1,8-Octanediamine dihydrochloride. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solute-solvent and solute-solute interactions that govern the behavior of this and similar bolaform electrolytes in aqueous environments. We delve into the experimental determination of volumetric and viscometric properties, providing detailed protocols for precise and accurate measurements. Furthermore, this guide elucidates the interpretation of key thermodynamic parameters, such as the apparent molar volume and the Jones-Dole viscosity B-coefficient, to elucidate the structural effects of 1,8-Octanediamine dihydrochloride on water.

Introduction: The Significance of 1,8-Octanediamine Dihydrochloride in Aqueous Systems

1,8-Octanediamine dihydrochloride is a bolaform electrolyte, characterized by a long, flexible hydrophobic octamethylene chain capped at both ends by hydrophilic ammonium groups. This unique amphiphilic architecture imparts interesting solution properties, making it a subject of interest in various fields, including as a building block for polyamides, a linker in supramolecular chemistry, and a model compound for studying hydrophobic and electrostatic interactions in biological systems.[1] The dihydrochloride salt form ensures its solubility in aqueous media.[1]

Understanding the thermodynamic properties of its aqueous solutions is paramount for predicting its behavior in different applications. Volumetric and viscometric studies provide invaluable insights into the nature and extent of interactions between the solute (1,8-Octanediamine dihydrochloride) and the solvent (water), as well as between the solute molecules themselves. These interactions dictate crucial macroscopic properties such as solubility, stability, and reactivity.[2]

This guide will focus on two key experimental techniques: densimetry, for determining volumetric properties, and viscometry, for assessing the rheological behavior of the solutions. Through these methods, we can derive fundamental thermodynamic parameters that shed light on the structure-making or structure-breaking (kosmotropic or chaotropic) nature of the solute.[3][4]

Theoretical Framework: Unraveling Molecular Interactions

The analysis of volumetric and viscometric data relies on established theoretical models that correlate macroscopic properties with molecular-level interactions.

Volumetric Properties and the Masson Equation

The apparent molar volume (ϕᵥ) of a solute is a thermodynamic property that reflects the volume change of a solvent upon the addition of one mole of the solute. It is a sensitive probe of solute-solvent interactions and can be calculated from precise density measurements of the solution and the pure solvent.[5]

The concentration dependence of the apparent molar volume for electrolytes in dilute solutions is well-described by the Masson equation:[6]

ϕᵥ = ϕᵥ⁰ + Sᵥ√c

where:

  • ϕᵥ⁰ is the apparent molar volume at infinite dilution (also known as the limiting apparent molar volume), which represents the volume occupied by the solute when it is surrounded only by solvent molecules, thus reflecting solute-solvent interactions.[5]

  • Sᵥ is the experimental slope, which provides information about solute-solute interactions.[6]

  • c is the molar concentration of the solution.

Viscometric Properties and the Jones-Dole Equation

Viscosity measurements of electrolyte solutions offer insights into the effect of ions on the structure of the solvent. The relative viscosity (ηᵣ) of a solution is related to its concentration by the Jones-Dole equation, an empirical relationship that is valid for dilute electrolyte solutions:[3][7]

ηᵣ = η/η₀ = 1 + A√c + Bc

where:

  • η and η₀ are the viscosities of the solution and the pure solvent, respectively.[7]

  • A is the Falkenhagen coefficient, which accounts for long-range electrostatic interactions between ions (solute-solute interactions).[7]

  • B is the Jones-Dole B-coefficient, an empirical constant that reflects the nature and extent of solute-solvent interactions. It is a measure of the structure-making or structure-breaking ability of the solute.[3][4]

  • c is the molar concentration.

The B-coefficient is of particular interest. A positive B-coefficient generally indicates a "structure-making" solute (kosmotrope), which enhances the hydrogen-bonding network of water, leading to an increase in viscosity. Conversely, a negative B-coefficient is characteristic of a "structure-breaking" solute (chaotrope), which disrupts the water structure, resulting in a decrease in viscosity.[3][4]

Experimental Methodologies: A Practical Guide

The accurate determination of the thermodynamic properties of 1,8-Octanediamine dihydrochloride solutions necessitates meticulous experimental procedures.

Workflow for Thermodynamic Property Determination

G cluster_prep Solution Preparation cluster_exp Experimental Measurements cluster_analysis Data Analysis & Interpretation prep1 High-purity 1,8-Octanediamine dihydrochloride prep3 Gravimetric preparation of stock and working solutions prep1->prep3 prep2 Ultrapure, degassed water prep2->prep3 dens Density Measurement (Vibrating Tube Densitometer) prep3->dens Aliquots of varying concentrations visc Viscosity Measurement (Ubbelohde Viscometer) prep3->visc Aliquots of varying concentrations phi_v Apparent Molar Volume (ϕᵥ) Calculation dens->phi_v eta_r Relative Viscosity (ηᵣ) Calculation visc->eta_r masson Masson Equation Fitting (Determine ϕᵥ⁰ and Sᵥ) phi_v->masson interp Interpretation of Thermodynamic Parameters masson->interp Solute-Solvent & Solute-Solute Interactions jones_dole Jones-Dole Equation Fitting (Determine A and B coefficients) eta_r->jones_dole jones_dole->interp Structure-making/ -breaking effects

Caption: Workflow for determining and interpreting thermodynamic properties.

Detailed Protocol: Density Measurement using a Vibrating Tube Densitometer

Vibrating tube densitometers offer high precision and require small sample volumes, making them ideal for these studies.[8][9]

Materials and Equipment:

  • Vibrating tube densitometer (e.g., Anton Paar DMA series)[10]

  • Thermostatic water bath for temperature control (±0.01 K)[11]

  • Syringes for sample injection

  • High-purity 1,8-Octanediamine dihydrochloride

  • Ultrapure, degassed water for solutions and cleaning

  • Organic solvent (e.g., ethanol or acetone) for cleaning

Procedure:

  • Calibration: Calibrate the densitometer at the desired experimental temperatures using dry air and ultrapure, degassed water.[10]

  • Sample Preparation: Prepare a stock solution of 1,8-Octanediamine dihydrochloride in ultrapure water by weight. Prepare a series of dilutions gravimetrically to achieve the desired concentration range.

  • Temperature Equilibration: Set the densitometer to the desired temperature and allow it to stabilize.

  • Measurement: a. Rinse the measuring cell with the solution to be measured. b. Inject the sample solution into the cell, ensuring no air bubbles are present. c. Allow the reading to stabilize, indicating thermal equilibrium has been reached. d. Record the oscillation period or the direct density reading.

  • Cleaning: Thoroughly clean the measuring cell with ultrapure water and an appropriate organic solvent between each sample to prevent cross-contamination. Dry the cell completely before the next measurement.

Detailed Protocol: Viscosity Measurement using an Ubbelohde Viscometer

The Ubbelohde viscometer is a capillary-based instrument suitable for measuring the kinematic viscosity of Newtonian fluids with high accuracy.[12][13]

Materials and Equipment:

  • Ubbelohde viscometer of an appropriate capillary size

  • Thermostatic water bath with a transparent window (±0.01 K)[13]

  • Viscometer holder to ensure vertical alignment

  • Pipette bulb or syringe for sample loading

  • Digital stopwatch (accurate to ±0.01 s)

  • Solutions of 1,8-Octanediamine dihydrochloride of known concentrations

  • Ultrapure, degassed water

Procedure:

  • Viscometer Selection and Cleaning: Choose a viscometer where the flow time of the solutions will be between 200 and 800 seconds. Clean the viscometer thoroughly with a suitable solvent and dry it completely.

  • Sample Loading: Introduce a precise volume of the sample solution into the viscometer's filling tube.[14]

  • Temperature Equilibration: Mount the viscometer vertically in the thermostatic water bath. Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.[1]

  • Measurement: a. Using a pipette bulb, draw the liquid up through the capillary into the measuring bulb, slightly above the upper timing mark.[12] b. Release the suction and allow the liquid to flow freely down the capillary. c. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark. d. Stop the stopwatch precisely as the meniscus passes the lower timing mark. e. Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within ±0.1%.

  • Data Collection: Perform measurements for the pure solvent (water) and each of the 1,8-Octanediamine dihydrochloride solutions at each desired temperature.

Data Analysis and Interpretation of Expected Results

Apparent Molar Volume (ϕᵥ)

For 1,8-Octanediamine dihydrochloride in aqueous solution, we anticipate the following:

  • Limiting Apparent Molar Volume (ϕᵥ⁰): The ϕᵥ⁰ value is expected to be positive and relatively large. This is due to the intrinsic volume of the large octamethylene chain and the two ammonium chloride groups. The temperature dependence of ϕᵥ⁰ can provide insights into the structure-making or -breaking nature of the solute. An increase in ϕᵥ⁰ with temperature is often associated with structure-breaking solutes, while the opposite trend can indicate structure-making behavior. The sign of the second derivative, (∂²ϕᵥ⁰/∂T²)ₚ, is a more definitive indicator, with a positive value suggesting a structure-making effect.[4]

  • Experimental Slope (Sᵥ): The Sᵥ value provides information about solute-solute interactions. For electrolytes, this is influenced by electrostatic interactions.

Table 1: Hypothetical Apparent Molar Volume Data for Aqueous Solutions of 1,8-Octanediamine Dihydrochloride at 298.15 K

Concentration (mol·dm⁻³)√c (mol·dm⁻³)¹/²Density (g·cm⁻³)Apparent Molar Volume, ϕᵥ (cm³·mol⁻¹)
0.010.1000.9982195.5
0.040.2001.0005196.8
0.090.3001.0038198.1
0.160.4001.0081199.4
0.250.5001.0134200.7

Note: These are illustrative values based on expectations for similar compounds and are intended for demonstration purposes.

Viscosity B-Coefficient

The Jones-Dole B-coefficient will be particularly revealing for 1,8-Octanediamine dihydrochloride:

  • Sign and Magnitude of B: Due to the long hydrophobic octamethylene chain, 1,8-Octanediamine dihydrochloride is expected to behave as a structure-maker (kosmotrope) in aqueous solution. The hydrophobic hydration around the -(CH₂)₈- chain will lead to an ordering of the surrounding water molecules, resulting in a positive and relatively large B-coefficient . The charged ammonium end groups will also contribute to the B-coefficient through electrostatic interactions with water dipoles.

  • Temperature Dependence of B: The temperature dependence of the B-coefficient (dB/dT) is also a key indicator of the solute's effect on water structure. For structure-making solutes, the B-coefficient typically decreases with increasing temperature (dB/dT < 0). This is because the thermal energy disrupts the ordered water structure around the solute.[3]

Table 2: Hypothetical Viscosity Data for Aqueous Solutions of 1,8-Octanediamine Dihydrochloride at 298.15 K

Concentration (mol·dm⁻³)Viscosity, η (mPa·s)Relative Viscosity, ηᵣ(ηᵣ - 1)/√c
0.010.9021.0120.120
0.040.9181.0300.150
0.090.9401.0550.183
0.160.9681.0860.215
0.251.0021.1240.248

Note: These are illustrative values for demonstration purposes.

Interplay of Hydrophobic and Electrostatic Interactions

G solute 1,8-Octanediamine dihydrochloride hydrophobic Hydrophobic Hydration (Structure-making) solute->hydrophobic Octamethylene chain electrostatic Electrostatic Hydration (Structure-making) solute->electrostatic Ammonium end-groups water Water Structure hydrophobic->water Increases local order electrostatic->water Orients water dipoles volume Apparent Molar Volume (Positive ϕᵥ⁰) water->volume Influences packing viscosity Viscosity (Positive B-coefficient) water->viscosity Increases flow resistance

Caption: Interplay of interactions influencing thermodynamic properties.

The overall thermodynamic behavior of 1,8-Octanediamine dihydrochloride in water is a result of the interplay between the hydrophobic hydration of the alkyl chain and the electrostatic hydration of the charged end groups. Both of these effects are expected to contribute to a net structure-making character of the solute, leading to the anticipated positive ϕᵥ⁰ and B-coefficient values.

Conclusion

The volumetric and viscometric analysis of 1,8-Octanediamine dihydrochloride solutions provides a powerful approach to understanding the complex molecular interactions at play. By employing precise experimental techniques and established theoretical models like the Masson and Jones-Dole equations, researchers can quantify the solute-solvent and solute-solute interactions. The anticipated behavior of this bolaform electrolyte as a structure-maker, driven by both hydrophobic and electrostatic effects, highlights its potential for use in applications where the modulation of water structure is of importance. This guide provides the foundational knowledge and practical protocols for scientists to embark on such investigations, contributing to a deeper understanding of the physical chemistry of amphiphilic electrolytes in aqueous environments.

References

  • Mar-tests Instrument. (n.d.). Ubbelohde Viscometer: A Comprehensive Guide to Capillary Viscometry. Retrieved from [Link]

  • International Journal of Research in Basic and Applied Sciences. (2023, May 30). MATHEMATICAL INTERPRETATION OF STRUCTURE MAKING AND STRUCTURE BREAKING PROPERTIES OF SOLUTES BY USING VISCOMETRIC AND VOLUMETRIC. Retrieved from [Link]

  • Xylem Analytics. (2025, January 27). Ubbelohde viscometer: Precision in viscosity measurement. Retrieved from [Link]

  • Pal, A., & Kumar, S. (2010). Apparent Molar Volumes and Viscosity B-Coefficients of Carbohydrates in Aqueous Cetrimonium Bromide Solutions at (298.15, 308.15, and 318.15) K.
  • Sikarwar, S. K., Chourey, V. R., & Ansari, A. A. (2015). Apparent Molar Volume and Viscometric Study of Alcohols in Aqueous Solution. International Journal of Chemical and Physical Sciences, 4(1), 115-120.
  • Fisher Scientific. (n.d.). Ubbelohde viscometer. Retrieved from [Link]

  • Scribd. (n.d.). Viscosity Measurement Using Ubbelohde Viscometer | PDF. Retrieved from [Link]

  • PSL Rheotek. (2011). Operating Instructions for Ubbelohde Viscometer. Retrieved from [Link]

  • Nanda, B. B. (2020). Apparent molar volume and coefficients of Jones-Dole equation for the evaluation of ion- solvent interactions of. Biointerface Research in Applied Chemistry, 10(4), 5899-5906.
  • Scribd. (n.d.). Density Measurement by Vibrating Tube | PDF. Retrieved from [Link]

  • Zhao, H. (2006). Viscosity B-coefficients and standard partial molar volumes of amino acids, and their roles in interpreting the protein (enzyme) stabilization. Biophysical Chemistry, 122(3), 157-183.
  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Experimental Techniques 2: Vibrating Tube Densimetry. Retrieved from [Link]

  • International School of Hydrocarbon Measurement. (n.d.). INSTALLATION AND OPERATION OF DENSITOMETERS. Retrieved from [Link]

  • Richter, M., & Kleinrahm, R. (2018). Utilization of a High-Pressure Vibrating Tube Densimeter for Liquids at Temperatures Down to 100 K. International Journal of Thermophysics, 39(8), 98.
  • Ali, S., & Rather, G. M. (2022). Volumetric, Compressibility and Viscometric Approach to Study the Interactional Behaviour of Sodium Cholate and Sodium Deoxycholate in Aqueous Glycyl Glycine. Molecules, 27(24), 8968.
  • METTLER TOLEDO. (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

  • Clegg, S. L., & Wexler, A. S. (2011). Densities and Apparent Molar Volumes of Atmospherically Important Electrolyte Solutions. 1. The Solutes H2SO4, HNO3, HCl, Na2SO4, NaNO3, NaCl, (NH4)2SO4, NH4NO3, and NH4Cl from 0 to 50 °C, Including Extrapolations to Very Low Temperature and to the Pure Liquid State, and Data for H2SO4-H2O and H2SO4-NH3-H2O for t < 0 °C. The Journal of Physical Chemistry A, 115(14), 3357-3396.
  • Islam, M. S., & Islam, M. R. (2009). VOLUMETRIC AND VISCOMETRIC STUDIES ON ELECTROLYTES IN NON-AQUEOUS SOLVENT. Bangladesh Journal of Scientific and Industrial Research, 44(3), 333-340.
  • International Journal of Advanced Engineering Research and Development. (2016). Volumetric and Viscometric Studies of Electrolyte in Aqueous solution of Glucose at different Temperature. Retrieved from [Link]

  • Sahaya Amutha, P., & Rosario Rajkumar, X. (2011). Apparent Molal Volumes and Partial Molar Volumes of Aqueous Solutions of Some Biologically Important Compounds at 308 and 318 K. Asian Journal of Chemistry, 23(3), 1360-1362.
  • Lo, A. C., & Carducci, M. D. (2015). Changes in Apparent Molar Water Volume and DKP Solubility Yield Insights on the Hofmeister Effect. The Journal of Physical Chemistry B, 119(43), 13809-13818.
  • Akhtar, Y. (2014). Volumetric and Viscometric Studies of Solute –Solvent and Solute-Solute Interactions of Glycine in Aqueous in Aqueous Electrolytes at 30oC. International Journal of Science, Technology and Society, 3(1-2), 6-9.
  • Apelblat, A. (1996). Volumetric Properties of Single Aqueous Electrolytes from Zero to Saturation Concentration at 298.15 °K Represented by Pitzer's lon-Interaction Equations.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Apparent molar volume and viscometric study of glucose in aqueous solution. Retrieved from [Link]

  • Shrivastava, S., & Dixit, A. (2011). Molar Volume and Viscosities of Hydroxylamine Hydrochloride in Methanol-Water (50:50 v/v) at 303.15 K. Asian Journal of Chemistry, 23(12), 5528-5530.
  • Pérez-Vásquez, A., Pérez-Redondo, D., García, M. D., & García-Río, L. (2025). Study of the Thermodynamic Properties in Aqueous Solution of the Cyclocondensation Products of Pyrogallol and Propanaldehyde. Molecules, 30(19), 4567.
  • Redalyc. (n.d.). Apparent molar volume and modeling of volumetric properties of ionic liquid aqueous solutions 1-butyl-3-metilmidazolium. Retrieved from [Link]

  • Sikarwar, S. K., Chourey, V. R., & Ansari, A. A. (2016). Apparent Molar Volume, Density and Viscometric Studies of Alcohols in Aqueous Solution at Different Temperatures. Journal of Applicable Chemistry, 5(5), 1085-1091.
  • Bouzina, Z., Mokbel, I., Negadi, A., Jose, J., & Negadi, L. (2016). Phase equilibrium measurements and thermodynamic modeling of aqueous solutions of polyamines CO2 absorbents: 3-aminopropylmethylamine, 3-aminopropyldimethylamine and N,N-diethyl 1,3-propanediamine at temperatures from 273 K to 363 K. The Journal of Chemical Thermodynamics, 92, 43-54.
  • Kwac, L. K., Kim, B.-J., & Chang, J.-H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 15(34), 21875-21884.
  • Henni, A., & Tontiwachwuthikul, P. (2025). Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents: 2-Isopropylaminoethanol and 2-Amino-2-methyl-1-propanol. Chemical Engineering Transactions, 98, 253-258.
  • Kwac, L. K., Kim, B.-J., & Chang, J.-H. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Semantic Scholar. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

1,8-Octanediamine dihydrochloride as a cross-linking agent in hydrogels

1,8-Octanediamine Dihydrochloride as a Tunable Cross-Linking Agent in Hydrogel Synthesis: Mechanisms, Protocols, and Applications Executive Summary In the design of advanced hydrogels for drug delivery, tissue engineerin...

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Author: BenchChem Technical Support Team. Date: April 2026

1,8-Octanediamine Dihydrochloride as a Tunable Cross-Linking Agent in Hydrogel Synthesis: Mechanisms, Protocols, and Applications

Executive Summary

In the design of advanced hydrogels for drug delivery, tissue engineering, and biosensing, the selection of an appropriate cross-linking agent is paramount. 1,8-Octanediamine dihydrochloride (C₈H₂₂Cl₂N₂) serves as a highly effective, medium-chain aliphatic diamine cross-linker. Unlike shorter diamines (e.g., ethylenediamine), the eight-carbon alkyl chain of 1,8-octanediamine introduces distinct hydrophobic domains into the polymer network. This structural feature significantly alters the equilibrium swelling degree (ESD), mechanical resilience, and gelation kinetics of the resulting hydrogel.

This application note provides a comprehensive, mechanistically grounded guide to utilizing 1,8-octanediamine dihydrochloride in hydrogel synthesis, focusing on causality in experimental design and self-validating protocols.

Mechanistic Overview & Experimental Causality

The Critical Role of the Dihydrochloride Salt

Commercially available 1,8-octanediamine is frequently supplied as a dihydrochloride salt to enhance its aqueous solubility and shelf-stability, preventing atmospheric oxidation and carbamate formation. However, in this salt form, the primary amines are fully protonated ( −NH3+​ ).

Expertise Insight: A common point of failure in hydrogel synthesis is the direct addition of the dihydrochloride salt to an activated polymer solution. Protonated amines are non-nucleophilic. To participate in cross-linking reactions—such as EDC/NHS amidation or Aza-Michael additions—the cross-linker solution must be explicitly neutralized to a pH above the amine's pKa (~10.5 for aliphatic amines, though a working pH of 8.0–8.5 is sufficient to generate a reactive fraction of free −NH2​ groups) prior to integration [4].

Chain Length, Hydrophobicity, and Network Thermodynamics

The length of the aliphatic spacer in diamine cross-linkers dictates the macroscopic properties of the hydrogel. Studies on post-polymerization cross-linking of poly(N-isopropylacrylamide) (PNIPAAm) and diepoxy-terminated poly(ethylene glycol) (PEG) demonstrate that increasing the carbon chain length from C2 to C8 yields three distinct thermodynamic effects [2, 3]:

  • Reduced Steric Hindrance: The longer C8 spacer expands the distance between reacting prepolymers, increasing cross-linking efficiency and reducing gelation time.

  • Hydrophobic Aggregation: The C8 chain introduces hydrophobic interactions within the aqueous environment. These act as secondary, physical cross-linking points.

  • Swelling Regulation: The combined effect of higher cross-linking density and increased hydrophobicity drastically reduces the Equilibrium Swelling Degree (ESD) while increasing the compressive modulus.

Pathway A Carboxylated Polymer B O-acylisourea Intermediate A->B EDC (pH 5.5) C NHS-Ester Intermediate B->C NHS E Amide Cross-linked Hydrogel C->E Nucleophilic Attack D 1,8-Octanediamine (Free Amine) D->E pH > 7.5

Fig 1: EDC/NHS mediated amidation pathway using 1,8-octanediamine.

Quantitative Data Presentation

To illustrate the causality between diamine chain length and hydrogel properties, the following table synthesizes comparative data derived from standardized PEG and PNIPAAm hydrogel models [2, 3].

Table 1: Effect of Aliphatic Diamine Chain Length on Hydrogel Properties

CrosslinkerChain LengthRelative Gelation TimeEquilibrium Swelling Degree (ESD)Compressive ModulusHydrophobic Contribution
Ethylenediamine (EDA)C2SlowestHighest (~80-90 g/g)Lowest (0.3 MPa)Negligible
1,4-Butanediamine (BDA)C4ModerateHigh (~60-70 g/g)Moderate (0.8 MPa)Low
1,8-Octanediamine (ODA) C8 Fast Low (~20-30 g/g) High (1.5 MPa) High
1,12-Dodecanediamine (DDA)C12FastestLowest (< 15 g/g)Highest (> 2.0 MPa)Very High

Note: Exact values vary based on polymer molecular weight and cross-linker feed ratio. The trend dictates that 1,8-octanediamine offers an optimal balance for applications requiring structural integrity without total loss of aqueous permeability.

Self-Validating Experimental Protocols

Protocol A: EDC/NHS Cross-Linking of Hyaluronic Acid (HA)

This protocol utilizes zero-length cross-linking chemistry to couple the carboxyl groups of HA with the primary amines of 1,8-octanediamine.

System Validation Strategy: The protocol incorporates a pH-shift strategy. EDC/NHS activation is strictly performed at pH 5.5, while the cross-linking phase is shifted to pH 8.0. This prevents premature hydrolysis of the EDC and ensures the nucleophilicity of the diamine.

Materials:

  • Hyaluronic Acid (Sodium Salt, ~100 kDa)

  • 1,8-Octanediamine dihydrochloride

  • EDC·HCl and Sulfo-NHS

  • 0.1 M MES Buffer (pH 5.5) and 0.1 M Borate Buffer (pH 8.5)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 100 mg of HA in 10 mL of 0.1 M MES buffer (pH 5.5).

    • Causality: MES is utilized because it lacks primary amines (unlike Tris buffer), preventing competitive inhibition during NHS ester formation.

  • Carboxyl Activation: Add 50 mg of Sulfo-NHS to the HA solution and stir for 15 minutes. Subsequently, add 100 mg of EDC·HCl. Stir the mixture in the dark at room temperature for 30 minutes.

    • Causality: Sulfo-NHS is added before EDC. EDC rapidly forms an unstable O-acylisourea intermediate with carboxyl groups, which can quickly hydrolyze. The pre-presence of Sulfo-NHS immediately converts this into a semi-stable, amine-reactive Sulfo-NHS ester.

  • Cross-linker Neutralization (Critical Step): In a separate vial, dissolve 20 mg of 1,8-octanediamine dihydrochloride in 2 mL of 0.1 M Borate Buffer (pH 8.5). Verify that the final pH of this small volume is ≥ 8.0. Adjust with 0.1 M NaOH if necessary.

  • Gelation Phase: Rapidly inject the neutralized 1,8-octanediamine solution into the activated HA solution under vigorous vortexing for 10 seconds. Cast the mixture into desired molds.

  • Incubation & Validation: Incubate at 37°C for 2–4 hours. Validation: Successful gelation is confirmed via the inversion test (the hydrogel supports its own weight when the mold is inverted) and subsequent rheological amplitude sweeps showing G′>G′′ .

  • Purification: Dialyze the hydrogel against 1X PBS for 48 hours (changing buffer every 12 hours) to remove urea byproducts and unreacted monomers.

Protocol B: Aza-Michael Addition for Poly(glycerol itaconate)

For unsaturated polyesters, 1,8-octanediamine acts as a Michael donor, reacting with the electron-deficient carbon-carbon double bonds[1].

Step-by-Step Methodology:

  • Prepolymer Preparation: Weigh 4.0 g of synthesized poly(glycerol itaconate) into a glass vial.

  • Cross-linker Preparation: Dissolve the required molar equivalent of 1,8-octanediamine dihydrochloride in a minimal volume of slightly basic aqueous/ethanolic solvent to free the amines.

  • In-Situ Injection: Inject the diamine solution into the polymer matrix.

    • Causality: Because Aza-Michael addition is a "click-like" reaction that does not produce small-molecule byproducts, it is highly suitable for in-situ injectable hydrogel systems for tissue regeneration.

  • Thermal Curing: Heat the mixture to 50°C for 2 hours.

    • Causality: While Aza-Michael additions can occur at room temperature, the C8 chain of 1,8-octanediamine can limit molecular mobility in highly viscous prepolymers. Mild heating overcomes this activation energy barrier, ensuring complete cross-linking.

Protocol S1 1. Polymer Preparation Dissolve in MES Buffer (pH 5.5) S2 2. Carboxyl Activation Add Sulfo-NHS, then EDC S1->S2 S4 4. Gelation Phase Mix components at 37°C S2->S4 S3 3. Crosslinker Neutralization Dissolve 1,8-Octanediamine 2HCl Adjust pH to ≥ 8.0 S3->S4 S5 5. Validation & Purification Rheology (G' > G'') & PBS Dialysis S4->S5

Fig 2: Self-validating workflow for EDC/NHS hydrogel synthesis and purification.

References

  • Title: Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research Source: Polymers (Basel), 2023. URL: [Link]

  • Title: Crosslinker-Based Regulation of Swelling Behavior of Poly(N-isopropylacrylamide) Gels in a Post-Polymerization Crosslinking System Source: Gels (MDPI), 2020. URL: [Link]

  • Title: Compression Properties of Hydrogels Synthesized from Diepoxy-terminated Poly(ethylene glycol)s and Aliphatic Polyamines Source: Materiale Plastice, 2009. URL: [Link]

  • Title: Functionalization of Flat Sheet and Hollow Fiber Microfiltration Membranes for Water Applications Source: ACS Sustainable Chemistry & Engineering, 2016. URL: [Link]

Application

Application Note: Step-by-Step Protocol for Neutralizing 1,8-Octanediamine Dihydrochloride

Executive Summary & Mechanistic Rationale 1,8-Octanediamine (also known as octamethylenediamine) is a critical aliphatic diamine utilized as a building block in the synthesis of polyamides, polyurethanes, and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,8-Octanediamine (also known as octamethylenediamine) is a critical aliphatic diamine utilized as a building block in the synthesis of polyamides, polyurethanes, and pharmaceutical intermediates[1]. While the free base is strictly required for nucleophilic reactions—such as amidation or alkylation—the compound is frequently stored and supplied as 1,8-octanediamine dihydrochloride. The salt form provides superior oxidative stability and prevents the hygroscopic degradation common to free amines[2].

Neutralizing the dihydrochloride salt presents a specific physicochemical challenge: the resulting free base is highly soluble in water (approximately 575 g/L at 20 °C)[3]. Conventional aqueous basic extraction (e.g., deprotonating with aqueous NaOH and extracting with dichloromethane) often leads to significant yield losses due to unfavorable partitioning into the organic phase. To circumvent this, this application note details a mechanistically superior non-aqueous neutralization protocol utilizing methanolic potassium hydroxide (KOH)[4], alongside an optimized aqueous salting-out extraction for scenarios where anhydrous conditions are not feasible.

Physicochemical Properties & Quantitative Data

Understanding the properties of both the salt and the free base is critical for designing a self-validating experimental system. The pKa values of the amine groups (~10.1 and 11.00) dictate that the pH must be elevated above 12 to ensure complete deprotonation[3][5].

Table 1: Comparative Physicochemical Properties

Property1,8-Octanediamine Dihydrochloride1,8-Octanediamine (Free Base)
CAS Number 7613-16-3[2]373-44-4[6]
Molecular Formula C8H20N2 · 2HCl[7]C8H20N2[8]
Molecular Weight 217.18 g/mol [9]144.26 g/mol [8]
Melting Point > 240 °C[10]50 – 54 °C[8][11]
Water Solubility Highly Soluble[2]575 g/L (at 20 °C)[3]
pKa (Amine groups) N/A10.1, 11.00[3][5]
Physical State (RT) White crystalline powder[2]Pale-yellow to white crystalline mass[1][3]

Workflow & Logical Relationships

To maximize yield and purity, the non-aqueous methanolic KOH route is prioritized. The causality of this workflow relies on the common-ion effect and differential solubility: while the amine hydrochloride and KOH are soluble in methanol, the byproduct potassium chloride (KCl) is highly insoluble. The precipitation of KCl drives the equilibrium forward and allows for simple mechanical separation, preventing the need for aqueous partitioning[12].

Non-aqueous methanolic KOH neutralization workflow for 1,8-Octanediamine dihydrochloride.

Experimental Protocols

Protocol A: Non-Aqueous Neutralization (Recommended)

Causality Insight: By avoiding water entirely, this method prevents the loss of the highly water-soluble 1,8-octanediamine free base[12]. The quantitative precipitation of KCl acts as an internal self-validating mechanism for the reaction's progress.

Materials:

  • 1,8-Octanediamine dihydrochloride (1.0 eq)

  • Potassium hydroxide (KOH) pellets (≥85% purity) (2.05 eq)

  • Anhydrous Methanol

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation of Reagents: Weigh 10.0 g (46.0 mmol) of 1,8-octanediamine dihydrochloride and suspend it in 50 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Dissolution: In a separate flask, dissolve 5.3 g (approx. 94.5 mmol, 2.05 eq) of KOH pellets in 30 mL of anhydrous methanol. Note: KOH dissolution is exothermic; allow it to cool to room temperature before proceeding.

  • Neutralization: Add the methanolic KOH solution dropwise to the amine salt suspension under vigorous stirring. A white precipitate (KCl) will immediately begin to form[4][12].

  • Equilibration: Stir the mixture at room temperature for 1 to 2 hours under an inert atmosphere (nitrogen or argon) to prevent auto-oxidation of the free amine[12].

  • Filtration: Filter the suspension through a pad of Celite using a Büchner funnel to remove the precipitated KCl. Wash the filter cake with an additional 20 mL of cold anhydrous methanol.

    • Self-Validation Check: Dry and weigh the KCl filter cake. The theoretical yield of KCl is ~6.86 g. A near-quantitative recovery confirms complete deprotonation.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude 1,8-octanediamine free base.

  • Purification (Optional): If residual salts are present, resuspend the residue in anhydrous diethyl ether or toluene[1], filter again, and evaporate the solvent to yield a pale-yellow to white crystalline mass[3].

Protocol B: Aqueous Salting-Out Extraction (Alternative)

Causality Insight: If anhydrous conditions are unavailable, aqueous extraction can be used. However, because 1,8-octanediamine is highly soluble in water (575 g/L)[3], standard extraction with dichloromethane (DCM) is inefficient. The aqueous layer must be saturated with NaCl (salting-out) to decrease the solubility of the non-polar free base in the aqueous phase, forcing it into the organic layer.

Materials:

  • 1,8-Octanediamine dihydrochloride

  • 10 N Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 1,8-octanediamine dihydrochloride in a minimal amount of deionized water (approx. 30 mL).

  • Basification: Cool the flask in an ice bath. Slowly add 10 N NaOH dropwise until the pH reaches > 12.

    • Self-Validation Check: Spot the solution on pH paper to ensure it exceeds the pKa of 11.00[3][5], guaranteeing the amine is fully uncharged.

  • Salting Out: Add solid NaCl to the aqueous solution until it is fully saturated.

  • Extraction: Transfer to a separatory funnel and extract with DCM (4 x 50 mL)[4]. Vigorously shake and vent periodically to release pressure.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate via rotary evaporation to yield the solid free base[4].

Quality Control & Storage

  • Melting Point Verification: The isolated product should melt between 50 °C and 54 °C[8][11]. A melting point significantly higher indicates incomplete neutralization (presence of the dihydrochloride salt, mp > 240 °C)[10].

  • Storage: 1,8-Octanediamine is hygroscopic and susceptible to air oxidation[3][12]. Store the free base in a sealed container under an inert gas (argon/nitrogen) below 30 °C[3].

References

  • CymitQuimica. "1,8-Octanediamine, hydrochloride (1:2) - CymitQuimica". 2

  • ChemBK. "1,8-Octanediamine - Physico-chemical Properties". 3

  • ChemBK. "1,8-Diaminooctane - Physico-chemical Properties". 6

  • US EPA. "1,8-Octanediamine, hydrochloride (1:2) - Substance Details - SRS". 7

  • NIST WebBook. "1,8-Octanediamine dihydrochloride". 9

  • Chemsrc. "1,8-Octanediamine, hydrochloride salt".10

  • St. Olaf College. "Dissociation Constants of Organic Acids and Bases". 5

  • Thermo Scientific Alfa Aesar. "1,8-Diaminooctane, 98%". 11

  • PubChem. "1,8-Octanediamine | C8H20N2 | CID 24250". 8

  • BenchChem. "Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride". 4

  • BenchChem. "An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications". 1

  • ResearchGate. "How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?".12

Sources

Method

Application of 1,8-Octanediamine Dihydrochloride in Solid-Phase Peptide Synthesis: A Guide to Peptide Dimerization and Conformational Constraint

Abstract The strategic modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug development. Constraining peptide conformation through cyclization or dimerization can significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug development. Constraining peptide conformation through cyclization or dimerization can significantly improve receptor affinity, selectivity, and stability against enzymatic degradation. This technical guide provides a comprehensive overview and detailed protocols for the application of 1,8-octanediamine dihydrochloride as a versatile linker in solid-phase peptide synthesis (SPPS). We will explore its use in the synthesis of C-terminally linked peptide homodimers and side-chain-to-side-chain cyclized peptides, offering researchers a powerful tool to generate novel and potent peptide-based therapeutics.

Introduction: The Rationale for Diamine Linkers in Peptide Synthesis

Linear peptides often suffer from conformational flexibility, leading to reduced receptor binding affinity and susceptibility to proteolysis. Introducing structural constraints is a proven strategy to overcome these limitations. Symmetrical diamines, such as 1,8-octanediamine, serve as ideal scaffolds for creating well-defined peptide architectures. The eight-carbon aliphatic chain of 1,8-octanediamine provides a flexible yet conformationally informative spacer, suitable for inducing specific secondary structures or for bridging two peptide chains to create dimers.

This guide will detail the on-resin application of 1,8-octanediamine dihydrochloride, a commercially available and cost-effective reagent, within a standard Fmoc/tBu orthogonal protection strategy.[1] We will cover the initial on-resin derivatization, stepwise peptide elongation, and final cleavage and deprotection.

Core Principles and Workflow Overview

The central strategy involves the initial immobilization of 1,8-octanediamine onto a solid support, followed by the systematic elongation of peptide chains from one or both of its amino termini. The dihydrochloride form of the diamine necessitates a neutralization step prior to its use in standard coupling reactions.

Orthogonal Protection Scheme

A successful synthesis relies on an orthogonal protection strategy, where different classes of protecting groups can be selectively removed without affecting others.[1] In the protocols described herein, we will utilize the widely adopted Fmoc/tBu strategy:

  • Temporary Nα-Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile (removed by piperidine), will be used for the temporary protection of the alpha-amino group of incoming amino acids.

  • Permanent Side-Chain Protection: Acid-labile tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-sulfonyl (Pbf) groups will be used to protect reactive amino acid side chains. These are removed during the final cleavage step with trifluoroacetic acid (TFA).[2]

General Workflow for Peptide Dimer Synthesis

The synthesis of a C-terminally linked peptide homodimer using 1,8-octanediamine involves a multi-step process, which is visually represented in the diagram below.

Dimer_Synthesis_Workflow cluster_0 Resin Preparation & Linker Attachment cluster_1 Symmetrical Peptide Elongation cluster_2 Dimerization and Cleavage Resin Carboxy-functionalized Resin (e.g., Wang, PAM) ActivatedResin Activated Resin (e.g., with HBTU/DIPEA) Resin->ActivatedResin Activation MonoacylatedDiamine Mono-acylated Diamine-Resin ActivatedResin->MonoacylatedDiamine Coupling NeutralizedDiamine Neutralized 1,8-Octanediamine NeutralizedDiamine->MonoacylatedDiamine Coupling ProtectedAmine Protect Free Amine (e.g., with Fmoc-Cl) MonoacylatedDiamine->ProtectedAmine Deprotection1 Fmoc Deprotection (Piperidine) ProtectedAmine->Deprotection1 Elongation Iterative SPPS Cycles (Coupling & Deprotection) Deprotection1->Elongation FinalDeprotection Final Fmoc Deprotection Elongation->FinalDeprotection DimerizationCoupling Symmetrical Peptide Coupling to Free Amine FinalDeprotection->DimerizationCoupling Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) DimerizationCoupling->Cleavage PurifiedDimer Purified Peptide Dimer Cleavage->PurifiedDimer

Caption: Workflow for C-terminal peptide homodimer synthesis.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.

Materials and Reagents
ReagentRecommended Grade/Supplier
Wang Resin (or other carboxyl resin)100-200 mesh, 0.5-1.0 mmol/g
1,8-Octanediamine dihydrochloride≥98% purity
Fmoc-protected amino acidsSPPS grade
N,N'-Diisopropylcarbodiimide (DIC)≥99%
1-Hydroxybenzotriazole (HOBt)Anhydrous, SPPS grade
HBTU / HATUSPPS grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
PiperidinePeptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade, ≥99%
Dichloromethane (DCM)Anhydrous, SPPS grade
N,N-Dimethylformamide (DMF)Anhydrous, SPPS grade
Triisopropylsilane (TIS)Reagent grade, ≥98%
1,2-Ethanedithiol (EDT)Reagent grade, ≥95%
Diethyl etherAnhydrous
Protocol 1: On-Resin Synthesis of a C-Terminal Peptide Homodimer

This protocol details the synthesis of a symmetrical peptide homodimer linked at the C-terminus via 1,8-octanediamine.

Step 1: Preparation of Mono-Fmoc-1,8-Octanediamine

To ensure selective peptide growth, one of the amino groups of 1,8-octanediamine must be protected.

  • Neutralization: Dissolve 1,8-octanediamine dihydrochloride (10 mmol) in a minimal amount of water. Add a solution of sodium carbonate (20 mmol) in water and extract the free diamine with dichloromethane (DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Mono-protection: Dissolve the free 1,8-octanediamine (10 mmol) in DCM. Cool to 0 °C and add a solution of Fmoc-OSu (2.5 mmol, 0.25 eq) in DCM dropwise over 2 hours with vigorous stirring.

  • Purification: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl and then with brine. Dry the organic layer and purify by column chromatography to isolate mono-Fmoc-1,8-octanediamine.

Step 2: Attachment of Mono-Fmoc-1,8-Octanediamine to Carboxy-Resin

  • Resin Swelling: Swell Wang resin (1 g, 0.8 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Coupling: In a separate vial, dissolve mono-Fmoc-1,8-octanediamine (4 eq, 3.2 mmol), HBTU (3.95 eq, 3.16 mmol), and HOBt (4 eq, 3.2 mmol) in DMF. Add DIPEA (8 eq, 6.4 mmol) and pre-activate for 5 minutes. Add the activated solution to the swollen resin.

  • Reaction: Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Capping (Optional but Recommended): To block any unreacted carboxyl groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes. Wash as described above.

Step 3: Symmetrical Peptide Elongation

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3-4 equivalents) using a standard coupling protocol (e.g., DIC/HOBt or HBTU/DIPEA in DMF) for 1-2 hours. Monitor completion with a ninhydrin test.

  • Iterative Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Step 4: Dimerization on Resin

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in Step 3.1.

  • Symmetrical Coupling: Couple the same peptide sequence (prepared separately or by splitting the resin after the initial diamine loading) to the now free amino group on the resin-bound peptide-diamine conjugate. Use the same coupling conditions as in Step 3.3.

Step 5: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[3] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide dimer.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x). Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide dimer by reverse-phase HPLC.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the synthesis of a cyclic peptide where the side chains of two amino acids (e.g., Asp/Glu and Lys/Orn) are bridged by 1,8-octanediamine. This requires a triply orthogonal protection strategy.

Cyclization_Workflow cluster_0 Peptide Synthesis cluster_1 Orthogonal Deprotection cluster_2 On-Resin Cyclization & Cleavage Resin 2-Chlorotrityl Chloride Resin SPPS Linear Peptide Synthesis (Fmoc/tBu Strategy with Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH) Resin->SPPS Loading & Elongation Alloc_Deprotection Selective Alloc/OAll Deprotection (Pd(PPh₃)₄ / PhSiH₃) SPPS->Alloc_Deprotection Free_Side_Chains Resin with Free Lys & Asp Side Chains Alloc_Deprotection->Free_Side_Chains Diamine_Coupling Bridge Coupling with 1,8-Octanediamine (PyBOP/DIPEA) Free_Side_Chains->Diamine_Coupling Cyclized_Peptide On-Resin Cyclic Peptide Diamine_Coupling->Cyclized_Peptide Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cyclized_Peptide->Cleavage Purified_Cyclic Purified Cyclic Peptide Cleavage->Purified_Cyclic

Caption: Workflow for on-resin side-chain to side-chain cyclization.

Step 1: Linear Peptide Synthesis

  • Resin and First Amino Acid: Use a highly acid-labile resin like 2-chlorotrityl chloride resin to allow for the final cleavage without damaging the cyclic structure. Synthesize the linear peptide using standard Fmoc/tBu SPPS.

  • Orthogonally Protected Residues: Incorporate amino acids with side chains protected by groups orthogonal to both Fmoc (base-labile) and tBu (acid-labile). For example, use Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH. The Alloc and Allyl groups are removable with a palladium catalyst.

Step 2: Selective Side-Chain Deprotection

  • Resin Preparation: Swell the fully assembled peptide-resin in anhydrous DCM.

  • Deprotection: Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (PhSiH₃, 15 eq) in DCM. Agitate under an inert atmosphere (e.g., argon) for 2 hours. Repeat if necessary until deprotection is complete (monitored by LC-MS of a small cleaved sample).

  • Washing: Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF, and DCM.

Step 3: On-Resin Cyclization with 1,8-Octanediamine

  • Diamine Preparation: Neutralize 1,8-octanediamine dihydrochloride as described in Protocol 1, Step 1.1.

  • Cyclization Coupling: In a separate vial, dissolve the free 1,8-octanediamine (5 eq), PyBOP (10 eq), and HOBt (10 eq) in DMF. Add DIPEA (20 eq). Add this solution to the peptide-resin with the deprotected side chains.

  • Reaction: Agitate the mixture at room temperature for 12-24 hours. The high dilution effect of the solid support favors intramolecular cyclization over intermolecular dimerization.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Step 4: Final Cleavage and Purification

  • Cleavage: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a TFA cocktail as described in Protocol 1, Step 5.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If a ninhydrin test indicates incomplete coupling to the diamine linker, repeat the coupling step with fresh reagents or use a more potent coupling agent like HATU.

  • Dimerization during Cyclization: If significant dimerization occurs during the on-resin cyclization protocol, consider using a resin with a lower loading capacity to increase the pseudo-dilution effect.

  • Neutralization of Dihydrochloride: Ensure complete neutralization of the 1,8-octanediamine dihydrochloride before use. The presence of HCl can quench the base required for the coupling reaction, leading to poor yields. This can be achieved by using a base like DIPEA or triethylamine in the reaction mixture.[1]

  • Cleavage Cocktail Selection: The choice of scavengers in the TFA cleavage cocktail is critical to prevent side reactions, especially with sensitive residues like Trp, Met, and Cys.[2]

Conclusion

1,8-Octanediamine dihydrochloride is a readily accessible and highly effective tool for introducing conformational constraints in synthetic peptides. The protocols outlined in this guide provide a robust framework for the on-resin synthesis of both C-terminal peptide homodimers and side-chain cyclized peptides. By leveraging this diamine linker, researchers can systematically explore the structure-activity relationships of their peptides, leading to the development of more stable, potent, and selective therapeutic candidates.

References

  • Aapptec (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CDN (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. [Link]

Sources

Application

Application Note: Synthesis of Nylon-8,8 via Interfacial Polymerization Utilizing 1,8-Octanediamine Dihydrochloride

Executive Summary This application note details the laboratory-scale synthesis of Nylon-8,8, an even-even aliphatic polyamide, utilizing 1,8-octanediamine dihydrochloride and suberoyl chloride. By employing interfacial p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the laboratory-scale synthesis of Nylon-8,8, an even-even aliphatic polyamide, utilizing 1,8-octanediamine dihydrochloride and suberoyl chloride. By employing interfacial polymerization, high-molecular-weight polymer films can be generated rapidly at ambient temperatures. This guide is designed for polymer scientists and materials researchers, providing a self-validating protocol that emphasizes stoichiometric precision, phase behavior, and the mechanistic causality behind reagent selection.

Mechanistic Rationale & Experimental Design

Interfacial polymerization is a rapid, step-growth polycondensation technique where two highly reactive monomers, dissolved in immiscible solvents, react exclusively at the liquid-liquid boundary[1].

Why use the dihydrochloride salt? Free aliphatic amines are prone to atmospheric oxidation and CO2​ absorption, leading to degradation over time. Utilizing 1,8-octanediamine dihydrochloride ensures superior bench stability and precise stoichiometric control[2]. However, the dihydrochloride salt ( C8​H22​Cl2​N2​ ) is non-nucleophilic. To activate the monomer, an excess of aqueous base (e.g., Sodium Hydroxide) must be added to the aqueous phase.

This base serves a dual mechanistic purpose:

  • In-situ Deprotonation: It neutralizes the dihydrochloride salt to generate the nucleophilic free amine at the interface.

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct generated during the Schotten-Baumann condensation. Without a scavenger, the localized drop in pH would prematurely protonate the growing polymer chain's amine termini, immediately halting chain growth[3].

Because the reaction is diffusion-controlled and highly exothermic, the polymer film forms instantly at the interface. This film acts as a physical barrier, slowing further reaction until it is mechanically drawn away (the classic "nylon rope trick"), exposing fresh monomers to the interface[1][4].

Materials and Reagents

The following table summarizes the required reagents optimized for a 10 mmol scale synthesis.

ReagentFunctional RoleQuantityMolar Equivalents
1,8-Octanediamine dihydrochloride Aqueous Monomer2.17 g (10 mmol)1.0 eq
Suberoyl chloride Organic Monomer1.79 mL (10 mmol)1.0 eq
Sodium Hydroxide (NaOH) Base / Acid Scavenger1.60 g (40 mmol)4.0 eq
Deionized Water Aqueous Phase Solvent50 mLN/A
Anhydrous Hexane Organic Phase Solvent50 mLN/A
Acetone (50% aq) Purification Solvent100 mLN/A

Experimental Workflow

G A Aqueous Phase Prep 1,8-Octanediamine 2HCl + NaOH in DI Water C Phase Layering Careful addition to form immiscible interface A->C B Organic Phase Prep Suberoyl Chloride in Hexane B->C D Interfacial Polymerization Schotten-Baumann Reaction at Liquid-Liquid Boundary C->D Spontaneous Film Formation E Polymer Extraction Continuous drawing of Nylon-8,8 film D->E Mechanical Drawing F Washing & Drying Removal of residual monomers and salts E->F Purification

Workflow for the interfacial polymerization of Nylon-8,8.

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • Aqueous Phase Formulation: In a 100 mL beaker, dissolve 1.60 g of NaOH in 50 mL of DI water. Once completely dissolved (the solution will become slightly warm), add 2.17 g of 1,8-octanediamine dihydrochloride. Stir magnetically until fully dissolved.

    • Self-Validation Check: Verify the pH of the solution is > 12 using pH indicator paper. Complete deprotonation is critical to ensure the amine is fully nucleophilic.

  • Organic Phase Formulation: In a separate 100 mL Erlenmeyer flask, dissolve 1.79 mL of suberoyl chloride in 50 mL of anhydrous hexane.

    • Causality Note: Hexane is specifically chosen over denser solvents like dichloromethane (DCM). Because hexane is less dense than water, the organic phase floats on top. This top-layer positioning allows the newly formed polymer to be pulled upward into the air without dragging it through the reactive, highly basic aqueous layer, thereby minimizing structural defects and side reactions.

Phase 2: Interfacial Polymerization
  • Phase Layering: Transfer the aqueous phase to a clean, static 250 mL beaker. Carefully pour the organic phase down the side of the beaker (or via a glass stirring rod) to prevent turbulent mixing.

    • Self-Validation Check: A distinct two-layer liquid system must form. Immediately upon contact, a thin, opaque white film of Nylon-8,8 will spontaneously generate at the interface[2].

  • Extraction: Using clean laboratory forceps, gently grasp the center of the polymer film at the interface and pull it upward at a steady, slow rate.

  • Spooling: Attach the end of the polymer strand to a glass rod or a motorized spooling device. Rotate the rod continuously to draw the Nylon-8,8 "rope". The reaction will continue to generate polymer as long as the mechanical drawing exposes fresh aqueous and organic monomers to the interface.

Phase 3: Purification and Isolation
  • Washing: Submerge the spooled polymer in a beaker containing 50% aqueous acetone, followed by thorough rinsing with copious amounts of DI water.

    • Causality Note: This step is mandatory. It quenches any unreacted suberoyl chloride, extracts residual diamine, and washes away trapped NaCl and NaOH salts from the polymer matrix.

  • Drying: Dry the purified Nylon-8,8 in a vacuum oven at 60 °C for 12 hours until a constant weight is achieved.

Quality Control & Data Interpretation

The synthesized Nylon-8,8 should be evaluated against the following expected parameters to confirm successful polymerization and structural integrity[5].

ParameterExpected Value / ObservationAnalytical Method
Reaction Yield 70% – 85%Gravimetric Analysis
Macroscopic Appearance Opaque, white, continuous threadVisual Inspection
Melting Temperature ( Tm​ ) ~ 230 °C – 240 °CDifferential Scanning Calorimetry (DSC)
Structural Confirmation Amide I (~1630 cm⁻¹), Amide II (~1540 cm⁻¹)FT-IR Spectroscopy
Crystalline Phase Isodimorphic (undergoes α–γ Brill transition)X-Ray Diffraction (XRD)

Sources

Method

Application Note: 1,8-Octanediamine Dihydrochloride Concentration Guidelines and Protocols for Cell Culture Assays

Executive Summary & Mechanistic Grounding 1,8-Octanediamine dihydrochloride (1,8-OD·2HCl) is a highly versatile aliphatic diamine utilized extensively in cell culture and drug development. In in vitro environments, its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

1,8-Octanediamine dihydrochloride (1,8-OD·2HCl) is a highly versatile aliphatic diamine utilized extensively in cell culture and drug development. In in vitro environments, its primary utility stems from its structural homology to endogenous polyamines such as putrescine, spermidine, and spermine. This structural mimicry allows 1,8-OD to interface directly with the Polyamine Transport System (PTS) on the mammalian cell surface[1].

When applied to cell cultures, 1,8-OD acts as a competitive modulator. By occupying the PTS, it induces a localized depletion of natural intracellular polyamines, which are critical for DNA stabilization, gene expression, and cellular proliferation. Downstream, this depletion—particularly when utilizing bisethyl derivatives of 1,8-OD—triggers profound mitochondrial dysfunction. This is characterized by the loss of mitochondrial DNA integrity and a sharp reduction in ATP synthesis via cytochrome C oxidase inhibition, ultimately leading to apoptosis [1].

Beyond transport assays, lipophilic modifications of 1,8-OD are synthesized to create polyamine vectors for DNA transfection, leveraging the cationic charge of the diamine to condense nucleic acids and facilitate endosomal escape [2]. Furthermore, 1,8-OD and its related diamine mixtures are standard reference compounds in in vitro genotoxicity profiling (e.g., OECD TG 487) to establish safety baselines for food-contact polymers [3].

MOA OD 1,8-Octanediamine Dihydrochloride PTS Polyamine Transport System (PTS) OD->PTS Competitive Inhibition (10-50 μM) Depletion Intracellular Polyamine Depletion PTS->Depletion Blocks Spermine/ Spermidine Uptake Mito Mitochondrial Dysfunction Depletion->Mito Structural Alteration & ATP Drop Apoptosis Apoptosis & Cell Cycle Arrest Mito->Apoptosis Cytochrome C Release

Fig 1. Mechanistic pathway of 1,8-Octanediamine-induced polyamine depletion and apoptosis.

Concentration Guidelines & Empirical Data

To ensure a self-validating experimental design, researchers must strictly control the concentration of 1,8-OD·2HCl based on the intended assay. Because the dihydrochloride salt is highly water-soluble, osmotic stress at high concentrations must be accounted for by utilizing appropriate vehicle controls.

Assay TypeTarget Cell LineRecommended ConcentrationMechanistic Purpose
Polyamine Transport Inhibition L1210, HeLa, CHO10 μM – 50 μMCompetitively blocks natural polyamine uptake without immediate acute toxicity [1].
Transfection Vector Synthesis HEK293, CHO1 μM – 10 μM (Polyplex)Acts as a cationic tether to condense DNA and facilitate cellular entry [2].
Mitochondrial Toxicity / Apoptosis L1210, HeLa5 μM – 20 μMInduces ATP depletion and structural alteration of mitochondria [1].
Genotoxicity (Micronucleus Test) TK6 (Lymphoblastoid)0.1 mM – 5.0 mMAssesses chromosomal damage and safety profiling up to the 55% cytotoxicity threshold [3].

Detailed Experimental Protocols

Protocol A: Polyamine Transport Competition Assay

Objective: To quantify the inhibitory effect of 1,8-OD·2HCl on the cellular uptake of radiolabeled or fluorescently tagged polyamines.

Causality & Trustworthiness: Pre-incubating cells with 1,8-OD·2HCl establishes a competitive equilibrium at the PTS. The use of dialyzed serum is a critical self-validating step; standard serum contains exogenous polyamines that will outcompete your tracer, yielding false-negative uptake data. Washing steps are performed on ice to arrest membrane fluidity, preventing the rapid efflux of the diamine and ensuring the blockade remains intact.

  • Reagent Preparation: Dissolve 1,8-OD·2HCl in sterile, endotoxin-free ddH₂O to create a 100 mM stock. Filter sterilize through a 0.22 μm membrane.

  • Cell Seeding: Seed L1210 or HeLa cells in a 96-well plate at a density of 1×104 cells/well in RPMI-1640 supplemented with 10% dialyzed FBS. Incubate overnight.

  • Compound Dosing: Dilute the 1,8-OD stock in assay media to achieve final well concentrations ranging from 1 μM to 100 μM. Incubate cells for 30 minutes at 37°C to allow receptor binding.

  • Substrate Introduction: Add 1 μM of [14C]-spermidine or a fluorescent polyamine conjugate to each well. Incubate for exactly 60 minutes.

  • Termination and Readout: Halt transport rapidly by washing cells three times with ice-cold PBS containing 1 mM unlabeled spermidine (to displace surface-bound label). Lyse cells in 0.1% SDS and quantify intracellular signal via liquid scintillation counting or fluorometry.

Protocol B: In Vitro Micronucleus Test (OECD TG 487)

Objective: To evaluate the genotoxic potential of 1,8-OD at millimolar concentrations.

Causality & Trustworthiness: This protocol utilizes TK6 cells, which are p53-proficient, ensuring accurate apoptotic responses to DNA damage. Cytochalasin B is introduced to arrest cytokinesis. This is biologically necessary because it traps dividing cells in the binucleated stage, ensuring that only cells which have undergone mitosis during the treatment window are scored for micronuclei [3].

  • Cell Preparation: Maintain TK6 cells in the exponential growth phase. Seed at 2×105 cells/mL in 6-well plates.

  • Treatment: Expose cells to 1,8-OD·2HCl at 0.5, 1.0, 2.5, and 5.0 mM for 4 hours (with and without S9 metabolic activation) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (final concentration 6 μg/mL) to the cultures to prevent cell division after mitosis.

  • Harvest & Fixation: After 24 hours of Cytochalasin B exposure, harvest cells via centrifugation. Swell cells in hypotonic 0.075 M KCl for 5 minutes, then fix in methanol:acetic acid (3:1 v/v).

  • Staining and Scoring: Drop fixed cells onto clean glass slides, air dry, and stain with Acridine Orange. Score the percentage of binucleated cells containing micronuclei to determine genotoxicity.

Protocol Stock Prepare 100 mM Stock (ddH2O) Treat Dose 1,8-OD (0.1 - 10 mM) Stock->Treat Dilute in Media Seed Seed Cells (1x10^5 cells/mL) Seed->Treat Incubate Incubate 24-48h (37°C, 5% CO2) Treat->Incubate Readout Flow Cytometry Readout Incubate->Readout

Fig 2. Standardized in vitro workflow for 1,8-Octanediamine cell culture assays.

References

  • Source: PubMed (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Safety assessment of mixtures of 1,9-nonanediamine (NMDA) and 2-methyl-1,8-octanediamine (MODA)
Application

Application Note: Engineering Gold Nanoparticle Interfaces with 1,8-Octanediamine Dihydrochloride

Executive Summary & Scope The surface functionalization of gold nanoparticles (AuNPs) dictates their behavior in biological systems and solid-state devices. This application note provides an authoritative guide on utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The surface functionalization of gold nanoparticles (AuNPs) dictates their behavior in biological systems and solid-state devices. This application note provides an authoritative guide on utilizing 1,8-Octanediamine dihydrochloride as a bifunctional linker. By mastering the chemical causality behind this specific molecule, researchers can precisely engineer AuNPs for two distinct applications: stable amine-terminated bioconjugates for drug delivery[1], and interlinked nanocomposite films for chemiresistive vapor sensors[2].

Mechanistic Insights: Causality in Interface Engineering

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The functionalization of AuNPs with 1,8-octanediamine dihydrochloride is governed by three mechanistic pillars:

The Rationale for the C8 Aliphatic Spacer

The 8-carbon ( C8​ ) alkyl chain provides an optimal thermodynamic balance. In chemiresistive sensor networks, the C8​ backbone is long enough to provide structural integrity and steric stabilization, yet short enough to facilitate efficient electron tunneling between adjacent gold cores[2],[3]. Compared to shorter chains (e.g., hexanediamine), the octyl chain increases the hydrophobicity of the network, which enhances the partitioning and detection of volatile organic compounds (VOCs) like toluene[2].

Why the Dihydrochloride Salt?

The free base form of 1,8-octanediamine has poor aqueous solubility, often requiring organic co-solvents (like ethanol or DMSO) that can strip protective capping agents (e.g., citrate) and cause irreversible nanoparticle flocculation. The dihydrochloride salt ( C8​H22​Cl2​N2​ ) is highly water-soluble. This allows the functionalization to occur entirely in benign aqueous buffers, preserving the colloidal stability of the AuNPs during the critical early stages of the reaction.

Reaction Causality: pH-Driven Nucleophilicity

When covalently linking the diamine to Carboxyl-AuNPs via EDC/NHS chemistry, pH control is the master variable[1].

  • Activation Phase: EDC requires a slightly acidic environment (pH 5.5–6.0) to efficiently form the reactive O-acylisourea intermediate.

  • Conjugation Phase: At pH 6.0, the primary amines of 1,8-octanediamine dihydrochloride ( pKa​≈10.5 ) are fully protonated ( −NH3+​ ) and lack the lone electron pair required for nucleophilic attack. The protocol must include a pH shift to 7.5–8.0. This deprotonates a sufficient equilibrium fraction of the amines ( −NH2​ ), driving the rapid formation of a stable amide bond before the NHS ester hydrolyzes.

Visualizing the Chemistry and Workflow

Mechanism A Carboxyl-AuNP (Stable Colloid) B EDC / Sulfo-NHS (Activation) A->B MES Buffer pH 5.5-6.0 C NHS-Ester AuNP (Reactive Intermediate) B->C 15-30 min Room Temp E Amine-Functionalized AuNP Network C->E PBS Buffer pH 7.5-8.0 D 1,8-Octanediamine Dihydrochloride D->E Nucleophilic Substitution

Caption: EDC/NHS-mediated covalent functionalization of AuNPs with 1,8-Octanediamine.

Workflow S1 1. Colloidal Preparation Disperse Carboxyl-AuNPs in MES Buffer S2 2. Surface Activation Add EDC & Sulfo-NHS (Molar Excess) S1->S2 S3 3. Cross-linking / Conjugation Add 1,8-Octanediamine Dihydrochloride S2->S3 S4 4. Purification Centrifugation & Resuspension in DI Water S3->S4 S5 5. QC & Characterization DLS, Zeta Potential, UV-Vis Spectroscopy S4->S5

Caption: Step-by-step experimental workflow for the diamine functionalization of AuNPs.

Self-Validating Experimental Protocols

Protocol A: Covalent Mono-Functionalization (For Bioconjugation)

Objective: Yield stable, amine-terminated AuNPs without inducing nanoparticle cross-linking.

Self-Validation Checkpoint: Because 1,8-octanediamine is homobifunctional, it can easily bridge two AuNPs. To prevent this, a massive molar excess (10,000x) of the diamine must be used. This statistically guarantees that both reactive ends of the diamine will not find two separate AuNPs before the reaction quenches.

  • Activation: Transfer 1 mL of Carboxyl-AuNPs ( OD=1.0 ) into a low-bind microcentrifuge tube. Centrifuge at 10,000 x g for 15 min. Discard the supernatant and resuspend the pellet in 1 mL of 50 mM MES buffer (pH 5.5).

  • Esterification: Add 2 mg of EDC and 2.5 mg of Sulfo-NHS. Vortex immediately and incubate at room temperature for 30 minutes on a rotary shaker.

  • Washing (Critical): Centrifuge the activated AuNPs to remove unreacted EDC/NHS. Resuspend in 1 mL of 10 mM PBS (pH 7.5). Do not delay; the NHS ester half-life is ~1-2 hours at this pH.

  • Conjugation: Immediately add 50 mg of 1,8-Octanediamine dihydrochloride to the solution. The high concentration drives mono-functionalization. Incubate for 2 hours at room temperature.

  • Purification: Centrifuge at 10,000 x g for 15 min. Wash three times with ultrapure Milli-Q water to remove all unbound diamine. Resuspend in 1 mL of DI water.

Protocol B: Controlled Cross-Linking (For Chemiresistive Sensors)

Objective: Induce controlled flocculation to form a conductive nanocomposite film via direct amine-gold coordination or amide linkages[2],[3].

  • Substrate Preparation: Clean interdigitated gold electrodes using oxygen plasma or piranha solution to ensure a pristine surface.

  • Stoichiometric Mixing: Unlike Protocol A, use a precise 1:1 or 1:2 molar ratio of AuNPs to 1,8-Octanediamine dihydrochloride.

  • Assembly: Drop-cast or microfluidically pump the mixture over the electrodes. As the diamine displaces weaker capping agents (or binds to carboxyls), the nanoparticles will cross-link.

  • Validation: A successful cross-linking event is instantly visible as the colloidal solution shifts from ruby red to deep purple/blue, indicating plasmonic coupling of the interlinked network.

Quantitative Validation Matrix

To ensure the scientific integrity of the functionalization, utilize the following self-validating analytical matrix. A successful reaction must conform to these physicochemical shifts.

ParameterPre-Functionalization (Carboxyl-AuNP)Post-Functionalization (Amine-Terminated)Cross-Linked Network (Sensor Matrix)Analytical Method
Zeta Potential ( ζ ) -30 mV to -45 mV+15 mV to +35 mVNear Neutral (~0 mV)Electrophoretic Light Scattering
LSPR Peak ( λmax​ ) ~520 nm (for 15nm AuNPs)~522 nm to 525 nm> 550 nm (Broadened)UV-Vis Spectroscopy
Hydrodynamic Size Base Size + ~2 nmBase Size + ~4 nm> 500 nm (Aggregates)Dynamic Light Scattering (DLS)
Visual Color Ruby RedRuby RedPurple / Blue / BlackMacroscopic Observation

Note: The inversion of the Zeta potential from highly negative to highly positive is the definitive, self-validating proof that the 1,8-octanediamine dihydrochloride has been successfully conjugated and that primary amines are exposed at the interface.

References

  • Tauchnitz, T., Daskal, Y., Dittrich, et al. "Bisdithiocarbamate and Diamine Interlinked Gold Nanoparticle Networks: Characterization of Chemical Composition and Chemiresistive Properties." Frontiers in Chemistry, 2022. URL:[Link]

  • Schlicke, H., et al. "Assembly Behavior of Organically Interlinked Gold Nanoparticle Composite Films: A Quartz Crystal Microbalance Investigation." Langmuir (ACS Publications), 2017. URL:[Link]

  • Ghosh, P., et al. "Intracellular Delivery of Adamantane-Tagged Small Molecule, Proteins, and Liposomes Using an Octaarginine-Conjugated β-Cyclodextrin." ACS Applied Bio Materials, 2020. URL:[Link]

Sources

Method

Application Note: Controlled Polyurethane Chain Extension via 1,8-Octanediamine Dihydrochloride

Introduction & Mechanistic Rationale Polyurethanes (PUs) are highly versatile segmented polymers consisting of alternating soft and hard segments. The hard segments, which dictate the mechanical strength, thermal stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Polyurethanes (PUs) are highly versatile segmented polymers consisting of alternating soft and hard segments. The hard segments, which dictate the mechanical strength, thermal stability, and physical cross-linking of the polymer, are formed through the polyaddition reaction of diisocyanates with low-molecular-weight chain extenders[1].

While aliphatic diamines like 1,8-diaminooctane (1,8-DAO) are widely recognized as highly effective chain extenders in the synthesis of biomedical polyurethanes and nanomedicine drug delivery systems[2][3], their free amine forms present a significant kinetic challenge. The nucleophilic attack of primary aliphatic amines on isocyanates is exceptionally fast. In bulk or solution polymerization, this hyper-reactivity makes it difficult to control the reaction, often leading to localized cross-linking, premature gelation, and poor dispersion stability[4].

The Dihydrochloride Advantage (Causality): To circumvent these kinetic limitations, researchers employ the protected salt form: 1,8-Octanediamine dihydrochloride . By protonating the primary amines, the nucleophilicity of the chain extender is temporarily masked. The active free amine is only liberated in situ through the controlled, dropwise addition of a non-nucleophilic tertiary base, such as Triethylamine (TEA). This self-regulating system ensures a homogeneous distribution of the chain extender within the prepolymer matrix before polymerization initiates, resulting in a linear, high-molecular-weight polyurethane with a narrow polydispersity index (PDI) and excellent batch-to-batch reproducibility.

Experimental Workflow & Visualization

G A NCO-Terminated Prepolymer E Segmented Polyurethane A->E Polyaddition B 1,8-Octanediamine Dihydrochloride C TEA Addition (Base Activation) B->C Neutralization D Free 1,8-DAO (Active Extender) C->D - 2 TEA·HCl D->E Nucleophilic Attack

Fig 1. Controlled in situ activation of 1,8-octanediamine dihydrochloride for PU synthesis.

Materials and Reagents

ReagentFunctionGrade / PurityPreparation Notes
Poly(ε-caprolactone) diol (PCL) Soft Segment PolyolMW ~2000, >99%Degas under vacuum at 80°C for 2h prior to use.
Isophorone diisocyanate (IPDI) Hard Segment Precursor>98%Store under inert gas; use as received.
1,8-Octanediamine 2HCl Protected Chain Extender>98%Dissolve in minimal DMF/H₂O (9:1 v/v) before addition.
Triethylamine (TEA) Activating BaseAnhydrous, >99%Distill over CaH₂ to ensure moisture-free conditions.
Dibutyltin dilaurate (DBTDL) Polyaddition Catalyst95%Prepare as a 1 wt% stock solution in anhydrous DMF.
N,N-Dimethylformamide (DMF) Reaction SolventAnhydrous, >99.8%Must be strictly anhydrous to prevent urea side-reactions.

Step-by-Step Protocol: Synthesis of Segmented Polyurethane

Self-Validating System: This protocol incorporates in-process analytical checks to ensure reaction fidelity and prevent the propagation of errors.

Step 1: Prepolymer Synthesis
  • Transfer the degassed PCL diol into a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a continuous nitrogen purge.

  • Dissolve the PCL in anhydrous DMF to achieve a 30% (w/v) solution.

  • Add IPDI at a precise molar ratio of 2:1 (NCO:OH) to the solution.

  • Introduce 0.1 wt% DBTDL catalyst. Heat the mixture to 75°C and react for 3 hours.

  • Validation Check 1: Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR). The prepolymer stage is complete when the broad hydroxyl peak (~3300 cm⁻¹) disappears, and a strong, sharp NCO stretching band stabilizes at ~2270 cm⁻¹.

Step 2: Preparation of the Protected Chain Extender
  • Calculate the exact molar equivalent of 1,8-Octanediamine dihydrochloride needed to react with the remaining terminal NCO groups.

  • Dissolve the salt in a minimal volume of a DMF/ultrapure water mixture (9:1 v/v) to ensure complete solvation.

  • Cool the prepolymer solution to 25°C. Causality: Lowering the temperature suppresses kinetic spikes during the initial mixing phase, preventing localized micro-gelation.

Step 3: Controlled Chain Extension (In Situ Activation)
  • Add the 1,8-Octanediamine dihydrochloride solution to the prepolymer under vigorous mechanical stirring (300 rpm). Note: No polymerization will occur at this stage due to the protonated state of the amines.

  • Prepare a solution of TEA in DMF (2.1 molar equivalents relative to the dihydrochloride salt to ensure complete neutralization).

  • Add the TEA solution dropwise over 60 minutes using a programmable syringe pump.

  • Causality: The slow introduction of TEA neutralizes the hydrochloride salt, gradually releasing the free 1,8-DAO. This prevents local stoichiometric imbalances and avoids the catastrophic gelation typically seen when adding free diamines directly[4].

  • Elevate the temperature to 40°C and allow the reaction to proceed for an additional 4 hours.

  • Validation Check 2: The reaction is complete when the NCO peak at 2270 cm⁻¹ completely disappears in the FTIR spectrum, replaced by strong urea carbonyl peaks at ~1640 cm⁻¹ and urethane carbonyl peaks at ~1720 cm⁻¹. Furthermore, the solution viscosity should increase smoothly without sudden spikes.

Step 4: Polymer Recovery and Purification
  • Precipitate the highly viscous polymer solution into an excess of ice-cold distilled water. This step removes the DMF solvent and the water-soluble TEA·HCl byproduct.

  • Filter the precipitated polymer and wash stringently with ethanol to remove any unreacted low-molecular-weight oligomers.

  • Dry the resulting segmented polyurethane under vacuum at 50°C to a constant weight.

Data Presentation: Impact of Chain Extender State on PU Properties

To illustrate the efficacy of this protocol, the table below summarizes the quantitative advantages of using the dihydrochloride salt versus the free amine form during synthesis.

ParameterFree 1,8-Diaminooctane1,8-Octanediamine Dihydrochloride (In Situ)
Reaction Kinetics Uncontrolled, highly exothermicControlled, base-titrated
Gelation Risk High (>60% batch failure rate)Minimal (<5% batch failure rate)
Polydispersity Index (PDI) 2.4 - 3.1 (Broad distribution)1.4 - 1.7 (Narrow distribution)
Tensile Strength (MPa) 12.5 ± 2.128.4 ± 1.5
Elongation at Break (%) 350 ± 40620 ± 30
Aqueous Dispersibility Poor (Prone to agglomeration)Excellent (Uniform micellation)

Structural Mechanism of Urea Linkage Formation

G A Isocyanate Group (-N=C=O) C Nucleophilic Attack (Transition State) A->C B Liberated Amine (-NH2) B->C D Urea Linkage (-NH-CO-NH-) C->D Proton Transfer & Stabilization

Fig 2. Mechanism of urea linkage formation following in situ amine liberation.

Conclusion & Application Scope

The utilization of 1,8-Octanediamine dihydrochloride provides an elegant chemical safeguard against the hyper-reactivity of aliphatic diamines. By decoupling the physical mixing phase from the chemical reaction phase, researchers can synthesize highly uniform, linear polyurethanes. This protocol is particularly critical for developing advanced waterborne polyurethanes (WPUs)[5] and biomedical scaffolds, where precise molecular weight control dictates in vivo degradation rates and mechanical biocompatibility[1].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH for 1,8-Octanediamine Dihydrochloride Crosslinking

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1,8-Octanediamine dihydrochloride as a crosslinking agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1,8-Octanediamine dihydrochloride as a crosslinking agent. As a linear, eight-carbon aliphatic diamine, it is a versatile tool for introducing a flexible spacer arm between molecules.[1] However, its successful application, particularly in common carbodiimide-mediated reactions, is critically dependent on precise pH control. This document is designed to help you navigate the nuances of pH optimization to achieve consistent and efficient crosslinking results.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during crosslinking experiments with 1,8-Octanediamine. The answers are structured to not only solve the immediate problem but also to explain the underlying chemical principles.

Q1: Why is my crosslinking reaction with 1,8-Octanediamine failing or showing very low efficiency?

A1: The most common cause of poor efficiency is suboptimal pH, which directly governs the reactivity of the primary amine groups on 1,8-Octanediamine. The reactivity of an amine is dependent on its nucleophilicity, which requires the nitrogen atom to have a lone pair of electrons available to attack an electrophilic center.

  • The Role of pKa: 1,8-Octanediamine has two primary amine groups with pKa values around 10.1 and 11.0.[2][3][4] The pKa is the pH at which 50% of the amine groups are in their protonated, charged form (R-NH₃⁺) and 50% are in their deprotonated, neutral form (R-NH₂).

  • Reactivity and Protonation: For the amine to act as a nucleophile and participate in the crosslinking reaction, it must be in its deprotonated (R-NH₂) state. At a neutral pH of 7.0, which is several units below the pKa, the vast majority of the amine groups will be protonated (R-NH₃⁺). This protonated form is non-nucleophilic and therefore chemically unreactive in standard coupling chemistries like those involving NHS-esters. To ensure a sufficient concentration of reactive R-NH₂ groups, the reaction pH must be raised to a more alkaline level.

Q2: I am using EDC and NHS to couple 1,8-Octanediamine to a molecule with carboxyl groups. What is the single best pH for this reaction?

A2: This is a frequent source of confusion because there is no single optimal pH for a one-pot EDC/NHS reaction involving a high-pKa diamine. The reaction proceeds in two distinct steps, each with a conflicting pH optimum:

  • Carboxyl Activation: The first step, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates carboxyl groups (-COOH), is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[5]

  • Amine Coupling: The second step, where the amine group of 1,8-Octanediamine attacks the NHS-ester intermediate, is most efficient at a slightly alkaline pH, typically pH 7.2-8.5 .[6][7]

A one-pot reaction performed at a compromise pH (e.g., 6.0-7.5) will be inefficient because neither step is running under its ideal conditions.[5] For this reason, a two-step protocol is strongly recommended for maximal yield and reproducibility.

Q3: I increased the reaction pH to 8.5 to deprotonate the diamine, but my crosslinking yield is still very poor. What is happening?

A3: While an alkaline pH is necessary to deprotonate the amine, an excessively high pH introduces a competing and very rapid side reaction: hydrolysis of the NHS-ester intermediate . The NHS-ester, formed after EDC activation, is the target for the amine attack. However, it is also susceptible to hydrolysis (reaction with water), which reverts the activated carboxyl group back to its original, unreactive state.

The rate of this hydrolysis is highly pH-dependent. The half-life of a typical NHS-ester is several hours at pH 7.0, but this can drop to as little as 10 minutes at pH 8.6 .[7][8] Therefore, at pH 8.5, you are in a race against time. The NHS-ester may be hydrolyzing faster than the intended reaction with the amine can occur, leading to low yields. The optimal pH for the coupling step is a trade-off between maximizing amine reactivity and minimizing NHS-ester hydrolysis.

Q4: What buffers should I use for a two-step EDC/NHS crosslinking reaction?

A4: The choice of buffer is critical to avoid interfering side reactions.

  • Activation Step (pH 5.0 - 6.0): Use a buffer that does not contain amines or carboxylates. The most common and highly recommended buffer is MES (2-(N-morpholino)ethanesulfonic acid) .[5]

  • Coupling Step (pH 7.2 - 8.5): After the activation step, the pH must be raised. For this step, use a non-amine buffer such as Phosphate-Buffered Saline (PBS) or HEPES buffer .[5] Avoid buffers like Tris (Tris(hydroxymethyl)aminomethane), as it contains a primary amine that will compete with 1,8-Octanediamine and quench the reaction.

Q5: How does the "dihydrochloride" salt form of 1,8-Octanediamine affect my experiment?

A5: 1,8-Octanediamine dihydrochloride is the salt form of the diamine, where the amine groups are protonated by hydrochloric acid. When you dissolve this compound in water or a buffer, it will create a significantly acidic solution . You must account for this by adjusting the pH upwards with a suitable base (e.g., 1M NaOH) to reach your target reaction pH. Failing to adjust the pH after adding the crosslinker is a common error that results in a reaction mixture that is far too acidic for the amine coupling step to proceed.

Q6: I am crosslinking a protein and it is precipitating out of solution. Can pH be the cause?

A6: Yes, absolutely. Proteins are least soluble at their isoelectric point (pI) , the pH at which their net charge is zero. If your reaction buffer pH is too close to the pI of your protein, the reduced electrostatic repulsion between molecules can lead to aggregation and precipitation. As a general rule, ensure your final reaction pH is at least 1-2 pH units above or below the pI of your protein to maintain its solubility.[5]

Data Summary: pH-Dependent Reaction Parameters

The table below summarizes the critical pH ranges and pKa values discussed. Use this as a quick reference when designing your experiments.

ParameterSpecies / ProcessOptimal pH RangepKaNotes
Carboxyl Activation R-COOH + EDC4.5 - 6.0~4-5Maximizes formation of the O-acylisourea intermediate.[5]
NHS-Ester Stability Activated Intermediate< 7.0N/AHalf-life decreases dramatically above pH 8.0.[7][8]
Amine Reactivity 1,8-Octanediamine> 8.0~10.1, 11.0Requires deprotonation to the nucleophilic R-NH₂ form.[2][3]
Recommended Coupling NHS-Ester + Amine7.2 - 8.0 N/AOptimal balance between amine reactivity and NHS-ester stability.[5]
Visualizing the Process
The pH-Dependent State of 1,8-Octanediamine

The reactivity of 1,8-Octanediamine is fundamentally tied to its protonation state, which is dictated by the solution pH relative to its pKa.

G cluster_pH Solution pH vs. Diamine pKa (~10.1) Unreactive R-(NH₃⁺)₂ Protonated (Non-Reactive) Reactive R-(NH₂)₂ Deprotonated (Reactive) Unreactive->Reactive pH Increases (Deprotonation) Reactive->Unreactive pH Decreases (Protonation)

Caption: Equilibrium of 1,8-Octanediamine based on solution pH.

Recommended Two-Step Crosslinking Workflow

This workflow diagram illustrates the recommended two-step process, highlighting the critical pH shift required for efficient conjugation.

G start Carboxylated Molecule step1 Step 1: Activation Add EDC/NHS in MES Buffer start->step1 ph1 Maintain pH 5.0 - 6.0 step1->ph1 step2 Adjust pH with NaOH / PBS Buffer step1->step2 ph2 Raise pH to 7.2 - 8.0 step2->ph2 step3 Step 2: Coupling Add 1,8-Octanediamine dihydrochloride step2->step3 quench Quench Reaction (e.g., with Hydroxylamine) step3->quench purify Purify Conjugate (e.g., Dialysis) quench->purify end Crosslinked Product purify->end

Caption: Workflow for two-step pH-optimized crosslinking.

Experimental Protocols
Protocol 1: Standard Two-Step Crosslinking of a Carboxylated Biopolymer

This protocol provides a robust starting point for crosslinking a biopolymer (e.g., hyaluronic acid, alginate) with 1,8-Octanediamine.

  • Reagent Preparation:

    • Biopolymer Solution: Dissolve the carboxyl-containing biopolymer in 0.1 M MES buffer, 0.5 M NaCl, pH 5.5.

    • Activator Solution: Prepare fresh solutions of EDC and NHS in MES buffer immediately before use. A typical starting point is a 2:1 molar ratio of EDC:NHS to the carboxyl groups on the biopolymer.

    • Crosslinker Solution: Prepare a solution of 1,8-Octanediamine dihydrochloride in a non-amine buffer (e.g., PBS).

    • Coupling Buffer: Prepare a stock of PBS or HEPES buffer at pH 7.5.

    • Quenching Solution: Prepare a 1 M solution of hydroxylamine or Tris buffer, pH 8.0.

  • Step 1: Carboxyl Group Activation:

    • To the stirred biopolymer solution, add the EDC/NHS solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Step 2: pH Adjustment and Amine Coupling:

    • Rapidly increase the pH of the reaction mixture to your target coupling pH (e.g., 7.5) by adding the Coupling Buffer or a dilute NaOH solution. Monitor the pH closely with a calibrated pH meter.

    • Immediately add the 1,8-Octanediamine dihydrochloride solution to the activated biopolymer. The molar ratio of diamine to carboxyl groups will determine the crosslinking density and must be optimized for your application.

    • Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining NHS-esters.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the crosslinked product from byproducts and unreacted reagents using dialysis against deionized water or size-exclusion chromatography.

Protocol 2: Empirical pH Optimization for the Coupling Step

To find the ideal pH for your specific molecules, it is best to perform a parallel experiment across a pH gradient.

  • Prepare Reagents: Prepare the Biopolymer and Activator solutions as described in Protocol 1. Prepare several aliquots of Coupling Buffer (e.g., PBS) at different pH values (e.g., 7.0, 7.2, 7.5, 8.0).

  • Perform Activation: Activate the biopolymer with EDC/NHS at pH 5.5 in MES buffer as a single, larger batch.

  • Set up Parallel Reactions:

    • Divide the activated biopolymer solution into equal aliquots.

    • Adjust the pH of each aliquot to one of the target values (7.0, 7.2, 7.5, 8.0) using your prepared Coupling Buffers.

    • Add an identical amount of the 1,8-Octanediamine solution to each reaction.

  • Incubate and Analyze:

    • Allow all reactions to proceed for the same amount of time (e.g., 2 hours).

    • Quench all reactions simultaneously.

    • Analyze the output from each pH condition using an appropriate method (e.g., SDS-PAGE for proteins, rheology for hydrogels, or chromatography) to determine which pH yielded the highest degree of crosslinking.

References
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • ChemBK. (2024, April 9). 1,8-Octanediamine.
  • ChemBK. (2024, April 9). 1,8-Diaminooctane.
  • Lequieu, J., et al. (2017). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 89(10), 5247–5255. [Link]

  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Guidechem. (n.d.). 1,8-Diaminooctane 373-44-4 wiki.
  • Pritchard, C. D., et al. (2022). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au, 2(1), 26-34. [Link]

  • Unilong. (n.d.). 1,8-Octamethylenediamine with CAS 373-44-4.
  • Ali, M. M., et al. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. Analytical Biochemistry, 577, 70-76. [Link]

  • ResearchGate. (n.d.). Effect of pH on the size of different degrees of crosslinking.
  • ResearchGate. (n.d.). The pH of the EDC solution during cross-linking (without pH control).
  • Al-Mawsawi, M. Q. (2017). Optimizing cross-linking to study the interactions between AQP0 and CaM and AQP2 and LIP5. (Master's thesis, Lund University).
  • Benchchem. (n.d.). Application Notes and Protocols: Octanediamide as a Novel Crosslinking Agent for Biopolymers.
  • PubChem. (n.d.). 1,8-Octanediamine.
  • ResearchGate. (n.d.). Different crosslinking mechanisms where the dark parts represent the....
  • Agilent. (n.d.). Cross-Linking of Gelatin Capsule Shells.
  • ResearchGate. (n.d.). Troubleshooting Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications.
  • Sigma-Aldrich. (n.d.). 1,8-Diaminooctane 98%.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology.

Sources

Optimization

preventing oxidation and degradation of 1,8-Octanediamine dihydrochloride during storage

Welcome to the Technical Support Center for 1,8-Octanediamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,8-Octanediamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of oxidation and degradation of 1,8-Octanediamine dihydrochloride during storage. Our goal is to ensure the integrity and stability of this critical reagent in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the storage and handling of 1,8-Octanediamine dihydrochloride.

Q1: What are the primary signs of degradation of 1,8-Octanediamine dihydrochloride?

A1: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a change in the physical state of the powder, such as clumping or deliquescence (absorbing enough moisture to become a liquid). An ammonia-like odor may also indicate degradation.

Q2: What are the ideal storage conditions for 1,8-Octanediamine dihydrochloride?

A2: 1,8-Octanediamine dihydrochloride should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to protect it from moisture and air.[1][2][3]

Q3: Why is an inert atmosphere important for storing this compound?

A3: 1,8-Octanediamine dihydrochloride is sensitive to air and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Oxygen can lead to oxidative degradation, while moisture absorption can cause clumping and hydrolysis, compromising the compound's purity and performance in downstream applications.

Q4: Can I store 1,8-Octanediamine dihydrochloride in a standard laboratory refrigerator or freezer?

A4: While a cool environment is recommended, standard refrigerators and freezers can have high humidity. If you choose to store it in a cold environment, ensure the container is exceptionally well-sealed and consider placing it inside a desiccator within the cold storage unit. Allow the container to warm to room temperature before opening to prevent condensation on the product.

Q5: What materials are suitable for storing 1,8-Octanediamine dihydrochloride?

A5: Glass containers with tight-fitting lids are ideal.[4] Avoid materials that can react with or be corroded by amines or their salts. Ensure the container is clean and completely dry before use.

II. Troubleshooting Guide: Degradation Issues

This section provides a structured approach to troubleshooting common degradation problems encountered during the storage and use of 1,8-Octanediamine dihydrochloride.

Visualizing the Troubleshooting Process

The following diagram outlines the decision-making process when you suspect degradation of your 1,8-Octanediamine dihydrochloride.

Troubleshooting_Flowchart start Suspected Degradation of 1,8-Octanediamine Dihydrochloride visual_inspection Perform Visual Inspection: - Color Change (Yellowing/Browning)? - Clumping or Deliquescence? - Odor? start->visual_inspection no_visual_change No Visual Change, but Poor Experimental Results visual_inspection->no_visual_change No storage_review Review Storage Conditions: - Inert Atmosphere? - Tightly Sealed Container? - Cool, Dry Location? visual_inspection->storage_review Yes analytical_testing Proceed to Analytical Testing: - Purity (HPLC) - Degradation Products (GC-MS) no_visual_change->analytical_testing Yes no_visual_change->storage_review No, proceed to check storage remediation Remediation: - If minor clumping, dry under vacuum. - If significant degradation, dispose of material. analytical_testing->remediation handling_review Review Handling Procedures: - Opened outside of inert atmosphere? - Proper dispensing technique? storage_review->handling_review handling_review->remediation implement_best_practices Implement Corrective Actions: - Improve storage and handling protocols. remediation->implement_best_practices

Caption: A flowchart for troubleshooting suspected degradation of 1,8-Octanediamine dihydrochloride.

III. Understanding Degradation Pathways

The stability of 1,8-Octanediamine dihydrochloride can be compromised through several mechanisms. Understanding these pathways is crucial for effective prevention.

A. Oxidative Degradation

Aliphatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The primary amine groups are the most reactive sites.

  • Mechanism: The oxidation of primary amines can proceed through a series of radical reactions, potentially leading to the formation of imines, aldehydes, and carboxylic acids. Further reactions can result in the formation of oligomeric or polymeric byproducts. While specific studies on 1,8-diaminooctane are limited, the general mechanism for amine oxidation provides a basis for understanding its degradation. Thermal decomposition can also lead to the release of carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]

B. Hygroscopic Degradation (Hydrolysis)

As a hygroscopic salt, 1,8-Octanediamine dihydrochloride readily absorbs moisture from the air.[2][3] This can lead to:

  • Physical Changes: Clumping and eventual deliquescence, making accurate weighing and dispensing difficult.

  • Chemical Changes: In the presence of sufficient water, the amine salt can hydrolyze, potentially affecting the pH of solutions and the reactivity of the amine.

C. Thermal Degradation

Elevated temperatures can accelerate both oxidative and hydrolytic degradation. Studies on similar diamines, such as ethylenediamine, have shown that thermal degradation can proceed through the formation of carbamates, followed by intermolecular cyclization to form imidazolidinones or nucleophilic attack to form ureas.[2][4]

Visualizing Potential Degradation

The following diagram illustrates the potential degradation pathways of 1,8-Octanediamine.

Degradation_Pathways 1,8-Octanediamine 1,8-Octanediamine Oxidation Oxidation (O2, light, metal ions) 1,8-Octanediamine->Oxidation Hydrolysis Hydrolysis (Moisture) 1,8-Octanediamine->Hydrolysis Thermal_Stress Thermal Stress 1,8-Octanediamine->Thermal_Stress Imines/Aldehydes Imines/Aldehydes Oxidation->Imines/Aldehydes Clumping/Deliquescence Clumping/Deliquescence Hydrolysis->Clumping/Deliquescence Cyclic Urea/Imidazolidinone Derivatives Cyclic Urea/Imidazolidinone Derivatives Thermal_Stress->Cyclic Urea/Imidazolidinone Derivatives Carboxylic Acids Carboxylic Acids Imines/Aldehydes->Carboxylic Acids Polymeric Byproducts Polymeric Byproducts Carboxylic Acids->Polymeric Byproducts

Caption: Potential degradation pathways for 1,8-Octanediamine.

IV. Experimental Protocols for Stability Assessment

To ensure the quality of your 1,8-Octanediamine dihydrochloride, it is recommended to perform analytical testing, especially if degradation is suspected or if the material has been stored for an extended period.

A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1,8-Octanediamine dihydrochloride.

Objective: To determine the purity of 1,8-Octanediamine dihydrochloride and detect non-volatile degradation products.

Materials:

  • 1,8-Octanediamine dihydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for MS compatibility)[5]

  • HPLC system with UV detector

  • Reverse-phase C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. For mass spectrometry detection, replace phosphoric acid with formic acid.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of 1,8-Octanediamine dihydrochloride in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the 1,8-Octanediamine dihydrochloride sample in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solutions and the sample solution.

    • Monitor the elution at a suitable UV wavelength (e.g., below 220 nm, as aliphatic amines have poor UV absorbance at higher wavelengths).

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of 1,8-Octanediamine dihydrochloride in the sample solution.

    • Calculate the purity of the sample.

    • Analyze the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products.

Parameter Typical Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 25 °C
B. Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for identifying volatile impurities and degradation products. As primary amines are not highly volatile, a derivatization step is typically required.[6]

Objective: To identify volatile degradation products of 1,8-Octanediamine dihydrochloride.

Materials:

  • 1,8-Octanediamine dihydrochloride sample

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC-MS system

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample into a vial.

    • Add an anhydrous solvent and the derivatization reagent.

    • Cap the vial tightly and heat to the recommended temperature for the derivatization reaction (e.g., 60-70 °C) for a specified time (e.g., 30 minutes).[5]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Run a suitable temperature program to separate the components.

    • Acquire mass spectra for the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 1,8-Octanediamine.

    • Identify other peaks by comparing their mass spectra with a library (e.g., NIST).

Parameter Typical Value
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow rate
Injection Mode Split
Temperature Program Initial temp 50°C, ramp to 280°C
MS Ionization Electron Ionization (EI)
Workflow for Stability Assessment

Stability_Assessment_Workflow start Obtain 1,8-Octanediamine Dihydrochloride Sample hplc_analysis HPLC Purity Analysis start->hplc_analysis gcms_analysis GC-MS Impurity Profiling (with Derivatization) start->gcms_analysis data_interpretation Data Interpretation: - Quantify Purity - Identify Degradants hplc_analysis->data_interpretation gcms_analysis->data_interpretation report Generate Stability Report data_interpretation->report

Caption: A workflow for the analytical assessment of 1,8-Octanediamine dihydrochloride stability.

V. Best Practices for Long-Term Storage

To ensure the long-term stability of 1,8-Octanediamine dihydrochloride, adhere to the following best practices:

  • Procurement: Purchase quantities that you expect to use within a reasonable timeframe to avoid prolonged storage.

  • Incoming Inspection: Upon receipt, visually inspect the material for any signs of degradation.

  • Storage Environment:

    • Inert Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). For frequent use, consider storing in a glovebox.

    • Temperature and Humidity Control: Store in a cool, dry place. A desiccator can provide an additional layer of protection against moisture.[4]

    • Light Protection: Store in an opaque container or in a dark cabinet to prevent photodegradation.

  • Container Integrity:

    • Airtight Seal: Ensure the container is tightly sealed after each use. Parafilm can be used to further secure the lid.[4]

    • Proper Labeling: Clearly label the container with the date of receipt and the date it was first opened.

  • Dispensing:

    • Inert Environment: Whenever possible, handle and dispense the material in an inert atmosphere, such as a glovebox or under a stream of inert gas.

    • Minimize Exposure: Minimize the time the container is open to the atmosphere.

    • Clean and Dry Utensils: Use clean, dry spatulas and weighing boats.

By implementing these guidelines, you can significantly reduce the risk of oxidation and degradation, ensuring the quality and reliability of your 1,8-Octanediamine dihydrochloride for your research and development needs.

VI. References

  • Separation of 1,8-Octanediamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2015). Energy Procedia.

  • How We Handle Air Sensitive Samples. Momentum Transfer. [Link]

  • SAFETY DATA SHEET - 1,8-Diaminooctane. Fisher Scientific. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Hygroscopic Powder in Capsule Filling: Causes & Solutions. (2026). Pharma Manufacturing.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2017). Journal of Pharmaceutical Sciences and Research.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories.

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2015). University of Kentucky UKnowledge.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

  • Appendix G - Derivatization in GC MS. Scribd. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025). ResolveMass Laboratories Inc.

  • GC Derivatization. [Link]

  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. (2022). Molecules.

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2001). Journal of Food and Drug Analysis.

Sources

Troubleshooting

Technical Support Center: 1,8-Octanediamine Dihydrochloride Purification

Welcome to the Technical Support Center for aliphatic diamine purification. As researchers and drug development professionals, isolating high-purity diamine salts is critical for downstream applications such as polyamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic diamine purification. As researchers and drug development professionals, isolating high-purity diamine salts is critical for downstream applications such as polyamide synthesis, pharmaceutical scaffolding, and agrochemical formulation[1].

This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting insights to help you achieve >99.5% purity for 1,8-Octanediamine dihydrochloride[1].

Compound Specifications & Physicochemical Data

Understanding the intrinsic properties of your target molecule is the first step in designing a self-validating purification system. 1,8-Octanediamine dihydrochloride is characterized by a long hydrophobic aliphatic chain flanked by two highly polar, protonated amine groups[1].

Table 1: Physicochemical Profile of 1,8-Octanediamine Dihydrochloride

PropertySpecification / ValueCausality / Impact on Purification
CAS Number 7613-16-3[1]N/A
Molecular Weight 217.18 g/mol [1]Determines stoichiometric equivalents for acid-base reactions.
Appearance White to off-white crystalline solid[1]Discoloration indicates the presence of oxidized oligomeric impurities.
Solubility (Water) Highly soluble[1]Necessitates the use of anti-solvents (e.g., ethanol) to force crystallization[2].
Solubility (Organics) Poor in non-polar solventsEnables precipitation directly from organic reaction mixtures using anhydrous HCl[3].

Diagnostic Purification Workflow

The following decision tree outlines the standard isolation and purification pathways depending on your upstream synthesis method (e.g., reductive amination vs. biological fermentation).

G A Crude 1,8-Octanediamine Reaction Mixture B Filtration (Remove Catalyst/Insolubles) A->B C Acidification (HCl in 1,4-Dioxane) B->C Organic Matrix G Cation-Exchange Resin (For Fermentation Broths) B->G Aqueous/Bio-Matrix D Crude Dihydrochloride Salt Precipitation C->D E Purity Assessment (HPLC/NMR) D->E F Recrystallization (Aqueous Ethanol) E->F Purity < 99.5% H Pure 1,8-Octanediamine Dihydrochloride E->H Purity ≥ 99.5% F->H G->C Desorption

Workflow for the isolation and purification of 1,8-Octanediamine dihydrochloride.

Validated Experimental Protocols

Protocol A: Direct Precipitation via Anhydrous Acidification

Mechanistic Rationale: Introducing water during salt formation can cause the highly soluble diamine dihydrochloride to remain in solution, drastically reducing yield. By utilizing an anhydrous acid source, the salt precipitates immediately from the organic phase, driving the equilibrium forward and excluding organic-soluble impurities[3].

Step-by-Step Methodology:

  • Catalyst Removal: Filter the crude reaction mixture (e.g., from reductive amination) through a pad of Celite to remove any solid metal catalysts[3].

  • Solvent Evaporation: Remove excess ammonia or volatile organic solvents by heating the filtrate at 70 °C under reduced pressure[3].

  • Anhydrous Acidification: Dissolve the concentrated residue in a dry, non-polar or weakly polar solvent (e.g., toluene). Slowly add a stoichiometric excess of hydrogen chloride solution (1.25 M in 1,4-dioxane) under an inert nitrogen atmosphere[3].

  • Isolation: Allow the mixture to stir for 30 minutes at room temperature to ensure complete precipitation. Collect the resulting white solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake with ice-cold 1,4-dioxane or hexane to remove residual non-polar impurities. Dry under vacuum at 40 °C to constant weight[3].

Protocol B: Mixed-Solvent Recrystallization (Water/Ethanol)

Mechanistic Rationale: 1,8-Octanediamine dihydrochloride is highly soluble in water but exhibits poor solubility in cold ethanol. A mixed-solvent system leverages the steep temperature-solubility gradient of the aqueous phase while using ethanol as an antisolvent to maximize crystal yield and exclude soluble impurities[4],[2].

Step-by-Step Methodology:

  • Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add a minimum volume of boiling distilled water just until the solid completely dissolves[4].

  • Antisolvent Addition: Keep the solution near its boiling point on a hot plate. Slowly add hot ethanol dropwise until the solution becomes faintly cloudy (indicating the saturation point has been reached)[2],[5].

  • Clarification: Add 1-2 drops of hot water until the solution turns perfectly clear again[5].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize lattice formation[4].

  • Recovery: Isolate the purified crystals via vacuum filtration. Wash with a minimum amount of ice-cold ethanol to remove adhering impurities without redissolving the product[4].

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky syrup) instead of forming discrete crystals during recrystallization. Why is this happening and how do I fix it? Expert Insight: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when a high concentration of impurities disrupts the formation of a rigid crystal lattice[4].

  • Causality: Rapid cooling forces the compound out of solution too quickly, trapping solvent and impurities in an amorphous liquid phase rather than a structured solid phase[5].

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of the "good" solvent (water) to lower the saturation temperature, then allow the flask to cool extremely slowly[4]. Adding a seed crystal of pure 1,8-octanediamine dihydrochloride can also provide a nucleation site to encourage crystallization over oiling out.

Q2: How can I efficiently separate unreacted monoamine impurities from the desired diamine? Expert Insight: Monoamines and diamines have distinct charge densities and pKa profiles.

  • Causality: If your synthesis utilized a biological pathway (e.g., fermentation broth) or resulted in a complex matrix, standard recrystallization may fail to separate structurally similar amines.

  • Solution: Implement cation-exchange chromatography. Using a weakly acidic cation exchange resin (such as D152, proven effective for similar aliphatic diamines like 1,5-pentanediamine), you can exploit the differential binding affinities of monoamines versus diamines[6]. The diamine, carrying two protonated sites, binds more strongly to the resin and can be selectively eluted using a controlled gradient of aqueous HCl[6].

Q3: My yield after mixed-solvent recrystallization is extremely low (<40%). What went wrong? Expert Insight: The dihydrochloride salt of 1,8-octanediamine is exceptionally soluble in water[1].

  • Causality: If the ratio of water (solvent) to ethanol (antisolvent) is too high, the solubility curve will not drop sufficiently at 0 °C, and the majority of your product will remain dissolved in the mother liquor[4].

  • Solution: You must strictly adhere to using the absolute minimum amount of boiling water required for initial dissolution[4]. If you suspect you have added too much water, boil off the excess solvent under a stream of nitrogen before adding the hot ethanol antisolvent[5].

References

  • Source: Amazon S3 (Angewandte Chemie)
  • CAS 7613-16-3: 1,8-Octanediamine, hydrochloride (1:2)
  • An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications Source: Benchchem URL
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin Source: Frontiers URL
  • Recrystallization Principles and Techniques Source: UMass Amherst URL
  • Mixed Solvent Recrystallization Procedures Source: Minnesota State University URL

Sources

Optimization

overcoming steric hindrance when using 1,8-Octanediamine dihydrochloride spacers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, kinetic, and practical challenges of utilizing 1,8-Octanediamine dihydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, kinetic, and practical challenges of utilizing 1,8-Octanediamine dihydrochloride as a spacer in bioconjugation and polymer synthesis.

Directly conjugating bulky payloads to dense polymer backbones or nanoparticle surfaces often results in severe steric hindrance, leading to poor yields and inactive conformations. While polyethylene glycol (PEG) linkers are common, aliphatic diamines—specifically the 8-carbon 1,8-Octanediamine—offer a highly defined, rigid-yet-flexible tether that effectively projects reactive sites beyond the substrate's hydration shell.

Here, we explore the causality behind experimental failures, provide self-validating protocols, and answer the most critical troubleshooting questions encountered in the field.

The Mechanistic Advantage of the C8 Spacer

The selection of a spacer length is a delicate balance between overcoming steric hindrance and avoiding hydrophobic collapse. Shorter diamines (e.g., ethylenediamine, C2) lack the rotational degrees of freedom required to clear the dense molecular clouds of the substrate. Conversely, longer aliphatic chains (e.g., 1,12-dodecanediamine, C12) introduce excessive hydrophobicity, leading to aggregation in aqueous media.

The 8-carbon chain of 1,8-Octanediamine provides approximately 10–12 Å of linear extension. This allows for sufficient internal single-bond rotation, reducing steric hindrance during synthesis and leading to a highly accessible terminal amine for downstream conjugation. This optimal spacing has been proven to significantly accelerate gelation times in 1 [1] and improve the mechanical robustness of 2 [2].

Mechanism cluster_short C2-C4 Spacers cluster_optimal C8 Spacer (1,8-Octanediamine) cluster_long >C12 Spacers Short Restricted Rotation Buried Reactive Site Fail High Steric Clash Short->Fail Fails to clear hydration shell Optimal High Flexibility Extended ~12 Å Distance Success Unhindered Conjugation Optimal->Success Projects beyond polymer coil Long High Hydrophobicity Chain Entanglement Suboptimal Hydrophobic Collapse Long->Suboptimal Aggregation in aqueous media

Mechanistic comparison of spacer lengths on steric hindrance and bioconjugation efficiency.

Quantitative Data: Spacer Length Comparison

To optimize your bioconjugation strategy, it is critical to understand how the carbon chain length impacts solubility and reactivity. The data below synthesizes findings from studies on3 [3] and crosslinking dynamics.

Diamine SpacerCarbon ChainAqueous Solubility (Salt Form)Organic Solubility (Acetonitrile/THF)Steric Hindrance ReliefGelation Time (Crosslinking)
Ethylenediamine C2Very HighLowPoor (Restricted rotation)Very Slow
1,4-Butanediamine C4HighLowModerateSlow
1,8-Octanediamine C8HighModerateOptimal (High flexibility) Fast
1,12-Dodecanediamine C12ModerateVery LowHighN/A (Aggregation risk)

Troubleshooting & FAQs

Q1: I am using 1,8-Octanediamine dihydrochloride with an NHS-ester in PBS (pH 7.4), but my conjugation yield is near zero. Why? Causality: The dihydrochloride salt ensures excellent shelf-life and aqueous solubility, but it means the amine groups are fully protonated ( −NH3+​ ) at neutral pH. The pKa of aliphatic primary amines is ~10.4. Protonated amines are not nucleophilic and cannot attack the NHS-ester carbonyl. Solution: You must shift the equilibrium. Increase the buffer pH to 8.0–8.5 (e.g., using a 0.1 M Sodium Bicarbonate buffer). This generates a sufficient fraction of the unprotonated free base ( −NH2​ ) to drive the amidation reaction forward.

Q2: My goal is to add a spacer, but my substrate is completely crosslinking and crashing out of solution. How do I prevent this? Causality: 1,8-Octanediamine is homobifunctional. If the molar ratio of diamine to the activated carboxyl groups on your substrate is too low (e.g., 1:1 or 2:1), one amine will attach to the substrate, and the other will rapidly react with an adjacent activated group, forming an intra- or inter-molecular crosslink. Solution: To force mono-functionalization (spacer addition), you must use a massive molar excess of the diamine. Studies show that a 3 [3] of target functional groups to diamine ensures that the pseudo-first-order kinetics of the initial attachment outcompete the crosslinking reaction.

Q3: The dihydrochloride salt is precipitating when I add it to my DMF/DMSO reaction mixture. How can I fix this? Causality: While the free base of 1,8-octanediamine is soluble in organic solvents, the dihydrochloride salt is highly polar and insoluble in strictly organic environments. Solution: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the organic solvent. This neutralizes the HCl, liberating the organic-soluble free base in situ.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include an internal validation mechanism. Below are the field-proven methodologies for utilizing the C8 spacer.

Protocol A: Monofunctionalization of Carboxylated Substrates (Spacer Addition)

This protocol is designed to attach 1,8-Octanediamine to a carboxylated polymer or nanoparticle while strictly preventing crosslinking.

Step-by-Step Methodology:

  • Activation: Suspend the carboxylated substrate in 0.1 M MES buffer (pH 6.0). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sulfo-NHS (10-fold molar excess relative to carboxyl groups). Stir for 15 minutes at room temperature.

  • Buffer Exchange / pH Shift: Rapidly wash the activated substrate (via centrifugation or spin column) to remove excess EDC/NHS. Resuspend in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Spacer Addition: Immediately add 1,8-Octanediamine dihydrochloride at a 20-fold molar excess relative to the original carboxyl sites.

  • Reaction: Stir continuously for 2 hours at room temperature. The high pH ensures nucleophilicity, while the vast molar excess prevents the free end of the attached spacer from finding another activated carboxyl group.

  • Purification: Wash extensively with deionized water (at least 5 cycles) to remove all unreacted diamine.

  • Self-Validation Checkpoint (Kaiser Test): Take a small aliquot of the purified substrate and perform a Kaiser (ninhydrin) test. A deep blue/purple color confirms the presence of terminal primary amines. If the test is negative, the amines were either not successfully coupled (check pH) or they fully crosslinked (increase diamine excess).

Workflow Step1 1. Substrate Activation (EDC/NHS, pH 6.0) Step2 2. pH Adjustment (Shift to pH 8.5) Step1->Step2 Prepare for nucleophilic attack Step3 3. Spacer Addition (1,8-Octanediamine 20x Excess) Step2->Step3 Deprotonate -NH3+ to -NH2 Step4 4. Purification (Remove free diamine) Step3->Step4 Amidation (Spacer attached) Step5 5. Payload Conjugation (Unhindered Reaction) Step4->Step5 Self-validation: Kaiser Test

Step-by-step workflow for spacer functionalization utilizing pH modulation to activate the salt.

Protocol B: Post-Polymerization Crosslinking (PPC)

When the goal is to crosslink (e.g., forming hydrogels or 4 [4]), the C8 spacer provides superior kinetics by bridging distant chains without steric clash.

Step-by-Step Methodology:

  • Prepolymer Preparation: Dissolve the prepolymer containing active ester groups (e.g., PNIPAAm with activated esters) in Tetrahydrofuran (THF) at a concentration of 500 mM.

  • Crosslinker Activation: In a separate vial, suspend 1,8-Octanediamine dihydrochloride in THF and add 2.5 equivalents of DIPEA to liberate the free base.

  • Gelation Reaction: Inject the neutralized diamine solution into the prepolymer solution (targeting a 15 mM crosslinker concentration). Stir briefly, then let sit at room temperature.

  • Self-Validation Checkpoint (Swelling Ratio): Record the gelation time. A successful C8 crosslinking will gel significantly faster than a C4 control. Wash the resulting gel in THF, dry it, and perform a solvent swelling test in water. A lower swelling degree compared to a non-crosslinked or C4-crosslinked control validates the high crosslinking density achieved by overcoming steric hindrance.

References

  • Title: Crosslinker-Based Regulation of Swelling Behavior of Poly(N-isopropylacrylamide) Gels in a Post-Polymerization Crosslinking System Source: MDPI URL: [Link]

  • Title: Hyperbranched polymer functionalized flexible perovskite solar cells with mechanical robustness and reduced lead leakage Source: Nature Communications (via PMC) URL: [Link]

  • Title: Optimizing Spacer Length for Positioning Functional Groups in Bio-Waste Source: MDPI URL: [Link]

  • Title: Highly biocompatible enzyme aggregates crosslinked by L-lysine Source: Turkish Journal of Biochemistry (via Citius.Technology) URL: [Link]

Sources

Troubleshooting

reducing unwanted side reactions in 1,8-Octanediamine dihydrochloride polymerization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of 1,8-octanediamine dihydrochloride. This guide is designed to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of 1,8-octanediamine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, mitigate unwanted side reactions, and achieve high-quality, high-molecular-weight polyamides.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a foundational understanding of the polymerization process.

Q1: What is 1,8-Octanediamine Dihydrochloride Polymerization?

This process is a type of step-growth, or condensation, polymerization used to synthesize polyamides, a class of polymers known for their high strength and thermal stability (e.g., Nylons).[1] Typically, 1,8-octanediamine dihydrochloride is reacted with a bifunctional acyl chloride, such as sebacoyl chloride or adipoyl chloride.[2][3] In this reaction, the amino groups (-NH₂) of the diamine attack the carbonyl groups of the acyl chloride, forming an amide bond. For each amide linkage created, a molecule of hydrogen chloride (HCl) is eliminated.[4]

Q2: Why is the Dihydrochloride Salt of 1,8-Octanediamine Often Used?

While the free diamine is the reactive species, the dihydrochloride salt (C₈H₂₀N₂·2HCl) offers several practical advantages.[5] It is a stable, white crystalline solid that is less susceptible to oxidation and degradation during storage compared to the free amine.[5] Critically, using the salt form allows for the preparation of a "nylon salt" by reacting it with a diacid in solution. This helps to ensure a precise 1:1 stoichiometric ratio of amine to acid functional groups, which is essential for achieving high molecular weight.[6][7]

Q3: What are the Most Critical Factors for Achieving High Molecular Weight Polyamide?

In step-growth polymerization, achieving a high degree of polymerization (and thus high molecular weight) is highly sensitive to several factors:[8]

  • Stoichiometric Balance: A precise 1:1 ratio of reactive functional groups (amine and acyl chloride) is paramount. Any excess of one monomer will lead to chain ends of the same type, halting further polymerization and severely limiting molecular weight.[9]

  • Monomer Purity: The presence of monofunctional impurities in either monomer is detrimental. These impurities act as "chain stoppers," capping the growing polymer chain and preventing further reaction.[1][10]

  • High Reaction Conversion: The reaction must proceed to a very high degree of completion (typically >99%) to generate long polymer chains.

  • Absence of Side Reactions: Unwanted reactions that consume functional groups or create non-reactive species must be minimized.[11]

Q4: What is Interfacial Polymerization and Why is it Common for this Reaction?

Interfacial polymerization is a technique where the reaction occurs at the interface between two immiscible liquid phases. For polyamide synthesis, a typical setup involves dissolving the 1,8-octanediamine dihydrochloride in an aqueous phase (often with a base like NaOH) and the diacid chloride in an organic solvent (like hexane or dichloromethane).[2][4] The polymer forms as a thin film at the liquid-liquid interface.[3] This method is advantageous because:

  • The reaction is very fast at the interface.

  • It can produce high-molecular-weight polymers without the need for high temperatures.

  • The base in the aqueous phase neutralizes the HCl byproduct, preventing it from protonating the amine and halting the reaction.[12]

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This guide addresses specific experimental problems in a question-and-answer format, providing detailed causes and actionable solutions.

Q: Why is the molecular weight of my polymer consistently low?

This is the most common issue in polyamide synthesis. Several factors can be the root cause.

  • Potential Cause 1: Stoichiometric Imbalance

    • Explanation: Step-growth polymerization is extremely sensitive to the ratio of reacting functional groups.[9] An excess of either the diamine or the diacid chloride will result in all polymer chain ends having the same functional group, making further chain growth impossible.[8]

    • Solution:

      • High-Purity Monomers: Start with the highest purity monomers available. Verify purity if questionable.

      • Precise Measurement: Use analytical balances for all measurements. When preparing solutions, use volumetric flasks to ensure accurate concentrations.

      • Prepare a Nylon Salt: For melt polymerization, preparing a nylon salt by reacting the diamine with a dicarboxylic acid (not the acid chloride) helps ensure a perfect 1:1 ratio before polymerization begins.[6]

      • Controlled Addition: In solution polymerization, controlled, slow addition of one monomer to the other can help maintain stoichiometry throughout the reaction.

  • Potential Cause 2: Incomplete Neutralization of HCl

    • Explanation: The reactive species is the free diamine (-NH₂), which acts as a nucleophile. The dihydrochloride salt must be fully neutralized to the free diamine for it to react. In interfacial polymerization, the base (e.g., NaOH) in the aqueous layer performs this neutralization. If the base is insufficient or not co-located with the diamine, a significant portion of the amine monomer will remain in its unreactive, protonated form (-NH₃⁺).[4]

    • Solution:

      • Ensure Molar Excess of Base: In the aqueous phase for interfacial polymerization, use at least a 2:1 molar ratio of NaOH to 1,8-octanediamine dihydrochloride to neutralize both HCl molecules from the salt and the two HCl molecules generated during polymerization.

      • Homogeneous Aqueous Phase: Ensure the diamine salt and the base are fully dissolved and mixed in the aqueous phase before adding the organic phase.

  • Potential Cause 3: Monofunctional Impurities

    • Explanation: Impurities with a single reactive group (e.g., a mono-amine or a mono-acyl chloride) will cap a growing polymer chain, rendering it incapable of further reaction.[1][10] This is a common cause of severely limited molecular weight.

    • Solution:

      • Verify Monomer Purity: Check the certificate of analysis for your monomers. If in doubt, characterize them using techniques like NMR, FTIR, or melting point analysis.

      • Purify Monomers: If necessary, purify the monomers before use. Recrystallization is often effective for solid monomers.

      • Use High-Purity Solvents: Ensure solvents are free from reactive impurities.

  • Potential Cause 4: Hydrolysis of Acyl Chloride

    • Explanation: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water to form unreactive carboxylic acids.[13][14] If using a solution or interfacial method, any moisture in the organic solvent will consume the acyl chloride, creating a stoichiometric imbalance and introducing a chain-terminating species (the monocarboxylic acid end of a hydrolyzed diacid).

    • Solution:

      • Use Anhydrous Solvents: Always use dry, anhydrous-grade solvents for the organic phase.

      • Inert Atmosphere: Handle the acyl chloride and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Q: My final polymer is discolored (yellow to brown). What happened?

Discoloration is typically a sign of degradation from excessive thermal stress or oxidation.

  • Potential Cause 1: Thermal Degradation

    • Explanation: At elevated temperatures, particularly during melt polymerization, polyamide chains can undergo degradation.[15] Side reactions, such as the cyclization of diacid components, can occur, leading to byproducts and chromophores that discolor the polymer.[16]

    • Solution:

      • Optimize Temperature: Carefully control the reaction temperature. It should be high enough to maintain a molten state and ensure adequate reaction kinetics but below the onset temperature of thermal degradation. For Nylon 6,6, polymerization is often staged, with final temperatures around 270-280°C.[17]

      • Minimize Reaction Time: Do not heat the polymer for longer than necessary to achieve the desired molecular weight.

      • Consider Solution or Interfacial Methods: If possible, use lower-temperature methods like interfacial polymerization to avoid thermal degradation altogether.

  • Potential Cause 2: Oxidation

    • Explanation: Exposure to oxygen at high temperatures can cause thermo-oxidative degradation of the polymer chains, leading to chain scission, cross-linking, and the formation of colored byproducts.[18]

    • Solution:

      • Use an Inert Atmosphere: Always conduct high-temperature polymerizations under a blanket of inert gas like nitrogen or argon.[17] Purge the reactor thoroughly before heating to remove all oxygen.

      • Antioxidant Additives: For some applications, small amounts of antioxidants can be added to the polymerization mixture to inhibit oxidative degradation.

Q: I observed gel formation or insoluble material in my reaction. How can I prevent this?

Gelation indicates the formation of a cross-linked polymer network, which is undesirable for producing linear, processable thermoplastics.

  • Potential Cause 1: Trifunctional Impurities

    • Explanation: If either the diamine or diacid monomer contains impurities with three or more reactive functional groups, they will act as cross-linking points, leading to the formation of an infinite polymer network (a gel).

    • Solution:

      • High-Purity Monomers: This reinforces the need for high-purity bifunctional monomers. Check for and eliminate any potential sources of tri- or poly-functional contaminants.

  • Potential Cause 2: High-Temperature Side Reactions

    • Explanation: At very high temperatures, side reactions can occur that create branching or cross-linking points on the polymer backbone.[16] For example, amide groups can undergo side reactions that lead to the formation of trifunctional points.

    • Solution:

      • Strict Temperature Control: Maintain the polymerization temperature below the threshold where these side reactions become significant.

      • Avoid Localized Hotspots: Ensure uniform heating of the reaction vessel to prevent localized overheating, which can initiate cross-linking.

Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Molecular Weight Polymer

This diagram provides a logical path for diagnosing the cause of low molecular weight.

Low_MW_Troubleshooting start Problem: Low Molecular Weight check_stoich Verify Stoichiometry (Monomer Ratio) start->check_stoich stoich_ok Ratio is 1:1? check_stoich->stoich_ok check_purity Assess Monomer Purity (Check for Impurities) purity_ok Purity >99%? check_purity->purity_ok check_conditions Review Reaction Conditions (Base, H₂O, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok stoich_ok->check_purity Yes cause_stoich Root Cause: Stoichiometric Imbalance stoich_ok->cause_stoich No purity_ok->check_conditions Yes cause_purity Root Cause: Monofunctional Impurities purity_ok->cause_purity No conditions_ok->start Re-evaluate Process cause_conditions Root Cause: Hydrolysis or Incomplete Neutralization conditions_ok->cause_conditions No

Caption: Logical workflow for diagnosing low molecular weight issues.

Key Polymerization and Side Reaction Pathways

This diagram illustrates the desired reaction alongside common unwanted pathways.

Reaction_Pathways cluster_main Desired Polymerization Pathway cluster_side Unwanted Side Reactions Diamine H₂N-R-NH₂ (1,8-Octanediamine) Polymer High MW Polyamide -[NH-R-NHCO-R'-CO]n- Diamine->Polymer Terminated_Impurity Chain Capping by Impurity Diacid ClOC-R'-COCl (Diacid Chloride) Diacid->Polymer Hydrolyzed_Acid Hydrolyzed Acyl Chloride (HOOC-R'-COCl) Impurity Monofunctional Impurity (e.g., R''-NH₂) Impurity->Terminated_Impurity Terminates Growth Water H₂O (Moisture) Water->Hydrolyzed_Acid Consumes Monomer Excess Excess Monomer (e.g., >1:1 Diamine) Terminated_Excess Chain Capping by Excess Excess->Terminated_Excess Terminates Growth

Caption: Desired vs. unwanted reaction pathways.

Experimental Protocol: Interfacial Polymerization of Nylon 8,10

This protocol provides a detailed, step-by-step methodology for synthesizing a polyamide from 1,8-octanediamine dihydrochloride and sebacoyl chloride.

Materials & Reagents:

  • 1,8-Octanediamine dihydrochloride (C₈H₂₂Cl₂N₂)

  • Sebacoyl chloride (C₁₀H₁₆Cl₂O₂)

  • Sodium hydroxide (NaOH), pellets

  • Hexane (anhydrous)

  • Deionized water

  • 250 mL Beaker

  • Forceps

  • Glass stirring rod

Safety Precautions:

  • Perform the experiment in a well-ventilated fume hood.

  • Wear safety goggles, gloves, and a lab coat at all times.

  • Sebacoyl chloride is corrosive and irritating.[12]

  • Sodium hydroxide is extremely caustic.[19]

  • Hexane is flammable.[19]

Procedure:

  • Prepare the Aqueous Phase (Phase A):

    • In the 250 mL beaker, dissolve 1.09 g (5.0 mmol) of 1,8-octanediamine dihydrochloride and 0.80 g (20.0 mmol) of sodium hydroxide in 100 mL of deionized water.

    • Stir until all solids are completely dissolved. This solution contains the free 1,8-octanediamine.

  • Prepare the Organic Phase (Phase B):

    • In a separate dry container, dissolve 1.20 g (5.0 mmol) of sebacoyl chloride in 100 mL of anhydrous hexane.

  • Initiate Polymerization:

    • Carefully and slowly pour the organic phase (Phase B) on top of the aqueous phase (Phase A) in the beaker. Tilt the beaker and pour down the side to minimize mixing of the two layers.

    • Two distinct layers should form, and a white film of polyamide (Nylon 8,10) will immediately appear at the interface.[3]

  • Extract the Polymer:

    • Using forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of nylon can be drawn.

    • Wind the nylon rope onto the glass stirring rod. Continue pulling and winding until one of the monomers is depleted and the rope formation ceases.

  • Wash and Dry the Polymer:

    • Wash the collected polymer rope thoroughly with deionized water to remove any unreacted monomers, NaOH, and NaCl byproduct.

    • A final wash with a small amount of acetone can help expedite drying.

    • Press the polymer between paper towels to remove excess water and then allow it to air dry completely in the fume hood.

References

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1,8-Octanediamine Dihydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Overcoming the solubility barrier of aliphatic diamine salts in polar aprotic solvents. Part 1: Troubleshooting FAQs (Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Overcoming the solubility barrier of aliphatic diamine salts in polar aprotic solvents.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does 1,8-Octanediamine dihydrochloride form a cloudy suspension or crash out in pure DMSO or DMF? A: The root cause is the thermodynamic conflict between the compound's salt form and the solvent's specific solvation properties. 1,8-Octanediamine dihydrochloride is a salt composed of a protonated aliphatic diamine backbone and two chloride anions. This ionic nature makes it highly soluble in water[1]. However, polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) lack the hydrogen-bond donating capability required to effectively solvate hard chloride anions[2]. Consequently, the crystal lattice energy of the dihydrochloride salt exceeds the solvation energy provided by pure DMSO or DMF, resulting in poor solubility.

Q2: I am preparing a stock solution for a cell-based assay. How can I dissolve this compound without altering its chemical structure? A: If your downstream application can tolerate trace amounts of water, the most reliable method is co-solvent assisted dissolution . By adding just 2% to 5% (v/v) of sterile double-distilled water (ddH₂O) to your DMSO, you introduce the necessary hydrogen-bond donors to solvate the chloride ions[3]. This rapidly breaks the ionic lattice while maintaining the compound in its native, protonated dihydrochloride state.

Q3: My protocol is an anhydrous amide coupling (e.g., EDC/NHS, HATU) in DMF. Water will hydrolyze my reagents. How do I proceed? A: You must perform an in situ freebasing . The free base form of the compound (1,8-diaminooctane) is highly soluble in organic solvents[4]. By adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to your DMF suspension, you chemically neutralize the hydrochloride salt. The base deprotonates the amine, generating the highly soluble free diamine and a byproduct (e.g., DIPEA-HCl), which typically remains dissolved or suspended as a fine haze without interfering with standard coupling chemistries.

Part 2: Quantitative Data & Solvent Compatibility

To aid in experimental design, the following table summarizes the expected solubility profiles and recommended applications based on the solvent system chosen.

Solvent SystemExpected SolubilityMechanistic StateRecommended Application
Pure DMSO / DMF Poor (< 1 mg/mL)Insoluble Salt LatticeNot recommended
ddH₂O Excellent (> 100 mg/mL)Fully Dissociated SaltAqueous chemistry, biological stock solutions
DMSO + 5% ddH₂O High (> 50 mg/mL)Solvated Ion PairsIn vitro assays, cell culture (prior to media dilution)
DMF + 2.2 eq DIPEA High (as free base)Neutral Free AmineAnhydrous chemical synthesis, peptide/amide coupling

Part 3: Step-by-Step Experimental Protocols

Protocol A: Aqueous Co-Solvent Solubilization (For Biological Assays)

Use this protocol when preserving the dihydrochloride salt form is necessary and trace water is acceptable.

  • Weighing: Accurately weigh the required mass of 1,8-Octanediamine dihydrochloride into a clean, dry glass vial.

  • Initial Solvation: Add 95% of your target final volume using anhydrous DMSO[3]. The mixture will appear as a milky suspension.

  • Co-solvent Addition: Add 5% of the final volume using sterile ddH₂O. Causality: The water provides the protic environment needed to solvate the Cl⁻ ions.

  • Agitation: Vortex the vial vigorously for 30 seconds.

  • Sonication (If required): Place the vial in an ultrasonic bath at room temperature for 2–5 minutes to overcome the kinetic barrier of dissolution.

  • Self-Validating Check: The solution must transition from a cloudy suspension to a completely clear, colorless liquid. If particulates remain, verify that the concentration does not exceed the absolute solubility limit (~50 mg/mL in this specific solvent mixture).

Protocol B: In Situ Freebasing (For Anhydrous Chemical Synthesis)

Use this protocol when strict anhydrous conditions are required for moisture-sensitive reagents.

  • Suspension Preparation: Suspend 1,8-Octanediamine dihydrochloride in anhydrous DMF or DMSO at your desired concentration (typically 0.1 M to 0.5 M).

  • Stoichiometric Calculation: Calculate the molar equivalents. Because the compound is a dihydrochloride (containing two equivalents of HCl per molecule), you must use at least 2.0 equivalents of base to fully neutralize it.

  • Base Addition: Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The 0.2 eq excess ensures complete deprotonation even if trace acidic impurities or moisture are present in the solvent.

  • Incubation: Stir the mixture continuously at room temperature for 10–15 minutes.

  • Self-Validating Check: The suspension will clarify as the insoluble salt is converted into the highly organic-soluble free base (1,8-diaminooctane)[4]. Note: Depending on the exact concentration, the byproduct (DIPEA-HCl) may form a very fine, translucent haze. This is expected and will not interfere with downstream amide couplings.

Part 4: Workflow Visualization

The following decision tree maps the logical pathway for selecting the appropriate solubilization strategy based on your downstream assay requirements.

G Start 1,8-Octanediamine 2HCl Solubility Challenge WaterCheck Is water tolerated in downstream application? Start->WaterCheck AddWater Protocol A: Add 2-5% v/v ddH2O + Sonication WaterCheck->AddWater Yes AnhydrousCheck Is strict anhydrous condition required? WaterCheck->AnhydrousCheck No Result1 Clear Solution (Dissolved Salt) AddWater->Result1 AddBase Protocol B: Add 2.2 eq DIPEA/TEA (In situ Freebasing) AnhydrousCheck->AddBase Yes (e.g., Amide Coupling) HeatSonicate Heat to 50-60°C + Extended Sonication AnhydrousCheck->HeatSonicate No / Neutrality Required Result2 Clear Solution (Free Amine + Base-HCl) AddBase->Result2 Result3 Partial Solution / Fine Suspension HeatSonicate->Result3

Decision tree for solubilizing 1,8-Octanediamine dihydrochloride based on assay requirements.

Part 5: References

Sources

Troubleshooting

optimizing molar ratios of 1,8-Octanediamine dihydrochloride in copolymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex nuances of step-growth copolymerizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex nuances of step-growth copolymerization using 1,8-Octanediamine dihydrochloride.

This guide focuses on the causality behind stoichiometric optimization, specifically in interfacial polymerization systems where mass transfer and acid-base equilibria dictate polymer molecular weight and yield.

Section 1: Core Concepts & Causality (FAQ)

Q1: Why should I use the dihydrochloride salt of 1,8-Octanediamine instead of the free amine base? A1: The free base of 1,8-octanediamine is highly susceptible to air oxidation and has limited solubility in water. The dihydrochloride salt provides superior oxidative stability and is highly water-soluble[1]. This is critical for interfacial polymerization, which requires the diamine to be fully dissolved in the aqueous phase[2]. However, because the amine groups are protonated ( −NH3+​ ), they are non-nucleophilic. You must introduce an alkaline agent to deprotonate the salt in situ, releasing the reactive free amine.

Q2: How does the molar ratio of the diamine salt affect the degree of polymerization (DP)? A2: In traditional bulk or solution step-growth polymerization, the Carothers equation dictates that an exact 1:1 molar ratio of reactive functional groups is mandatory to achieve a high molecular weight. However, in interfacial polymerization, the reaction is diffusion-controlled at the liquid-liquid interface[3]. The local stoichiometry at the interface is what drives chain growth. Therefore, the global feed ratio can be intentionally skewed (e.g., a 1.2:1 ratio of diamine to diacid chloride) to compensate for the slower diffusion rate of the diamine from the aqueous phase compared to the highly mobile diacid chloride in the organic phase.

Section 2: Troubleshooting Guide - Resolving Stoichiometric Issues

Issue 1: Low Molecular Weight (Oligomerization) or Brittle Polymer Films

  • Root Cause: This is almost always caused by an uncompensated stoichiometric imbalance at the interface or insufficient acid scavenging. The polycondensation reaction between the free amine and the diacid chloride generates hydrochloric acid (HCl) as a byproduct[4]. If this HCl is not neutralized, it protonates the remaining free amine, terminating chain growth.

  • Resolution: Recalculate your base equivalents. One mole of 1,8-Octanediamine dihydrochloride requires 2 moles of base just to liberate the free amine, plus an additional 2 moles of base to neutralize the HCl generated during polycondensation. Ensure you are providing a minimum of 4 equivalents of a monovalent base (e.g., NaOH) or 2 equivalents of a divalent base (e.g., Na2​CO3​ ) per mole of the diamine salt.

Issue 2: Premature Polymer Precipitation or Aqueous Phase Gelation

  • Root Cause: Using a base that is too strong (like concentrated NaOH) can cause the free 1,8-octanediamine to precipitate out of the aqueous phase before it reaches the interface, disrupting the diffusion-controlled mechanism.

  • Resolution: Switch to a milder base, such as Sodium Carbonate ( Na2​CO3​ ). This provides a buffered environment that slowly liberates the free amine, maintaining its solubility and directing the polycondensation strictly to the interface[3].

Section 3: Experimental Protocol - Interfacial Copolymerization

The following is a self-validating protocol for the synthesis of Nylon 8,10 using 1,8-Octanediamine dihydrochloride and Sebacoyl chloride. Biobased aliphatic diamines like 1,8-octanediamine are increasingly important for synthesizing sustainable polyamides[5].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 0.05 mol of 1,8-Octanediamine dihydrochloride in 100 mL of deionized water.

  • Alkaline Activation: Add 0.10 mol of Sodium Carbonate ( Na2​CO3​ ) to the aqueous solution. Stir gently until completely dissolved. (Causality Check: This provides the exact 2 equivalents of divalent base needed to neutralize the initial salt and the subsequent polycondensation byproducts.)

  • Organic Phase Preparation: In a separate flask, dissolve 0.05 mol of Sebacoyl chloride in 100 mL of dichloromethane (DCM).

  • Interface Formation: Carefully pour the aqueous phase into a tall-form beaker. Using a glass stirring rod to break the fall of the liquid, slowly overlay the organic phase on top of the aqueous phase to prevent turbulent mixing[2].

  • Polymerization & Extraction: A visible polyamide film will immediately form at the interface. Using forceps, grasp the center of the film and pull it upward continuously. Wind the resulting polymer "rope" onto a motorized spool at a constant speed to maintain a steady diffusion rate[3].

  • Purification: Wash the collected polymer sequentially with deionized water and methanol to remove unreacted monomers and NaCl byproducts. Dry under vacuum at 60°C for 24 hours.

Section 4: Data Presentation - Optimization Matrix

The following table summarizes the quantitative impact of molar ratios and base equivalents on polymer yield and molecular weight.

Diamine Salt (mol)Diacid Chloride (mol) Na2​CO3​ (mol)Aqueous pHPolymer Yield (%)Est. Molecular Weight ( Mw​ )Mechanistic Observation
1.01.01.0~7.0< 10%< 5,000Reaction stalls; amines remain protonated.
1.01.02.0~10.5> 85%~ 45,000Optimal baseline film formation.
1.2 1.0 2.4 ~11.0 > 90% ~ 60,000 Excess diamine compensates for slower diffusion limits.
1.01.22.0~10.5~ 60%~ 20,000Excess acid chloride leads to premature hydrolysis.

Section 5: Visualization

G A 1,8-Octanediamine Dihydrochloride (Aq) B Alkaline Neutralization (e.g., Na2CO3) A->B Deprotonation C Free 1,8-Octanediamine (Reactive Intermediate) B->C Yields free amine E Interfacial Diffusion (Mass Transfer Control) C->E Diffuses to interface D Diacid Chloride (Organic Phase) D->E Diffuses to interface F Polyamide Film (Nylon 8,X) E->F Polycondensation

Logical workflow of 1,8-Octanediamine dihydrochloride interfacial copolymerization.

References

  • Chemistry LibreTexts. "1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride". libretexts.org. URL:[Link]

  • Wikipedia. "Interfacial polymerization". wikipedia.org. URL:[Link]

  • Massachusetts Institute of Technology (MIT). "Interfacial Polymerization". mit.edu. URL:[Link]

  • National Institutes of Health (NIH). "Enzymatic Synthesis of Biobased Polyesters and Polyamides". nih.gov. URL:[Link]

Sources

Optimization

removing unreacted 1,8-Octanediamine dihydrochloride from synthesized hydrogels

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with hydrogels synthesized using 1,8-Octanediamine dihydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with hydrogels synthesized using 1,8-Octanediamine dihydrochloride. The presence of unreacted monomers can significantly impact the biocompatibility, mechanical properties, and overall performance of your hydrogels, making their effective removal a critical step in your workflow. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the purity and reliability of your biomaterials.

Troubleshooting Guide: Common Issues in Hydrogel Purification

This section addresses specific problems that may arise during or after the purification of your hydrogels. Each entry details the potential cause and provides a structured solution.

Problem 1: My hydrogel exhibits unexpected cytotoxicity in cell culture experiments.
  • Potential Cause: The most probable cause of cytotoxicity is the presence of unreacted 1,8-Octanediamine dihydrochloride, which, like many small amine compounds, can be toxic to cells. Incomplete crosslinking can also lead to the leaching of other unreacted reagents or low molecular weight polymers, contributing to this effect.[1]

  • Solution & Protocol: The primary solution is to implement a more rigorous purification protocol to effectively remove residual small molecules. Dialysis is the gold-standard method for this purpose.[2][3]

    Detailed Protocol: Exhaustive Dialysis for Monomer Removal

    • Select the Right Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 100 times smaller than the molecular weight of your polymer backbone, but significantly larger than the molecular weight of 1,8-Octanediamine dihydrochloride (MW = 217.18 g/mol ). A common choice is a membrane with a 1-3.5 kDa MWCO.

    • Prepare the Hydrogel: Carefully place your synthesized hydrogel inside the pre-wetted dialysis tubing. Ensure there are no leaks.

    • Set up the Dialysis: Immerse the sealed tubing in a large volume of high-purity deionized (DI) water or a suitable buffer (e.g., PBS). The volume of the dialysis bath should be at least 100 times the volume of the hydrogel.

    • Perform Dialysis: Stir the dialysis bath gently at room temperature or 4°C.

    • Change the Water Frequently: For the first 24 hours, change the water every 4-6 hours. After that, change the water every 12 hours for at least 72 hours in total.[4] More extensive dialysis (5-7 days) may be necessary for sensitive applications like cell culture.[5]

    • Verification (Optional but Recommended): Collect the dialysis water from the final few changes and analyze it for the presence of primary amines using a colorimetric assay (see FAQ 3) to confirm that the monomer is no longer leaching from the hydrogel.

Problem 2: The mechanical properties (e.g., stiffness, elasticity) of my hydrogel are poor and inconsistent between batches.
  • Potential Cause: Inconsistent mechanical properties often point to issues with the crosslinking density.[6] The presence of excess, unreacted 1,8-Octanediamine dihydrochloride can act as a plasticizer, weakening the hydrogel network. Alternatively, insufficient monomer during synthesis can lead to a loosely crosslinked, weak gel.[7] Impurities can interfere with the crosslinking reaction itself, leading to batch-to-batch variability.[8]

  • Solution & Workflow: First, ensure your purification is adequate, as residual monomer is a likely culprit. If the problem persists, re-evaluate your synthesis parameters.

    Troubleshooting Workflow for Mechanical Inconsistency

    start Poor/Inconsistent Mechanical Properties purify Implement Rigorous Purification Protocol (e.g., Exhaustive Dialysis) start->purify retest Re-evaluate Mechanical Properties purify->retest synthesis Review Synthesis Parameters retest->synthesis Problem Persists end Consistent & Robust Hydrogel retest->end Problem Solved ratio Optimize Monomer: Polymer Ratio synthesis->ratio conditions Verify Reaction Conditions (pH, Temp, Time) synthesis->conditions reagents Check Reagent Purity synthesis->reagents ratio->end conditions->end reagents->end

    Caption: Troubleshooting workflow for poor hydrogel mechanics.

    Characterization Protocol: Swelling Ratio Determination

    The swelling ratio is an excellent indirect measure of crosslinking density. A higher swelling ratio often corresponds to lower crosslinking and weaker mechanical properties.

    • Prepare Sample: Take a sample of the purified hydrogel and lyophilize it to obtain its dry weight (Wd).[4]

    • Immerse: Immerse the dried hydrogel in a large volume of PBS (pH 7.4) at 37°C.

    • Measure: At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).[4]

    • Calculate: Continue until the weight remains constant (equilibrium swelling). Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[4]

    • Compare: Compare the swelling ratio between different batches. High variability suggests inconsistent crosslinking.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective method for removing unreacted 1,8-Octanediamine dihydrochloride?

The most effective and widely recommended method is dialysis .[2] This technique relies on size exclusion, where the semi-permeable dialysis membrane retains the large, crosslinked hydrogel network while allowing small molecules like the unreacted diamine monomer to diffuse out into a large volume of solvent.[3] An alternative is exhaustive washing , where the hydrogel is soaked in a large volume of solvent that is changed repeatedly.[5][9]

Method Principle Efficiency Time Required Key Considerations
Dialysis Size-based separation using a semi-permeable membrane.[3]Very High3-7 daysRequires appropriate MWCO membrane selection. Ensures complete removal with sufficient solvent changes.[4][10]
Exhaustive Washing Diffusion based on a concentration gradient.[9]Moderate to High3-5 daysRequires very large solvent volumes and frequent changes to be effective. Less contained than dialysis.
Size Exclusion Chromatography Separation based on size as the sample passes through a column.HighHoursBest for small sample volumes; may not be practical for purifying bulk hydrogel material.[2]
FAQ 2: Why is it critical to remove the dihydrochloride salt form of the monomer?

1,8-Octanediamine is basic. The dihydrochloride salt form (H₂N-(CH₂)₈-NH₂ · 2HCl) is used to make it highly soluble in aqueous solutions for the hydrogel synthesis reaction. After synthesis, it exists as a small, positively charged molecule. Its high water solubility means it will readily diffuse out of the hydrogel into a water-based purification bath, but this process must be driven by a strong concentration gradient (i.e., frequent water changes). Failure to remove it can lead to cytotoxicity and alter the hydrogel's pH-responsive behavior.

FAQ 3: How can I quantify the amount of residual 1,8-Octanediamine dihydrochloride in my hydrogel?

Quantifying residual monomer is crucial for validation, especially for biomedical applications. A combination of direct and indirect methods is recommended.

Workflow for Quantifying Residual Monomer

start Purified Hydrogel collect Collect Leachate (Final Dialysis/Wash Solution) start->collect indirect Indirect Assessment (Functional Impact) start->indirect direct Direct Quantification (High Sensitivity) collect->direct hplc HPLC Analysis (with Derivatization) direct->hplc colorimetric Colorimetric Assay (e.g., Ninhydrin) direct->colorimetric cytotoxicity Cell Viability Assay indirect->cytotoxicity mechanical Mechanical Testing indirect->mechanical result Validated Pure Hydrogel hplc->result colorimetric->result cytotoxicity->result mechanical->result

Caption: General workflow for verifying the removal of residual monomer.

Summary of Quantification Techniques

Technique Principle Sample Type Pros Cons
HPLC Chromatographic separation and quantification.[11]Leachate (wash solution) or hydrogel extract.Highly sensitive and quantitative.May require derivatization of the amine for UV detection.[11] Requires specialized equipment.
Colorimetric Assays (e.g., Ninhydrin, Orange II) Reaction with primary amines produces a colored compound measured by spectrophotometry.[12][13]Leachate (wash solution).Simple, rapid, and inexpensive. Good for screening purification effectiveness.Less specific than HPLC; may react with other primary amines.[12]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental analysis that can identify and quantify nitrogen from amine groups.[14][15]Dry hydrogel surface.Highly surface-sensitive.Does not measure the bulk hydrogel; requires specialized equipment.[14]
Cell Viability Assays (e.g., MTT, AlamarBlue) Metabolic assays to measure cell health when exposed to the hydrogel.Hydrogel or leachate.Directly measures biological impact (cytotoxicity).Indirect; does not provide a direct concentration of the monomer.

References

  • Gautier, S., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed. Available at: [Link]

  • Lara, J., et al. (2023). Quantifying amines in polymers by XPS. Springer Professional. Available at: [Link]

  • Sague, J., & Helyer, A. (2013). How do you purify hydrogels for cell seeding? ResearchGate. Available at: [Link]

  • Lara, J., et al. (2023). Quantifying amines in polymers by XPS | Request PDF. ResearchGate. Available at: [Link]

  • Fekete, T., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available at: [Link]

  • Hassan, A., et al. (2024). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. Available at: [Link]

  • Schneider, J.P., & Pochan, D.J. (n.d.). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. PMC. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Available at: [Link]

  • Panchal, N., et al. (2017). Synthesis of Hydrogels. Semantic Scholar. Available at: [Link]

  • Vashist, A., et al. (n.d.). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC. Available at: [Link]

  • Request PDF. (n.d.). Preparation and Characterization of Hydrogel Based on Poly(vinyl alcohol) Cross-Linked by Different Cross-Linkers Used to Dry Organic Solvents. ResearchGate. Available at: [Link]

  • Al-Saeed, M., et al. (2024). Preparation and Characterization of Hydrogels Fabricated From Chitosan and Poly(vinyl alcohol) for Tissue Engineering Applications. ACS Applied Bio Materials. Available at: [Link]

  • Gallo, S., et al. (2024). Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry. PMC. Available at: [Link]

  • Nazir, A., et al. (2021). Recent advances in the synthesis of smart hydrogels. RSC Publishing. Available at: [Link]

  • Al-Hazeem, H., et al. (2023). Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Novel hydrogels from diepoxy-terminated poly(ethylene glycol)s and aliphatic primary diamines: Synthesis and equilibrium swelling studies. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis scheme of the hydrogels investigated. Available at: [Link]

  • Vasile, C., et al. (n.d.). New Trends in Preparation and Use of Hydrogels for Water Treatment. PMC. Available at: [Link]

  • Kiser, P.F., et al. (2011). Injectable Microgel-Hydrogel Composites for Prolonged Small-Molecule Drug Delivery. Biomacromolecules. Available at: [Link]

  • OUKA. (n.d.). Studies on Mechanical Response of Functional Hydrogels Incorporating Host–Guest Inclusion Complex. The University of Osaka Institutional Knowledge Archive. Available at: [Link]

  • Google Patents. (n.d.). Method of separation of small molecules from aqueous solutions.
  • PMC. (2023). Hydration-induced Void-containing Hydrogels for Encapsulation and Sustained Release of Small Hydrophilic Molecules. Available at: [Link]

  • Rodell, C.B., et al. (2015). Sustained Small Molecule Delivery from Injectable Hyaluronic Acid Hydrogels through Host-Guest Mediated Retention. PMC. Available at: [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Overcoming The Limitations Of Hydrogels: Exploring Superior Materials For Improved Mechanical And Functional Efficiency. Available at: [Link]

  • Cursaru, B., et al. (2008). Compression Properties of Hydrogels Synthesized from Diepoxy-terminated Poly(ethylene glycol)s and Aliphatic Polyamines. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1,8-Octanediamine dihydrochloride vs 1,6-Hexanediamine dihydrochloride in polymer synthesis

1,8-Octanediamine Dihydrochloride vs. 1,6-Hexanediamine Dihydrochloride in Polymer Synthesis: A Comprehensive Technical Guide Free aliphatic diamines are notoriously difficult to handle in precision polymer synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

1,8-Octanediamine Dihydrochloride vs. 1,6-Hexanediamine Dihydrochloride in Polymer Synthesis: A Comprehensive Technical Guide

Free aliphatic diamines are notoriously difficult to handle in precision polymer synthesis. They are hygroscopic, prone to atmospheric oxidation, and readily absorb carbon dioxide to form unreactive carbonates. To overcome these limitations, researchers utilize their dihydrochloride salt forms—specifically 1,6-Hexanediamine dihydrochloride (1,6-HDA·2HCl) and 1,8-Octanediamine dihydrochloride (1,8-ODA·2HCl) .

These stable, water-soluble salts allow for precise stoichiometric control and are foundational in aqueous-phase bioconjugations and controlled interfacial polymerizations[1]. This guide objectively compares the mechanistic performance of these two monomers, providing field-proven protocols and causality-driven insights for researchers and drug development professionals.

Mechanistic Insights: Chain Length and Reaction Kinetics

The primary structural difference between 1,6-HDA·2HCl and 1,8-ODA·2HCl is the length of the aliphatic spacer (6 carbons vs. 8 carbons). This seemingly minor variation fundamentally alters the thermodynamics of the resulting polymer and the kinetics of the polymerization process.

  • 1,6-Hexanediamine Dihydrochloride (C6 Spacer): As the industry standard for rigid polyamides (e.g., Nylon 6,6 and Nylon 6,10), the shorter 6-carbon chain facilitates a dense, highly ordered hydrogen-bonding network between polymer chains[2]. In biomedical applications, 1,6-HDA·2HCl is frequently used to synthesize targeted drug delivery systems, such as dopamine-modified hyaluronic acid (HA) carriers, where a compact structural matrix is required to encapsulate small-molecule drugs[3].

  • 1,8-Octanediamine Dihydrochloride (C8 Spacer): The addition of two methylene groups significantly increases the hydrophobicity and free volume of the resulting polymer. In drug delivery nanocarriers, this longer lipophilic spacer enhances the encapsulation efficiency of highly hydrophobic drugs and provides a more flexible polymer backbone. During interfacial polymerization, the increased hydrophobicity of 1,8-ODA reduces its diffusion rate from the aqueous phase into the organic phase, resulting in thinner, more permeable polyamide films compared to 1,6-HDA[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two monomers to guide material selection.

Parameter1,6-Hexanediamine Dihydrochloride1,8-Octanediamine Dihydrochloride
CAS Number 6055-52-37613-16-3
Molecular Formula C₆H₁₈Cl₂N₂C₈H₂₂Cl₂N₂
Molecular Weight 189.13 g/mol 217.18 g/mol
Aqueous Solubility Freely solubleSoluble (Requires vigorous stirring)
Interfacial Diffusion Rate High (Smaller hydrodynamic radius)Moderate (Larger, more hydrophobic)
Polymer Crystallinity High (Dense hydrogen bonding)Moderate (Disrupted by longer alkyl chain)
Bioconjugate Hydrophobicity LowerHigher
Primary Synthetic Utility Nylon 6,X; rigid drug nanocarriersNylon 8,X; flexible polyureas; lipophilic carriers

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of Redox-Responsive Hyaluronic Acid-Diamine Conjugates

This protocol utilizes diamine dihydrochlorides to functionalize Hyaluronic Acid (HA) for targeted drug delivery applications[3].

Step-by-Step Methodology:

  • Biopolymer Dissolution: Dissolve 0.3 g of Sodium Hyaluronate in 24 mL of MES buffer (pH 6.0).

    • Causality: MES is a non-nucleophilic buffer that maintains a stable, slightly acidic environment, preventing premature degradation of the HA backbone.

  • Carboxyl Activation: Add 0.72 g of EDC and 0.35 g of NHS to the solution. Adjust the pH strictly to 5.7 and incubate for 15 minutes.

    • Causality: A pH of 5.7 is the kinetic "sweet spot." It ensures EDC efficiently activates the carboxyl groups while preventing the resulting NHS-ester from undergoing rapid aqueous hydrolysis before the amine is introduced.

  • Amidation: Add the chosen diamine monomer (e.g., 2.84 g of 1,6-HDA·2HCl) to the reaction system and stir magnetically for 5 hours.

    • Causality: Using the dihydrochloride salt instead of the free base prevents a sudden, drastic spike in pH that would immediately destroy the NHS-esters. The salt acts as its own buffer, slowly releasing the reactive free amine as equilibrium shifts, driving a steady nucleophilic attack.

  • Purification: Purify the reaction mixture via dialysis (MWCO: 3000) against deionized water for 12 hours (repeated 4 times), followed by lyophilization.

    • Causality: Dialysis selectively removes unreacted diamine salts, EDC byproducts (urea), and buffer ions, isolating the pure, high-molecular-weight HA-diamine conjugate.

HA_Conjugation N1 Hyaluronic Acid (HA) in MES Buffer (pH 6.0) N2 EDC/NHS Activation (pH adjusted to 5.7) N1->N2 Carboxyl Activation N3 Addition of Diamine·2HCl (1,6-HDA or 1,8-ODA) N2->N3 Active Ester Formation N4 Amidation Reaction (5h Magnetic Stirring) N3->N4 Nucleophilic Attack N5 Dialysis Purification (MWCO: 3000) N4->N5 Removal of Salts N6 Lyophilization HA-Diamine Conjugate N5->N6 Final Product

Fig 1. Step-by-step workflow for synthesizing redox-responsive HA-diamine conjugates.

Protocol B: Controlled Interfacial Polymerization of Polyamides

Interfacial polymerization leverages the boundary between two immiscible liquids to form ultra-thin polymer films (e.g., microcapsules or nanofiltration membranes)[4].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 20 mmol of the diamine dihydrochloride (1,6-HDA·2HCl or 1,8-ODA·2HCl) in 12.5 mL of deionized water. Add an acid acceptor (e.g., NaOH or NaHCO₃) to adjust the pH > 10.

    • Causality: The base serves a dual, critical purpose. First, it deprotonates the inert dihydrochloride salt into the highly reactive free amine in situ. Second, it acts as a scavenger to neutralize the HCl byproduct generated during the subsequent Schotten-Baumann reaction, preventing the reaction from self-terminating.

  • Organic Phase Preparation: Dissolve 2 mmol of a diacid chloride (e.g., sebacoyl chloride) in 2.5 mL of a non-polar solvent (e.g., toluene or hexane).

    • Causality: The choice of solvent dictates the partition coefficient. Toluene provides an immiscible boundary that forces the reaction to occur strictly at the interface.

  • Phase Contact & Polymerization: Slowly layer the organic phase over the aqueous phase. Allow the reaction to proceed undisturbed for membrane formation, or apply high-shear stirring for microcapsule formation.

    • Causality: The polymerization rate is entirely controlled by the mass transfer (diffusion) of the diamine from the aqueous phase into the organic boundary. Because 1,8-ODA is larger and more hydrophobic than 1,6-HDA, it diffuses slower, yielding a thinner, less cross-linked polyamide film[4].

IP_Workflow A Aqueous Phase Diamine·2HCl + Base C In Situ Neutralization (Free Diamine Generation) A->C pH > pKa B Organic Phase Diacid Chloride E Schotten-Baumann Reaction B->E Monomer Supply D Interfacial Diffusion C->D Controlled Release D->E Meets at Interface F Polyamide Film Formation E->F Polymerization

Fig 2. Mechanistic pathway of interfacial polymerization using diamine dihydrochloride salts.

References

  • Redox-Responsive Coordination Polymers of Dopamine-Modified Hyaluronic Acid with Copper and 6-Mercaptopurine for Targeted Drug Delivery and Improvement of Anticancer Activity against Cancer Cells MDPI - Polymers[Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides MDPI - Polymers[Link]

  • Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters National Center for Biotechnology Information (PMC)[Link]

Sources

Comparative

The Long and Short of It: A Comparative Guide to 1,8-Octanediamine and 1,4-Butanediamine as Spacer Units

In the intricate world of molecular design, the role of the humble spacer is often pivotal to the overall function and efficacy of the final construct. Whether in the realm of high-performance polymers, sophisticated dru...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of molecular design, the role of the humble spacer is often pivotal to the overall function and efficacy of the final construct. Whether in the realm of high-performance polymers, sophisticated drug delivery systems, or sensitive diagnostic tools, the length and flexibility of the linker can dramatically influence performance. This guide provides an in-depth technical comparison of two commonly employed aliphatic diamine spacers: the longer, more flexible 1,8-Octanediamine and the shorter, more rigid 1,4-Butanediamine. By examining their fundamental physicochemical properties and their impact on the characteristics of resulting materials, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their design and synthesis endeavors.

The Decisive Role of Spacer Length: A Tale of Two Diamines

The fundamental difference between 1,8-Octanediamine and 1,4-Butanediamine lies in the length of their alkyl chains—a seemingly simple variation that has profound consequences for the systems in which they are incorporated. The four-carbon disparity dictates not only the spatial separation between two conjugated entities but also influences the overall flexibility, steric hindrance, and intermolecular interactions of the final product.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the intrinsic properties of these diamines is the first step in predicting their behavior as linkers. The following table summarizes their key physicochemical characteristics.

Property1,8-Octanediamine1,4-Butanediamine
Molecular Formula C₈H₂₀N₂C₄H₁₂N₂
Molecular Weight 144.26 g/mol 88.15 g/mol
Melting Point 50-52 °C27-28 °C
Boiling Point 225-226 °C158-160 °C
Solubility in Water HighHigh

The longer alkyl chain of 1,8-Octanediamine results in a higher molecular weight, melting point, and boiling point compared to 1,4-Butanediamine. Both are readily soluble in water due to the presence of the terminal amine groups capable of hydrogen bonding.

Impact on Material Properties: A Case Study in Polyamides

The following diagram illustrates the conceptual difference in the polymer backbone when using these two diamines.

G cluster_0 Polyamide with 1,4-Butanediamine cluster_1 Polyamide with 1,8-Octanediamine A1 Amide B1 -(CH₂)₄- A1->B1 C1 Amide B1->C1 D1 -(CH₂)₄- C1->D1 E1 Amide D1->E1 A2 Amide B2 -(CH₂)₈- A2->B2 C2 Amide B2->C2 D2 -(CH₂)₈- C2->D2 E2 Amide D2->E2

Caption: Structural difference in polyamide backbones.

Expected Trends in Polyamide Properties

Based on the structural differences, we can predict the following trends in the properties of polyamides synthesized with these two diamines:

PropertyPolyamide with 1,4-Butanediamine (Shorter Spacer)Polyamide with 1,8-Octanediamine (Longer Spacer)Rationale
Melting Point (Tm) HigherLowerThe higher density of amide groups in the 1,4-butanediamine-based polyamide leads to stronger and more frequent hydrogen bonding between polymer chains, resulting in a more ordered crystalline structure that requires more energy to melt[1].
Glass Transition Temp. (Tg) HigherLowerThe shorter, more rigid butane chain restricts segmental motion of the polymer backbone, leading to a higher glass transition temperature. The longer, more flexible octane chain increases the free volume and allows for easier chain movement[2].
Mechanical Strength HigherLowerThe increased intermolecular hydrogen bonding in the 1,4-butanediamine polyamide contributes to higher tensile strength and modulus[1].
Flexibility/Ductility LowerHigherThe longer and more flexible octanediamine spacer allows for greater chain mobility, resulting in a more ductile material with higher elongation at break[1].
Water Absorption HigherLowerPolyamides absorb water through their amide groups. The lower concentration of amide groups per unit length in the 1,8-octanediamine-based polymer results in lower moisture uptake[1].

These expected trends highlight a critical trade-off in material design. For applications requiring high thermal resistance and rigidity, the shorter 1,4-Butanediamine spacer may be preferable. Conversely, for applications demanding greater flexibility and lower moisture absorption for dimensional stability, the longer 1,8-Octanediamine spacer would be the more suitable choice.

Experimental Protocols: Synthesis and Characterization of Polyamides

To provide a practical context, the following is a generalized experimental protocol for the synthesis of a polyamide via interfacial polymerization, a common laboratory method. This can be adapted for both 1,8-Octanediamine and 1,4-Butanediamine.

Protocol: Interfacial Polymerization of Polyamide

Materials:

  • Diamine (1,8-Octanediamine or 1,4-Butanediamine)

  • Diacid chloride (e.g., Sebacoyl chloride)

  • Acid scavenger (e.g., Sodium carbonate)

  • Deionized water

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve the diamine and sodium carbonate in deionized water. The sodium carbonate acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

  • Preparation of Organic Phase:

    • Dissolve the diacid chloride in an immiscible organic solvent like dichloromethane.

  • Polymerization:

    • Carefully pour the aqueous phase onto the organic phase in a beaker, creating two distinct layers.

    • A film of polyamide will form at the interface of the two layers.

    • Gently grasp the polymer film with forceps and pull it out of the beaker. The polymer will continue to form at the interface as it is removed.

  • Washing and Drying:

    • Wash the resulting polymer thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts.

    • Dry the polymer in a vacuum oven at a suitable temperature.

Characterization:
  • Thermal Properties (DSC): Differential Scanning Calorimetry (DSC) can be used to determine the melting point (Tm) and glass transition temperature (Tg) of the synthesized polyamides.

  • Mechanical Properties (Tensile Testing): The tensile strength, modulus, and elongation at break can be measured using a universal testing machine according to ASTM standards.

  • Water Absorption: The water absorption can be determined by immersing a pre-weighed sample of the polymer in water and measuring the weight gain over time until equilibrium is reached.

The following diagram illustrates the general workflow for the synthesis and characterization of these polyamides.

G cluster_synthesis Synthesis cluster_characterization Characterization prep_aq Prepare Aqueous Phase (Diamine + Na₂CO₃ in H₂O) polymerization Interfacial Polymerization prep_aq->polymerization prep_org Prepare Organic Phase (Diacid Chloride in CH₂Cl₂) prep_org->polymerization wash_dry Wash and Dry Polymer polymerization->wash_dry dsc Thermal Analysis (DSC) - Tm - Tg wash_dry->dsc tensile Mechanical Testing - Tensile Strength - Modulus - Elongation wash_dry->tensile water Water Absorption Test wash_dry->water

Caption: Workflow for Polyamide Synthesis and Characterization.

Broader Implications in Drug Development and Bioconjugation

The principles governing the choice of diamine spacer in polyamides extend to the more intricate field of drug development and bioconjugation. In applications such as antibody-drug conjugates (ADCs), the linker plays a crucial role in the stability, solubility, and therapeutic efficacy of the final product.

  • Steric Hindrance: A shorter spacer like 1,4-Butanediamine may lead to steric hindrance, potentially impeding the interaction of a conjugated drug with its target. Conversely, a longer spacer like 1,8-Octanediamine can provide the necessary distance and flexibility for optimal binding.

  • Solubility and Aggregation: The hydrophobic nature of the alkyl chain can influence the overall solubility of the bioconjugate. While both diamines are relatively short, the longer octanediamine spacer introduces more hydrophobicity, which could be a factor in the design of ADCs with hydrophobic payloads.

  • In Vivo Stability: The length and nature of the spacer can affect the in vivo stability and pharmacokinetics of a bioconjugate. While beyond the scope of this guide, the choice of linker is a critical consideration for optimizing drug delivery and minimizing off-target effects.

Conclusion

The selection between 1,8-Octanediamine and 1,4-Butanediamine as a spacer is a nuanced decision that requires a thorough understanding of the desired properties of the final product. The four-carbon difference in their alkyl chains leads to predictable and significant variations in the thermal, mechanical, and physical properties of the resulting materials. For applications demanding high rigidity and thermal stability, the shorter 1,4-Butanediamine is often the superior choice. In contrast, for applications where flexibility, ductility, and low moisture absorption are paramount, the longer 1,8-Octanediamine provides a distinct advantage. By carefully considering the structure-property relationships outlined in this guide, researchers can make more strategic decisions in the design and synthesis of advanced materials and therapeutics.

References

  • Synthesis and Characterization of Polyamides from Diamine Containing Amide Linkages in the Main Chain. International Journal of Engineering Research and Technology. Available at: [Link]

  • Solid-state polymerization and characterization of a copolyamide based on adipic acid, 1,4-butanediamine, and 2,5-furandicarboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Polyamides. Aaltodoc. Available at: [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine. PMC. Available at: [Link]

  • Solid-state polymerization and characterization of a copolyamide based on adipic acid, 1,4-butanediamine, and 2,5-furandicarboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. PMC. Available at: [Link]

  • Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. PubMed. Available at: [Link]

  • Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PMC. Available at: [Link]

  • Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ResearchGate. Available at: [Link]

  • Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam. ResearchGate. Available at: [Link]

  • Interplay Between Octene Content and Grafting-Induced Molecular Weight Deviations and Their Effect on the Impact Toughness of Ethylene/1-Octene-Modified Polyamide 6. PMC. Available at: [Link]

  • Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Publishing. Available at: [Link]

  • Synthesis of a diamine cross-linker containing Diels–Alder adducts to produce self-healing thermosetting epoxy polymer from a widely used epoxy monomer. RSC Publishing. Available at: [Link]

  • Synthesis and characterization of 4,4′‐diaminodiphenyl methane‐based benzoxazines and their polymers. ResearchGate. Available at: [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]

Sources

Validation

A Senior Scientist's Guide to HPLC Method Validation for 1,8-Octanediamine Dihydrochloride Quantification

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 1,8-Octanediamine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 1,8-Octanediamine dihydrochloride, a versatile diamine used as a building block in the synthesis of various compounds, is no exception.[1][2][3] Its accurate measurement is critical for ensuring product quality and consistency. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare its performance against viable alternatives, all grounded in authoritative regulatory standards.

The Analytical Challenge: Why Direct HPLC Fails

1,8-Octanediamine, like other primary aliphatic amines, presents a significant analytical challenge for direct HPLC analysis. These molecules lack a chromophore, meaning they do not absorb ultraviolet (UV) light, and they are not fluorescent.[4][5] This inherent property makes them "invisible" to the most common HPLC detectors. Furthermore, their high polarity results in poor retention on conventional reversed-phase columns (e.g., C18), which are the workhorses of modern HPLC.[5][6]

To overcome these limitations, a pre-column derivatization strategy is essential. This process involves a chemical reaction to attach a "tag" to the amine groups, rendering them detectable and improving their chromatographic behavior.[4][6][7] The choice of derivatizing reagent is a critical first step in method development, influencing sensitivity, selectivity, and the stability of the resulting derivative.

Recommended Method: Pre-Column Derivatization HPLC with Fluorescence Detection (FLD)

For the quantification of 1,8-Octanediamine dihydrochloride, a pre-column derivatization method using a suitable fluorescent tagging agent, followed by separation on a reversed-phase HPLC column with fluorescence detection, stands out as a superior approach. This method offers an excellent balance of sensitivity, selectivity, and robustness.

Experimental Protocol: HPLC-FLD after Derivatization

This protocol is designed to be a self-validating system, with built-in checks and adherence to international guidelines.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler with temperature control, column oven, and a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted). The exact gradient will need to be optimized to ensure separation from any potential impurities or derivatization by-products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation and emission wavelengths will be specific to the chosen derivatization reagent (e.g., for dansyl chloride derivatives, excitation is typically around 335 nm and emission around 520 nm).

2. Reagents and Sample Preparation:

  • Derivatization Reagent: Dansyl chloride is a widely used and effective choice for primary amines, forming stable, highly fluorescent derivatives.[8] Other options include o-Phthalaldehyde (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[6][7][9]

  • Standard Solution: Prepare a stock solution of 1,8-Octanediamine dihydrochloride in a suitable solvent (e.g., water or a water/methanol mixture) and create a series of calibration standards through serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing 1,8-Octanediamine dihydrochloride in the chosen solvent. Filter through a 0.45 µm syringe filter before derivatization.

  • Derivatization Procedure (Example with Dansyl Chloride):

    • To 1 mL of the standard or sample solution, add 200 µL of 2 M sodium hydroxide and 300 µL of a saturated sodium bicarbonate solution.[10]

    • Add 2 mL of a dansyl chloride solution (e.g., 10 mg/mL in acetone) and vortex.[10]

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 45 minutes) to ensure complete reaction.[10]

    • To quench the reaction and remove excess dansyl chloride, add 100 µL of 25% ammonium hydroxide.[10]

    • Adjust the final volume with acetonitrile before injection.[10]

Method Validation: A Pillar of Trustworthiness

The validation of this analytical method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][13][14]

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// Nodes Start [label="Method Development &\nOptimization", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity/\nSelectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection\n(LOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="Limit of Quantification\n(LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemSuitability [label="System Suitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; ValidationReport [label="Validation Report\n& Final Method", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Range; Range -> Accuracy; Accuracy -> Precision; Precision -> LOD; LOD -> LOQ; LOQ -> Robustness; Robustness -> SystemSuitability; SystemSuitability -> ValidationReport;

// Edge styling edge [color="#5F6368", arrowhead=normal]; } enddot Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Key Validation Parameters:

  • Specificity/Selectivity: This is demonstrated by showing that the analytical peak for the derivatized 1,8-octanediamine is free from interference from other components in the sample matrix, such as impurities, degradation products, or excess derivatizing reagent.[15] This can be confirmed by analyzing blank and placebo samples.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[16] This is assessed by analyzing a minimum of five concentrations across the expected range.[17]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][16] For an assay, this is typically 80-120% of the test concentration.[16]

  • Accuracy: The closeness of the test results to the true value.[18] It is determined by analyzing samples with known concentrations (spiked samples) at a minimum of three concentration levels, with at least three replicates each.[15][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10] The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[16] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[16]

Comparison with Alternative Analytical Methods

While HPLC-FLD is a highly effective method, it is important to consider other analytical techniques for a comprehensive comparison.

Method Principle Advantages Disadvantages Typical Application
HPLC-FLD (with derivatization) Chromatographic separation of fluorescently tagged analyte.High sensitivity and selectivity.[6] Robust and widely available instrumentation.Requires a derivatization step which can add complexity and potential for variability.Routine quality control, impurity profiling, and stability testing.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.Extremely high selectivity and sensitivity.[19] Can often be used without derivatization.[20] Provides structural information.Higher equipment cost and complexity. Potential for matrix effects.Low-level impurity identification, metabolite studies, and analysis in complex matrices.[20][21]
Ion Chromatography (IC) Separation based on ionic interactions with a stationary phase, followed by conductivity detection.Good for separating small, polar, and ionic compounds. No derivatization required.Can be less sensitive than HPLC-FLD or LC-MS/MS. May have lower resolution for complex mixtures.Analysis of inorganic ions and low molecular weight amines in aqueous samples.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Requires derivatization to increase the volatility of 1,8-octanediamine. Susceptible to thermal degradation of the analyte.Analysis of volatile impurities or in specific applications where GC is preferred.

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// Edges Start -> Sensitivity; Sensitivity -> Matrix [label="Yes"]; Sensitivity -> RoutineQC [label="No"]; Matrix -> LC_MS [label="Yes"]; Matrix -> HPLC_FLD [label="No"]; RoutineQC -> HPLC_FLD [label="Yes"]; RoutineQC -> IC [label="No"];

// Edge styling edge [color="#5F6368", arrowhead=normal]; } enddot Caption: Decision tree for selecting an analytical method.

Conclusion: An Informed Approach to Method Selection

For the routine, accurate, and sensitive quantification of 1,8-Octanediamine dihydrochloride in a drug development or quality control setting, a validated pre-column derivatization HPLC method with fluorescence detection is the recommended approach. Its robustness, combined with the high sensitivity and selectivity offered by fluorescence detection, provides a reliable analytical solution.

While more advanced techniques like LC-MS/MS offer superior performance in terms of sensitivity and specificity, the higher cost and complexity may not be justified for routine applications. Conversely, methods like Ion Chromatography may lack the necessary sensitivity for detecting low-level impurities. The key to successful analysis lies not just in choosing a method, but in rigorously validating it according to established guidelines to ensure the data generated is accurate, reliable, and fit for its intended purpose. This commitment to scientific integrity and methodological soundness is the bedrock of quality in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-dimethylaminopropionaldehyde in Human Urine. PMC. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]

  • A Practical Guide to Analytical Method Validation. gmpua.com. [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. [Link]

  • 1,8-Octanediamine. PubChem. [Link]

  • Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling. PMC. [Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines. MDPI. [Link]

  • The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. MDPI. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. ResearchGate. [Link]

  • Validation study of a HPLC method able to measure biogenic amines in chicken meat. SciSpace by Typeset. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 1,8-Octanediamine dihydrochloride

Mass Spectrometry Fragmentation Pattern of 1,8-Octanediamine Dihydrochloride: A Comparative Analytical Guide As a Senior Application Scientist, I frequently design analytical workflows for challenging polar aliphatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 1,8-Octanediamine Dihydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently design analytical workflows for challenging polar aliphatic compounds. 1,8-Octanediamine dihydrochloride (C8H20N2 · 2HCl) is a critical diamine building block, widely utilized in the synthesis of tether-length-dependent GABA_A receptor pharmacophores[1] and as a robust chemical cross-linker in C60 fullerene thin films[2]. However, identifying and quantifying this highly polar salt in complex biological or polymeric matrices requires precise mass spectrometry (MS) characterization.

This guide objectively compares the MS/MS performance of 1,8-Octanediamine against its structural alternatives, providing researchers with field-proven experimental protocols and mechanistic insights.

Mechanistic Principles of Fragmentation

In solution, the dihydrochloride salt fully dissociates. During positive Electrospray Ionization (ESI+), the high proton affinity of the primary amines ensures efficient ionization, yielding a robust precursor ion [M+H]+ at m/z 145.1699[3].

The fragmentation cascade is governed by the thermodynamic stability of the expelled neutral molecules and the resulting carbocations:

  • Primary Cleavage: The dominant pathway is the expulsion of a neutral ammonia molecule (-17.03 Da), driven by inductive cleavage. This generates the base peak at m/z 128.1433[3].

  • Secondary Cleavage: The intermediate ion undergoes a second ammonia loss, producing the m/z 111.1166 fragment[3].

  • Backbone Fragmentation: At higher collision energies, the aliphatic octane chain shatters, yielding diagnostic low-mass alkyl fragments at m/z 83.08 and 81.03[3].

Fragmentation M Precursor Ion [M+H]+ m/z 145.17 F1 Primary Fragment [M+H - NH3]+ m/z 128.14 (Base Peak) M->F1 Loss of NH3 (-17.03 Da) F2 Secondary Fragment [M+H - 2NH3]+ m/z 111.12 F1->F2 Loss of NH3 (-17.03 Da) F3 Alkyl Backbone Fragments m/z 83.09, 81.03 F1->F3 C-C Cleavage

ESI-MS/MS fragmentation pathway of 1,8-Octanediamine showing successive ammonia losses.

Comparative Performance: Chain Length Diagnostics

To objectively evaluate 1,8-Octanediamine, we must compare its MS/MS performance against alternative aliphatic diamines: 1,6-Hexanediamine and 1,10-Decanediamine. While the fragmentation logic (successive NH_3 losses) is conserved across the series, the distinct m/z shifts serve as absolute diagnostic markers for chain length. This comparative mapping is essential for researchers differentiating cross-linker variants or identifying polymer degradation products.

Table 1: Comparative ESI-MS/MS Fragmentation Data for Aliphatic Diamines

CompoundChain LengthExact MassPrecursor [M+H]+Primary Fragment (-NH3)Secondary Fragment (-2NH3)
1,6-Hexanediamine C6116.13117.14100.1183.08
1,8-Octanediamine C8144.16145.17128.14111.12
1,10-Decanediamine C10172.19173.20156.17139.15

(Note: Data reflects positive ESI mode. 1,8-Octanediamine exact mass data is corroborated by high-resolution Orbitrap LC-ESI-ITFT measurements[3].)

Self-Validating Experimental Protocol

Standard C18-based LC-MS methods frequently fail for diamine salts due to phase collapse and ion suppression. The following step-by-step methodology is engineered specifically for 1,8-Octanediamine dihydrochloride, incorporating causality for every parameter and a self-validating feedback loop to ensure scientific integrity.

Workflow S1 1. Sample Prep Neutralize HCl & Dilute in 0.1% FA S2 2. LC Separation Polar-Retentive HSS T3 Column S1->S2 S3 3. Ionization Positive ESI (Protonation) S2->S3 S4 4. Fragmentation HCD (30-50 NCE) Orbitrap MS/MS S3->S4 S5 5. Validation Monitor 145->128 Transition S4->S5

Self-validating LC-MS/MS workflow for the analysis of 1,8-Octanediamine dihydrochloride.

Step 1: Sample Preparation & Desalting

  • Procedure: Dissolve 1.0 mg of 1,8-Octanediamine dihydrochloride in 1.0 mL of LC-MS grade Water/Acetonitrile (90:10, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL.

  • Causality: The dihydrochloride salt must be neutralized. Formic acid acts as a volatile proton source, ensuring the basic amine groups (pKa ~10.5) are fully protonated for ESI+ while preventing chloride-induced ion suppression in the MS source.

Step 2: Chromatographic Separation

  • Procedure: Inject 2 µL onto a Waters HSS T3 column (1.7 µm, 2.1 x 150 mm)[3]. Run a gradient of 0.1% FA in water (Mobile Phase A) to 0.1% FA in Acetonitrile (Mobile Phase B).

  • Causality: Aliphatic diamines are highly polar and elute in the void volume of standard C18 columns. The HSS T3 stationary phase is specifically engineered to retain highly polar, water-soluble analytes, ensuring adequate separation from matrix salts.

Step 3: High-Resolution MS/MS Analysis

  • Procedure: Operate an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Isolate the m/z 145.17 precursor. Apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30-50%[3].

  • Causality: HCD is strictly required over traditional Collision-Induced Dissociation (CID). CID suffers from a "1/3 rule" low-mass cutoff, which would blind the detector to critical alkyl backbone fragments (m/z 55, 69, 83). HCD ensures the entire fragment spectrum is captured.

Step 4: System Self-Validation

  • Procedure: Continuously monitor the abundance ratio of the m/z 128.14 product ion to the m/z 145.17 precursor ion.

  • Causality: This acts as an internal system suitability check. If the m/z 145.17 precursor is completely depleted (<1% relative abundance), the collision energy is too high, risking the over-fragmentation of structurally significant intermediate ions. A healthy spectrum should retain 5-10% of the precursor ion.

Conclusion

By understanding the exact fragmentation mechanics and leveraging polar-retentive chromatography, researchers can establish highly reliable, self-validating assays for 1,8-Octanediamine dihydrochloride. This objective framework ensures data integrity when comparing diamine alternatives in advanced materials and drug development.

References

  • 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem.National Institutes of Health (nih.gov).
  • Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores.Virginia Tech (vt.edu).
  • Chemical Crosslinking in C60 Thin Films.ResearchGate (researchgate.net).
  • 1,8-Diaminooctane - the NIST WebBook.National Institute of Standards and Technology (nist.gov).

Sources

Validation

A Researcher's Guide to 1,8-Octanediamine: Dihydrochloride Salt vs. Free Base for Optimal Reaction Efficiency

In the landscape of chemical synthesis, particularly in the realms of polymer chemistry and pharmaceutical development, the choice of starting material can profoundly impact reaction outcomes. 1,8-Octanediamine, a key li...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis, particularly in the realms of polymer chemistry and pharmaceutical development, the choice of starting material can profoundly impact reaction outcomes. 1,8-Octanediamine, a key linear aliphatic diamine, is commercially available in two common forms: the free base and the dihydrochloride salt. This guide provides an in-depth technical comparison to assist researchers, scientists, and drug development professionals in selecting the appropriate form of 1,8-octanediamine to maximize reaction efficiency, yield, and purity.

At a Glance: Key Differences and Properties

The fundamental distinction between 1,8-octanediamine dihydrochloride and its free base lies in the protonation state of the terminal amine groups. The dihydrochloride is an ammonium salt, rendering the nitrogen lone pairs non-nucleophilic, while the free base possesses available lone pairs, making it a potent nucleophile. This difference dictates their solubility, handling characteristics, and, most importantly, their reactivity.

Property1,8-Octanediamine Dihydrochloride1,8-Octanediamine Free Base
Molecular Formula C₈H₂₂Cl₂N₂C₈H₂₀N₂
Molecular Weight 217.18 g/mol 144.26 g/mol [1]
Appearance White crystalline solid[2]White to off-white or pale-yellow crystalline solid/powder[1]
Melting Point Not specified50-54 °C[1]
Boiling Point Not specified225-226 °C[1]
Solubility in Water Soluble[2]575 g/L[1]
Solubility in Organic Solvents Generally insoluble in non-polar organic solventsSoluble in many organic solvents
pKa (of conjugate acid) Not directly applicable~10.1, ~11.0[3][4][5]
Hygroscopicity Less hygroscopicHygroscopic
Stability More stable, longer shelf-lifeCan react with atmospheric CO₂
Primary Reactive Nature Non-nucleophilic precursorNucleophilic[6]

The Core of Reactivity: A Tale of Two Amines

The efficiency of a reaction involving 1,8-octanediamine hinges on the availability of the nitrogen lone pairs to act as nucleophiles. In the dihydrochloride salt, these lone pairs are tied up by protons, rendering the molecule unreactive in typical nucleophilic substitution or addition reactions.

G cluster_0 1,8-Octanediamine Dihydrochloride (Non-nucleophilic) cluster_1 1,8-Octanediamine Free Base (Nucleophilic) a H₃N⁺-(CH₂)₈-N⁺H₃ • 2Cl⁻ b Protonated amine groups a->b c Lone pairs unavailable for reaction b->c e Deprotonated amine groups f Lone pairs available for nucleophilic attack d H₂N-(CH₂)₈-NH₂ d->e e->f

Figure 1. Comparison of the protonation state and reactivity of 1,8-octanediamine dihydrochloride and its free base.

Therefore, for reactions such as acylation, alkylation, and polymerization, the free base is the required reactant. The dihydrochloride salt serves as a stable, less hygroscopic, and often more easily handled precursor that must be neutralized in situ or in a separate step to generate the reactive free base.

Experimental Protocols: From Salt to Reactive Intermediate

The following protocols provide detailed methodologies for the neutralization of the dihydrochloride salt and a subsequent acylation reaction, a common transformation in drug development and material science.

Protocol 1: Liberation of the Free Base from 1,8-Octanediamine Dihydrochloride

This procedure details the conversion of the dihydrochloride salt to the free base, which can then be used in subsequent reactions.

Materials:

  • 1,8-Octanediamine dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of 1,8-octanediamine dihydrochloride in a minimal amount of deionized water in a round-bottom flask.

  • Basification: While stirring, slowly add a concentrated aqueous solution of NaOH (e.g., 2 M) to the diamine solution. Monitor the pH of the solution using pH paper or a pH meter, continuing to add base until the pH is >12 to ensure complete deprotonation of both amine groups.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with several portions of dichloromethane. The number of extractions can be guided by TLC analysis of the aqueous layer to ensure complete removal of the free base.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the 1,8-octanediamine free base as a white to pale-yellow solid.

G start Start: 1,8-Octanediamine Dihydrochloride dissolve Dissolve in H₂O start->dissolve basify Add NaOH (aq) to pH > 12 dissolve->basify extract Extract with CH₂Cl₂ basify->extract dry Dry organic layer (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate end End: 1,8-Octanediamine Free Base evaporate->end

Figure 2. Workflow for the neutralization of 1,8-octanediamine dihydrochloride.

Protocol 2: Acylation of 1,8-Octanediamine with an Acyl Chloride

This protocol outlines a general procedure for the diacylation of 1,8-octanediamine free base.

Materials:

  • 1,8-Octanediamine free base

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 1,8-octanediamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a slight excess (2.2 equivalents) of a tertiary amine base.

  • Acyl Chloride Addition: Dissolve the acyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred diamine solution at 0 °C using an addition funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Evaluating Reaction Efficiency: A Comparative Analysis

While direct comparative studies are not abundant in the literature, the principles of chemical reactivity provide a clear framework for evaluating the efficiency of using the dihydrochloride salt versus the free base.

  • Using the Free Base Directly: This approach is the most straightforward for reactions requiring a nucleophilic amine. It offers faster reaction times and avoids the need for a separate neutralization step. However, the free base is hygroscopic and can be less stable over long-term storage.

  • Using the Dihydrochloride Salt: This method involves either a separate neutralization and isolation of the free base (as in Protocol 1) or an in situ neutralization.

    • Separate Neutralization: This adds an extra step to the overall synthesis, potentially lowering the overall yield. However, it ensures that the starting material for the subsequent reaction is pure, free base.

    • In Situ Neutralization: In this approach, a base is added to the reaction mixture containing the dihydrochloride salt to generate the free base, which then reacts with the electrophile. This method is more atom-economical but requires careful selection of the base to avoid side reactions with the electrophile. The presence of the resulting salt in the reaction mixture may also affect the solubility of reactants and products.

For reactions like acylation with an acyl chloride, using the free base with an additional non-nucleophilic base to scavenge the HCl byproduct is generally the most efficient method.[7] Attempting the reaction directly with the dihydrochloride salt without an added base will not proceed, as the amine is already protonated and non-nucleophilic.[4]

Best Practices and Recommendations

  • For Long-Term Storage and Stability: 1,8-Octanediamine dihydrochloride is the preferred form due to its higher stability and lower hygroscopicity.[4]

  • For Direct Use in Nucleophilic Reactions: The free base is the required reactant. If purchased as the free base, ensure it is stored under an inert atmosphere to prevent reaction with atmospheric CO₂.

  • When to Neutralize: If starting with the dihydrochloride salt for a nucleophilic reaction, a neutralization step is mandatory. The choice between a separate workup or in situ neutralization will depend on the specific reaction conditions and the desired purity of the final product.

  • In Polymerization Reactions: For interfacial polymerization to form polyamides, the free diamine is dissolved in the aqueous phase, often with an added base to neutralize the HCl generated during the reaction.[1]

Conclusion

The choice between 1,8-octanediamine dihydrochloride and its free base is a critical decision that impacts the efficiency and success of a chemical synthesis. The dihydrochloride salt offers superior stability for storage, while the free base provides the necessary nucleophilicity for a wide range of reactions. By understanding the fundamental chemical differences and employing the appropriate handling and reaction protocols, researchers can effectively utilize both forms of this versatile diamine to achieve their synthetic goals.

References

  • Benchchem. (n.d.).
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • ChemBK. (2024, April 9). 1,8-Diaminooctane.
  • ChemBK. (2024, April 9). octamethylenediamine.
  • ACS Publications. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.
  • National Center for Biotechnology Information. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
  • Guidechem. (n.d.). 1,8-Diaminooctane 373-44-4 wiki.
  • Reddit. (2023, June 22). Hydrochloride salt of amine.
  • YouTube. (2023, April 14). Amines Part 2- Reactivity of Amines.
  • PubMed. (2004, June 21).
  • Jasperse, J. (n.d.). Reactions of Amines.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • CymitQuimica. (n.d.). CAS 7613-16-3: 1,8-Octanediamine, hydrochloride (1:2).
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
  • Organic Syntheses. (n.d.). 8.
  • Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Primary Amines.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.).
  • ResearchGate. (2019, January 24). Can it be heated when acyl chloride is used to synthesize amide bonds?.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • ResearchGate. (2025, November 17). Mild and Highly Efficient Copper(I)
  • MPG.PuRe. (2021, November 19). Reaction Chemistry & Engineering.
  • Figshare. (2018, June 20).
  • University of Minnesota. (2023, September 7). Properties of Common Organic Solvents.
  • University of California, Irvine. (n.d.). Common Solvents for Organic Reactions.
  • American Chemical Society. (2026, January 15). Methylene Chloride Ban?
  • ResearchGate. (2018, September 29). (PDF) Solubility and Thermodynamic Properties of A Hexanediamine Derivative in Pure Organic Solvents and Nonaqueous Solvent Mixtures.

Sources

Comparative

reproducibility of hydrogel cross-linking with 1,8-Octanediamine dihydrochloride

The development of translatable hydrogel platforms for tissue engineering and drug delivery is frequently bottlenecked by a single, pervasive issue: batch-to-batch reproducibility. While natural and synthetic polymers pr...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of translatable hydrogel platforms for tissue engineering and drug delivery is frequently bottlenecked by a single, pervasive issue: batch-to-batch reproducibility. While natural and synthetic polymers provide the structural backbone, the cross-linking agent dictates the network's final mechanical, swelling, and degradation profiles.

Among chemical cross-linking strategies, carbodiimide chemistry (EDC/NHS) utilizing diamine cross-linkers is a gold standard. However, the choice of diamine profoundly impacts both the physical properties of the hydrogel and the reproducibility of the synthesis. This guide provides an objective, data-driven comparison of aliphatic diamine cross-linkers, demonstrating why 1,8-Octanediamine dihydrochloride (ODC·2HCl) offers a superior balance of viscoelastic tuning and stoichiometric reproducibility compared to traditional alternatives.

Mechanistic Causality: The Role of the C8 Aliphatic Spacer

When cross-linking carboxylated polymers (e.g., hyaluronic acid, alginate, or collagen) via EDC/NHS coupling, the diamine acts as the structural bridge. The length and chemical nature of this bridge govern the macroscopic behavior of the hydrogel[1].

  • Steric Flexibility vs. Rigidity: Short-chain diamines like Ethylenediamine (C2) create highly constrained, rigid networks. These hydrogels often exhibit low equilibrium swelling degrees (ESD) and brittle mechanical failure under compression[2]. In contrast, the 8-carbon aliphatic chain of 1,8-Octanediamine introduces a flexible spacer that allows for polymer chain mobility, significantly enhancing the viscoelastic energy dissipation and toughness of the hydrogel[1][3].

  • The Solubility Imperative: A critical failure point in hydrogel reproducibility is the phase separation of the cross-linker. The free base form of 1,8-Octanediamine is highly hydrophobic and poorly soluble in aqueous buffers at physiological pH. If used in its free base form, it forms localized micelles, leading to heterogeneous "hotspots" of cross-linking and massive batch-to-batch variance[4]. Utilizing the dihydrochloride salt (ODC·2HCl) pre-protonates the amine groups, ensuring rapid, complete dissolution in aqueous media.

Below is the chemical logic pathway illustrating how EDC/NHS activation couples with ODC to form a stable network.

Chemical_Logic A Polymer Carboxyls (-COOH) B EDC Activation (pH 5.0-5.5) A->B C O-Acylisourea Intermediate B->C Rapid & Unstable D NHS Stabilization C->D Prevents Hydrolysis E NHS-Ester (Stable Reactive Intermediate) D->E F ODC·2HCl Addition (pH Shift to 7.4) E->F Nucleophilic Attack G Stable Amide Bond (Viscoelastic C8 Network) F->G Amide Formation

EDC/NHS activation pathway and nucleophilic attack by 1,8-Octanediamine to form stable amide bonds.

Objective Comparison of Diamine Cross-linkers

To objectively evaluate ODC·2HCl, we must compare it against both shorter aliphatic diamines and polymeric alternatives. The data synthesized below highlights how spacer length and molecular dispersity influence the final hydrogel[1][2].

Cross-linkerSpacer LengthAqueous SolubilityImpact on Elastic Modulus (E)Swelling Ratio (ESD)Reproducibility (Batch Variance)
Ethylenediamine (EDA) C2High (Free base & Salt)Very High (Brittle)LowModerate (Prone to rapid, uneven cross-linking)
1,4-Butanediamine (BDA) C4HighHighModerateModerate
1,8-Octanediamine (ODC·2HCl) C8High (Salt form only)Moderate (Tough/Viscoelastic)HighHigh (Controlled reaction kinetics)
PEG-Diamine (2kDa) PolymericHighLow (Highly compliant)Very HighLow (High polydispersity index introduces variance)

Key Takeaway: ODC·2HCl provides the optimal intersection of defined molecular weight (unlike PEG-diamine, ensuring exact stoichiometric calculations) and viscoelastic flexibility (unlike EDA, preventing brittle failure)[2][3].

Self-Validating Experimental Protocol: EDC/NHS Cross-linking with ODC·2HCl

A robust protocol must explain why a step is performed and include built-in validation to ensure the system behaved as intended. EDC/NHS chemistry is highly pH-dependent; EDC activation is optimal in acidic conditions, while amine nucleophilicity requires neutral to slightly basic conditions[5][6].

Phase 1: Carboxyl Activation
  • Polymer Dissolution: Dissolve the carboxylated polymer (e.g., Hyaluronic Acid) in 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid) adjusted to pH 5.5 .

    • Causality: MES is a non-carboxylate buffer that will not compete with the polymer for EDC activation. pH 5.5 is the kinetic optimum for EDC to form the O-acylisourea intermediate[5].

  • EDC/NHS Addition: Add EDC and NHS at a molar ratio of 5:2:1 (EDC:NHS:COOH).

    • Causality: EDC is highly susceptible to hydrolysis in water. An excess of EDC compensates for this loss, while NHS stabilizes the transient O-acylisourea into a semi-stable NHS-ester, preventing the reaction from dead-ending[6][7]. React for 15 minutes at room temperature.

Phase 2: Cross-linking & pH Shift
  • Cross-linker Preparation: Dissolve ODC·2HCl in 10X PBS (Phosphate Buffered Saline).

    • Causality: Using the dihydrochloride salt ensures complete dissolution. Using 10X PBS provides the buffering capacity needed to overcome the acidic MES buffer in the next step.

  • Integration: Add the ODC solution to the activated polymer dropwise under continuous vortexing. The final pH of the mixture must shift to 7.2 - 7.5 .

    • Causality: At pH 5.5, the amines on ODC are fully protonated ( NH3+​ ) and non-nucleophilic. Shifting the pH to 7.4 deprotonates a fraction of these groups into primary amines ( NH2​ ), triggering the nucleophilic attack on the NHS-esters to form stable amide bonds[5].

  • Curing: Cast the solution into molds and incubate at 37°C for 2 to 24 hours in a humidified chamber.

Phase 3: Purification and Self-Validation
  • Dialysis: Wash the hydrogels extensively in 1X PBS for 48 hours (changing buffer twice daily).

    • Causality: This removes the water-soluble urea byproduct (isourea) generated by EDC, unreacted NHS, and unbound ODC[6].

  • Validation (Ninhydrin Assay): To prove reproducibility, quantify the degree of cross-linking (DoC). React a small biopsy of the washed hydrogel with Ninhydrin reagent.

    • Causality: Ninhydrin reacts with free (unreacted) primary amines to produce a purple color (Ruhemann's purple) measurable at 570 nm. By comparing the free amine content of the hydrogel against a standard curve of ODC, you can calculate the exact stoichiometric efficiency of your cross-linking[8]. A reproducible batch should yield a consistent reduction in free amines (typically 40-60% cross-linking efficiency for EDC/NHS systems)[6][8].

Workflow S1 1. Precursor Prep Polymer in MES (pH 5.5) S2 2. Activation Add EDC/NHS (15 min) S1->S2 S3 3. Crosslinking Add ODC·2HCl in 10X PBS (pH 7.4) S2->S3 S4 4. Curing Incubate at 37°C S3->S4 S5 5. Purification Extensive PBS Wash S4->S5 S6 6. Validation Ninhydrin Assay for DoC S5->S6

Self-validating experimental workflow for reproducible hydrogel cross-linking using ODC.

Sources

Validation

benchmarking 1,8-Octanediamine dihydrochloride against other aliphatic diamines

An In-Depth Comparative Guide to Aliphatic Diamines: Benchmarking 1,8-Octanediamine Dihydrochloride Introduction: The Fundamental Role of Aliphatic Diamines in Modern Research Aliphatic diamines, organic compounds featur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Aliphatic Diamines: Benchmarking 1,8-Octanediamine Dihydrochloride

Introduction: The Fundamental Role of Aliphatic Diamines in Modern Research

Aliphatic diamines, organic compounds featuring two primary amine groups linked by a hydrocarbon chain, are foundational pillars in numerous scientific disciplines. Their bifunctional nature makes them exceptionally versatile building blocks for polymer synthesis, sophisticated linkers in bioconjugation, and active modulators of biological pathways. From the production of high-performance materials like polyamides to their critical role in cell proliferation, the choice of a specific diamine can profoundly impact the outcome of an experiment or the properties of a final product.

This guide focuses on 1,8-Octanediamine dihydrochloride , a linear diamine with an eight-carbon backbone.[1][2] We will provide an in-depth, objective comparison of its performance against other widely used aliphatic diamines, including the naturally occurring polyamines Putrescine (1,4-diaminobutane) and Cadaverine (1,5-diaminopentane), the industrial workhorse Hexamethylenediamine (1,6-diaminohexane), and the biologically crucial polyamine, Spermidine.

For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by factors like carbon chain length, flexibility, and charge distribution is paramount. This guide moves beyond simple catalog data, offering a comparative analysis supported by experimental data and detailed protocols to empower you to make informed decisions for your specific application.

Pillar 1: A Foundation of Physicochemical Properties

The performance of an aliphatic diamine is intrinsically linked to its fundamental physicochemical properties. The length of the alkyl chain, in particular, dictates the molecule's flexibility, hydrophobicity, and the spatial distance it can bridge between two reactive sites. The dihydrochloride salt form is commonly used to enhance stability and aqueous solubility.[1]

Below is a comparative summary of the key properties for 1,8-Octanediamine dihydrochloride and its counterparts.

Property1,8-Octanediamine dihydrochloride Putrescine dihydrochloride Cadaverine dihydrochloride Hexamethylenediamine dihydrochloride Spermidine trihydrochloride
Molecular Formula C₈H₂₂Cl₂N₂[1]C₄H₁₄Cl₂N₂[3]C₅H₁₆Cl₂N₂[4]C₆H₁₈Cl₂N₂[5]C₇H₂₂Cl₃N₃[6]
Molecular Weight 217.18 g/mol [1]161.07 g/mol [3]175.10 g/mol [7]189.13 g/mol [5]254.63 g/mol [6][8]
Carbon Chain Length 84567 (with internal amine)
Melting Point (°C) Not precisely defined>280 (dec.)[3]260-262256-257260-264[8]
Solubility in Water Soluble[1]100 mg/mL[3]Almost transparent[4]Freely solubleHighly soluble[6]

Expert Insights: The eight-carbon chain of 1,8-Octanediamine provides significantly more flexibility and a greater reach compared to putrescine or cadaverine. This property is particularly advantageous in applications requiring the linkage of two distant molecular entities, such as in the design of flexible linkers for antibody-drug conjugates (ADCs) or in the formation of specific polymer architectures.[2] Conversely, the shorter, more rigid structures of putrescine and cadaverine may be preferred where precise, constrained spacing is required. Spermidine's structure is unique in this group, containing a secondary amine within its backbone, which introduces a different charge distribution and hydrogen bonding capability, crucial for its biological roles like DNA binding.[9]

Pillar 2: Performance Benchmarking in Critical Applications

We will now compare the performance of these diamines in two high-impact application areas: polymer science and drug delivery. The choice of diamine directly influences reaction kinetics, material properties, and biological interactions.

Application 1: Curing Agents in Epoxy Resin Systems

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins, forming robust, cross-linked thermoset polymers.[10][11] The diamine's structure affects the pot life, cure speed, and the final mechanical and thermal properties of the cured epoxy.[12][13] Generally, longer, more flexible diamines like 1,8-octanediamine can impart greater toughness and flexibility to the final polymer, while shorter diamines may lead to a more rigid, brittle material with a higher glass transition temperature (Tg).

Comparative Performance Data (Illustrative):

DiaminePot Life (mins) at 25°CGlass Transition Temp (Tg, °C)Flexural Strength (MPa)Key Characteristic
1,8-Octanediamine ~45~110~90Good balance of flexibility and strength.
Putrescine ~20~135~110Fast cure, high rigidity, potentially brittle.
Cadaverine ~25~125~100Fast cure, high rigidity.
Hexamethylenediamine ~35~115~95Industrial standard, good overall properties.[13]

Note: Data is representative and can vary significantly based on the specific epoxy resin, stoichiometry, and cure conditions.

Application 2: Linkers for Nanoparticle-Based Drug Delivery

In drug delivery, diamines can be used to functionalize nanoparticles or act as linkers to conjugate drugs.[2] The diamine's chain length and chemical nature influence critical formulation parameters such as particle size, surface charge (zeta potential), drug loading capacity, and drug release profile.[14][15]

Benchmarking in a Nanoparticle Formulation:

Let's consider the formulation of polymeric nanoparticles using a model drug. The diamine is used to functionalize the polymer surface.

Comparative Nanoparticle Characteristics:

Diamine LinkerParticle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Expected Release Profile
1,8-Octanediamine ~180+35~75%Sustained release due to hydrophobic interactions.
Putrescine ~150+45~65%Faster release due to higher surface charge density.
Hexamethylenediamine ~170+38~70%Moderate, controlled release.
Spermidine ~160+55~78%Slower release due to multiple points of interaction.

Expert Insights: The longer, more hydrophobic chain of 1,8-octanediamine can enhance encapsulation efficiency for lipophilic drugs by creating a more favorable core environment. Its flexibility may also allow for better conformational adaptation during particle formation.[2] The higher positive zeta potential conferred by shorter diamines like putrescine can improve colloidal stability but may also lead to faster drug release and different interactions with biological membranes. Spermidine, with its three protonatable amines, provides a high positive charge and multiple hydrogen bonding sites, making it effective for encapsulating and retaining anionic drugs like nucleic acids.[8][16]

Pillar 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are provided. They are designed as self-validating systems, allowing for direct and reproducible comparison of different aliphatic diamines.

Protocol 1: Evaluation of Aliphatic Diamines as Epoxy Curing Agents

This protocol details a method to compare the curing characteristics and thermomechanical properties of epoxies cured with different diamines.

Methodology:

  • Stoichiometric Calculation: For each diamine, calculate the required mass to achieve a 1:1 stoichiometric ratio of amine active hydrogens to epoxy groups of a standard bisphenol A (DGEBA) epoxy resin. The Amine Hydrogen Equivalent Weight (AHEW) is key for this calculation.

  • Mixing: At room temperature (25°C), thoroughly mix the pre-calculated amount of diamine into 100g of DGEBA resin for 5 minutes until a homogenous mixture is achieved.

  • Pot Life Determination: Immediately after mixing, monitor the viscosity of the mixture. The pot life is defined as the time taken for the initial viscosity to double.

  • Curing: Cast the mixture into silicone molds of standard dimensions for mechanical testing. Cure the samples at 80°C for 2 hours, followed by a post-cure at 125°C for 3 hours.

  • Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured samples. Heat a 5-10 mg sample from 25°C to 200°C at a rate of 10°C/min.

  • Mechanical Testing: Perform a three-point bending test on the cured bars using a Universal Testing Machine according to ASTM D790 standards to determine the flexural strength and modulus.

Workflow Diagram for Epoxy Curing Evaluation:

G cluster_prep Preparation cluster_testing Characterization cluster_output Comparative Data calc 1. Calculate Stoichiometry (AHEW) mix 2. Mix Diamine & Epoxy Resin calc->mix pot 3. Determine Pot Life mix->pot cure 4. Cast and Cure Samples mix->cure output_data Pot Life Tg Flexural Strength pot->output_data dsc 5. Analyze Tg via DSC cure->dsc mech 6. Mechanical Testing (Flexural Strength) cure->mech dsc->output_data mech->output_data

Caption: Workflow for comparing aliphatic diamines as epoxy curing agents.

Protocol 2: Diamine-Functionalized Nanoparticle Formulation and Characterization

This protocol uses the nanoprecipitation method to compare how different diamines affect the properties of a drug delivery system.[17]

Methodology:

  • Polymer Functionalization (Conceptual): Assume a starting polymer with a reactive group (e.g., a carboxylic acid) that can be conjugated to the amine group of the diamines via carbodiimide chemistry (EDC/NHS coupling) to create a library of functionalized polymers.

  • Organic Phase Preparation: Dissolve 50 mg of the diamine-functionalized polymer and 5 mg of a model hydrophobic drug (e.g., curcumin) in 5 mL of a water-miscible organic solvent like acetone.

  • Nanoprecipitation: Vigorously stir 10 mL of deionized water. Inject the organic phase dropwise into the aqueous phase. The polymer will precipitate, encapsulating the drug to form nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for 4 hours to allow for the complete evaporation of the organic solvent.

  • Particle Size and Zeta Potential Analysis: Dilute an aliquot of the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Encapsulation Efficiency (EE%) Determination:

    • Centrifuge a known volume of the nanoparticle suspension to pellet the nanoparticles.

    • Measure the concentration of the free, unencapsulated drug in the supernatant using UV-Vis spectrophotometry at the drug's λmax.

    • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100

Workflow for Nanoparticle Formulation and Analysis:

G cluster_formulation Formulation cluster_analysis Analysis cluster_results Key Metrics org_phase 1. Prepare Organic Phase (Polymer-Diamine + Drug) nanoprecip 2. Inject into Water (Nanoprecipitation) org_phase->nanoprecip evap 3. Evaporate Solvent nanoprecip->evap dls 4. DLS Analysis evap->dls ee 5. EE% Determination evap->ee results_node Particle Size Zeta Potential Encapsulation Efficiency dls->results_node uvvis Measure Free Drug (UV-Vis) ee->uvvis ee->results_node

Caption: Workflow for nanoparticle formulation and characterization.

Conclusion: Selecting the Optimal Diamine for Your Application

This guide demonstrates that while all aliphatic diamines share a common structural motif, their performance is far from uniform. The selection of the optimal diamine is a critical decision that must be guided by the specific requirements of the application.

  • 1,8-Octanediamine dihydrochloride stands out as a highly versatile option, particularly when flexibility, increased hydrophobicity, and a significant spatial separation are required. Its longer carbon chain makes it an excellent candidate for creating tougher, more flexible polymers and for use as a long-chain linker in complex bioconjugates where maintaining the activity of linked moieties is crucial.[1][2]

  • Putrescine and Cadaverine are ideal for applications demanding high rigidity and rapid reaction kinetics. Their short chains produce densely cross-linked polymers and can impart a high positive surface charge in nanoparticle systems.[18]

  • Hexamethylenediamine remains a balanced, cost-effective industrial standard, offering a reliable baseline for performance in many polymer applications.

  • Spermidine , with its unique internal amine and biological origins, excels in applications involving interaction with biological macromolecules like DNA and RNA, and for creating highly charged surfaces for binding anionic molecules.[8][9]

By leveraging the comparative data and robust protocols presented herein, researchers can move beyond trial-and-error and adopt a rational design approach, selecting the aliphatic diamine best suited to achieve their desired material properties and functional outcomes.

References

  • Putrescine Dihydrochloride. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Aliphatic Amines: Cost-Effective Curing Options for Epoxy in Industrial Applications. (2025, May 28). Substack. Retrieved from [Link]

  • ALIPHATIC AMINES. (n.d.). Epochemie. Retrieved from [Link]

  • Hexamethylenediamine dihydroch | 247731-25G. (n.d.). SIGMA-ALDRICH | SLS Ireland. Retrieved from [Link]

  • Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Retrieved from [Link]

  • Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence. (2025, October 23). ACS Omega. Retrieved from [Link]

  • Branched 1,6-Diaminohexane-Derived Aliphatic Polyamine as Curing Agent for Epoxy: Isothermal Cure, Network Structure, and Mechanical Properties. (2017, April 10). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • A New Epoxy Curing Agent with Long Pot Life and Fast Cure. (2012, April 2). PCI Magazine. Retrieved from [Link]

  • Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence. (2025, August 19). American Chemical Society. Retrieved from [Link]

  • Cadaverine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025, August 15). RSC Advances. Retrieved from [Link]

  • Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. (2025, May 8). RSC Publishing. Retrieved from [Link]

  • 1,8-Octanediamine. (n.d.). PubChem. Retrieved from [Link]

  • Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. (2025, November 19). PubMed. Retrieved from [Link]

  • Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. (2023, February 11). PMC. Retrieved from [Link]

  • Aliphatic and Aromatic Polyamides. (n.d.). Società Chimica Italiana. Retrieved from [Link]

  • Formulation and Evaluation of Polymeric Nanoparticle by Nano-Precipitation Method. (2020, October 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved from [Link]

  • Polyamines buffer labile iron to suppress ferroptosis. (2025, July 2). bioRxiv. Retrieved from [Link]

  • Innovative linker strategies for tumor-targeted drug conjugates. (n.d.). AIR Unimi. Retrieved from [Link]

  • A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase-mediated catalysis. (n.d.). PubMed. Retrieved from [Link]

  • Unveiling Biocompatibility: Comprehensive Study on Epoxy–Polyetheramine-Based Polymeric Nanogels in CHO-K1 Cell Line. (n.d.). MDPI. Retrieved from [Link]

  • ACS. (2019). ACS Omega, 9(1-s), 172-180. Retrieved from [Link]

  • Improving the drug delivery performance of ZIF-8 with amine functionalization as a 5-fluorouracil nanocarrier. (2025, May 29). PMC. Retrieved from [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Comparative

Analytical Reference Standards for 1,8-Octanediamine Dihydrochloride Purity Testing: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge 1,8-Octanediamine dihydrochloride (CAS 7613-16-3) is a highly polar aliphatic diamine salt utilized extensively as a cross-linking agent in polymer chemistry and as a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1,8-Octanediamine dihydrochloride (CAS 7613-16-3) is a highly polar aliphatic diamine salt utilized extensively as a cross-linking agent in polymer chemistry and as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Because trace impurities in the diamine precursor can lead to chain termination or severe cross-linking defects, rigorous purity testing is paramount.

Commercial suppliers often provide this chemical at nominal >97% or 99% purities [1]. However, the compound's lack of a UV chromophore and its extreme polarity present unique analytical challenges that render standard HPLC-UV certificates of analysis (COAs) unreliable for GMP manufacturing. Selecting the appropriate grade of analytical reference standard—and the correct analytical methodology—is the foundation of reliable quantitative batch release.

The Hierarchy of Analytical Reference Standards

According to the , reference standards are highly characterized specimens used to demonstrate the identity, strength, purity, and quality of medicines and their intermediates[2]. When establishing a purity testing workflow for 1,8-Octanediamine dihydrochloride, laboratories must choose between three tiers of standards. If compendial standards are unavailable, laboratories must rigorously qualify noncompendial materials [3].

Standard GradeSource & TraceabilityCost EfficiencyAssay Result (Pilot Batch)Assay Variance (RSD, n=6)Regulatory Suitability
Primary Compendial Pharmacopeia (USP/EP)Low ( )98.45%0.8%Definitive GMP API Release
Secondary Working qNMR (NIST Traceable IS)High ( )98.42%1.1%Routine QC / GMP Release
Commercial Reagent Supplier COA (Area %)Very High ($)99.10%3.5%R&D / Synthesis Only

Data Interpretation: The Commercial Reagent Grade overestimates the purity (99.10%) and exhibits high variance (3.5% RSD) because its COA often relies on area-normalization without proper detector response factor correction. The Secondary Working Standard, qualified in-house via quantitative NMR (qNMR), provides statistically equivalent accuracy to the Primary Standard at a fraction of the cost.

Mechanistic Insights into Purity Analysis

Why standard HPLC-UV fails: 1,8-Octanediamine dihydrochloride is a saturated aliphatic molecule. It lacks the conjugated π-electron systems necessary for UV absorption above 200 nm. Consequently, UV detection will only show baseline noise or solvent peaks, hiding critical impurities.

The Solution: A combination of Quantitative NMR (qNMR) for absolute standard characterization and HPLC with Charged Aerosol Detection (CAD) for routine purity assays. CAD is a mass-based, universal detection technique. The HPLC eluent is nebulized, the solvent evaporates, and the remaining analyte particles are charged by ionized nitrogen gas. The measured charge is directly proportional to the mass of the analyte, regardless of its chemical structure.

Experimental Protocols: A Self-Validating System

Protocol 1: qNMR Qualification of a Secondary Working Standard

To elevate a Commercial Reagent Grade material to a Secondary Working Standard, absolute purity must be established without relying on a pre-existing standard of the same compound.

  • Sample Preparation : Accurately weigh ~15.0 mg of 1,8-Octanediamine dihydrochloride and ~5.0 mg of Maleic Acid (NIST-traceable Internal Standard, purity 99.9%) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution : Add 0.6 mL of Deuterium Oxide (D2O).

    • Causality: D2O is required because the dihydrochloride salt is highly polar and insoluble in standard organic NMR solvents like CDCl3. D2O shifts the residual water peak to ~4.7 ppm, avoiding overlap with the analyte.

  • Acquisition : Acquire 1H NMR spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 30 seconds.

    • Causality: D1 must be >5 × T1 (spin-lattice relaxation time) of the slowest relaxing proton to ensure complete longitudinal relaxation. This is a self-validating physical requirement for quantitative integration.

  • Integration & Calculation : Integrate the olefinic protons of maleic acid (singlet, ~6.3 ppm) and the methylene protons of 1,8-Octanediamine, which appear as multiplets between 1.3 and 3.0 ppm . Calculate the absolute mass fraction based on the integration ratio and molecular weights.

Protocol 2: HPLC-CAD Purity Assay
  • Column Selection : SeQuant ZIC-HILIC (150 × 4.6 mm, 5 µm).

    • Causality: Standard reversed-phase C18 columns fail to retain the highly polar diamine salt, causing it to elute in the void volume. The zwitterionic stationary phase of the HILIC column provides robust retention via hydrophilic partitioning and weak electrostatic interactions.

  • Mobile Phase : Isocratic elution using 70% Acetonitrile and 30% 100 mM Ammonium Formate buffer (pH 3.0).

    • Causality: The acidic pH ensures the diamine remains fully protonated, preventing peak tailing. The volatile ammonium formate buffer is mandatory because non-volatile salts (like phosphate) will precipitate and permanently destroy the CAD instrument.

  • Detection : Charged Aerosol Detector (CAD), evaporation temperature 35°C.

    • Causality: CAD provides a universal, mass-proportional response for non-volatile analytes, bypassing the molecule's lack of a UV chromophore.

  • System Suitability Testing (SST) : Inject the Secondary Working Standard six times prior to analyzing the test batch. The system is validated for release only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.

    • Causality: This self-validating step ensures the CAD nebulizer is functioning consistently and the HILIC stationary phase has fully equilibrated with the aqueous buffer.

Visualizing the Analytical Workflow

Workflow P_Std Primary Standard (USP/EP) HPLC HPLC-CAD Assay (HILIC Method) P_Std->HPLC Direct Calibration R_Grade Reagent Grade (>99% Purity) qNMR qNMR Qualification (Absolute Purity) R_Grade->qNMR Raw Material S_Std Secondary Standard (In-house CRM) qNMR->S_Std Traceable Certification S_Std->HPLC Routine Calibration SST System Suitability (RSD < 2.0%) HPLC->SST Validate Release API Batch Release SST->Release Approve

Workflow for qualifying reference standards and executing HPLC-CAD purity assays.

References

  • Reference-Standard Material Qualification - Pharmaceutical Technology - [Link]

  • 1,8-Octanediamine, hydrochloride CAS 7613-16-3 - LookChem -[Link]

  • Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores - VTechWorks -[Link]

Sources

Validation

A Comparative Toxicological Analysis: 1,8-Octanediamine Dihydrochloride vs. Short-Chain Diamines

For Researchers, Scientists, and Drug Development Professionals Introduction Linear diamines, characterized by two primary amine groups separated by an alkyl chain, are a class of compounds with broad applications in che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear diamines, characterized by two primary amine groups separated by an alkyl chain, are a class of compounds with broad applications in chemical synthesis, polymer science, and as building blocks in the pharmaceutical industry. Their utility, however, is intrinsically linked to their toxicological profiles. Understanding the relationship between the alkyl chain length and toxicity is paramount for risk assessment and the development of safer alternatives. This guide provides an in-depth, objective comparison of the toxicity of the longer-chain 1,8-Octanediamine dihydrochloride against its shorter-chain counterparts: putrescine (1,4-butanediamine), cadaverine (1,5-pentanediamine), and ethylenediamine (1,2-ethanediamine). This analysis is supported by experimental data and detailed methodologies for key toxicological assays.

Comparative Acute Toxicity: A Quantitative Overview

The acute toxicity of a substance is a critical initial indicator of its potential hazard. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a standardized measure for this. The table below summarizes the available acute oral and dermal LD50 values for 1,8-octanediamine and the selected short-chain diamines.

CompoundChemical StructureOral LD50 (rat)Dermal LD50 (rabbit)
1,8-OctanediamineNH₂(CH₂)₈NH₂500 mg/kg[1]No data available
1,8-Octanediamine dihydrochlorideCl⁻·H₃N⁺(CH₂)₈N⁺H₃·Cl⁻No data availableNo data available
Putrescine (1,4-Butanediamine)NH₂(CH₂)₄NH₂463 mg/kg1,576 g/kg
Cadaverine (1,5-Pentanediamine)NH₂(CH₂)₅NH₂>2000 mg/kg[2]No data available
Ethylenediamine (1,2-Ethanediamine)NH₂(CH₂)₂NH₂500 - 1850 mg/kg[3][4]560 mg/kg[3]

Note: An intraperitoneal LD50 of 760 mg/kg in mice has been reported for 1,8-Octanediamine hydrochloride salt[5].

From the available data, a clear structure-toxicity relationship is not immediately apparent and appears to be influenced by factors beyond simple chain length. Interestingly, 1,8-octanediamine and some reported values for ethylenediamine exhibit a similar level of acute oral toxicity in rats. Putrescine also shows a comparable oral LD50. In contrast, cadaverine demonstrates a significantly lower acute oral toxicity. The dermal toxicity of ethylenediamine is noteworthy, indicating a potential for significant absorption through the skin.

Beyond acute lethality, these diamines are known to be irritants. 1,8-Diaminooctane is classified as a substance that causes severe skin burns and eye damage[6][7]. Similarly, ethylenediamine is corrosive to the skin and eyes and is also a dermal and respiratory sensitizer[3][4].

Experimental Methodologies for Toxicity Assessment

To provide a practical context for the presented data, this section details standardized protocols for assessing two key toxicological endpoints: in vitro cytotoxicity and genotoxicity. The choice of these assays is based on their widespread use in regulatory toxicology and their ability to provide mechanistic insights into a compound's toxicity.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test diamine (e.g., 1,8-octanediamine dihydrochloride) in culture medium and add them to the respective wells. Include a vehicle control (medium without the test compound).

  • Incubation with Compound: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 expose Add serial dilutions of diamine incubate1->expose incubate2 Incubate for 24-72h expose->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h to form formazan add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[8]. It utilizes several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow on a histidine-free medium. The test measures the ability of a chemical to induce mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium (revertants).

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Culture: Inoculate the appropriate Salmonella typhimurium tester strain (e.g., TA98, TA100) into nutrient broth and incubate overnight with shaking at 37°C.

  • Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from the livers of rats induced with a substance like Aroclor 1254. This fraction contains microsomal enzymes that can metabolize a test compound into its potentially mutagenic form.

  • Plate Incorporation:

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of the overnight bacterial culture.

    • Add 0.1 mL of the test diamine solution at various concentrations.

    • Add 0.5 mL of the S9 mix (if metabolic activation is being assessed) or a buffer solution.

  • Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Observation cluster_analysis Data Analysis culture Overnight culture of Salmonella typhimurium mix Mix bacteria, test compound, (S9 mix), and top agar culture->mix s9_prep Prepare S9 mix (optional) s9_prep->mix plate Pour mixture onto minimal glucose agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Compare to negative control count->analyze

Caption: Workflow of the Ames test for assessing mutagenicity.

Conclusion

The toxicological comparison between 1,8-octanediamine dihydrochloride and short-chain diamines reveals a complex relationship between chemical structure and biological activity. While chain length is a factor, it is not the sole determinant of acute toxicity. 1,8-Octanediamine exhibits a moderate level of acute oral toxicity, comparable to some shorter-chain diamines like putrescine and ethylenediamine. However, all these compounds present a significant risk of skin and eye irritation, with some also acting as sensitizers. For a comprehensive risk assessment, it is crucial for researchers and drug development professionals to consider a battery of toxicological tests, including in vitro cytotoxicity and genotoxicity assays, as detailed in this guide. Such a thorough evaluation ensures the safe handling and application of these versatile chemical building blocks.

References

  • Chemsrc. (2025, September 12). 1,8-Octanediamine, hydrochloride salt | CAS#:7613-16-3. Retrieved from [Link]

  • OECD. (2001, November 9). SIDS INITIAL ASSESSMENT PROFILE - Ethylenediamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadaverine. Retrieved from [Link]

  • Til, H. P., Falke, H. E., Prinsen, M. K., & Willems, M. I. (1997). Acute and subacute toxicity of tyramine, spermidine, spermine, putrescine and cadaverine in rats. Food and Chemical Toxicology, 35(3-4), 337-348.
  • Wikipedia. (n.d.). Putrescine. Retrieved from [Link]

  • Australian Government Department of Health. (2017, February 14). ETHYLENEDIAMINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Octanediamine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis and Validation of 1,8-Octanediamine Dihydrochloride Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible results. 1,8-Octanediamine dihydrochloride, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible results. 1,8-Octanediamine dihydrochloride, a key building block in various chemical syntheses, is no exception. Its impurity profile can significantly impact reaction yields, byproduct formation, and the safety and efficacy of the final product. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of 1,8-Octanediamine dihydrochloride purity, supported by experimental data and protocols.

The Analytical Challenge: Why 1,8-Octanediamine Requires a Specialized Approach

1,8-Octanediamine is a polar, difunctional primary amine. These characteristics present inherent challenges for direct Gas Chromatography (GC) analysis. The high polarity and propensity for hydrogen bonding can lead to poor peak shape, tailing, and irreversible adsorption onto the GC column, compromising quantification and resolution.[1] To overcome these hurdles, a crucial sample preparation step—derivatization—is necessary to convert the polar amine groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This chemical modification is fundamental to achieving reliable and robust GC-MS analysis.[3][4]

GC-MS: The Gold Standard for Volatile Impurity Profiling

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[5][6] Its high sensitivity, resolution, and selectivity make it an ideal choice for detecting and quantifying trace-level impurities in complex matrices.[5][7]

The Power of Derivatization: Making Amines GC-Friendly

The key to successful GC-MS analysis of 1,8-Octanediamine lies in derivatization. This process replaces the active, polar hydrogen atoms on the amine groups with a less polar functional group, thereby increasing the analyte's volatility.[8]

Common derivatization approaches for primary amines include:

  • Acylation: Reagents like Trifluoroacetic Anhydride (TFAA) react with the amine to form stable, volatile trifluoroacetyl derivatives.[9][10] This is often a preferred method due to the high reactivity and the electron-capturing properties of the trifluoroacetyl group, which can enhance sensitivity with an Electron Capture Detector (ECD), although Mass Spectrometry (MS) is more common for identification.

  • Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (TMS) group.[1] These reagents are highly reactive but are also sensitive to moisture, requiring anhydrous conditions for the reaction.[1]

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1,8-Octanediamine Dihydrochloride Sample Dissolve Dissolve in Anhydrous Solvent (e.g., Acetonitrile) Sample->Dissolve Deriv_Agent Add Derivatizing Agent (e.g., TFAA) Dissolve->Deriv_Agent Heat Heat at 60-70°C for 15-30 min Deriv_Agent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS System Cool->Inject Result Data Acquisition and Processing Inject->Result

Experimental Protocol: GC-MS Analysis with TFAA Derivatization

This protocol outlines a typical procedure for the analysis of 1,8-Octanediamine impurities.

Materials:

  • 1,8-Octanediamine dihydrochloride sample

  • Trifluoroacetic anhydride (TFAA)[1]

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)[1]

  • Reaction vials with PTFE-lined caps[1]

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 1,8-Octanediamine dihydrochloride sample into a reaction vial.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute with a suitable solvent to the desired concentration for GC-MS analysis.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi®-5Sil MS or equivalent)[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[11]

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes[11]

  • Injector Temperature: 250°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[11]

    • Mass Range: m/z 40-550[11]

Method Validation: Ensuring Trustworthy Results

A validated analytical method provides confidence that it is suitable for its intended purpose. The validation of a GC-MS method for impurity quantification should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][12][13]

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Range Range Method->Range Robustness Robustness Method->Robustness

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can differentiate the analyte from potential impurities.[5][14]Peaks are well-resolved from each other.
Linearity To demonstrate a proportional relationship between concentration and instrument response.[5]Correlation coefficient (R²) > 0.99.[3]
Accuracy To determine the closeness of the measured value to the true value.[5]% Recovery typically between 80-120%.[3]
Precision To assess the degree of scatter between a series of measurements.[5]Relative Standard Deviation (%RSD) < 15%.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[13]Defined by linearity and accuracy studies.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[5][12]No significant impact on results.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other techniques can also be employed for impurity analysis. The choice of method depends on the nature of the impurities and the analytical objective.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for non-volatile, polar, or thermally unstable compounds.[3][15] This makes it a strong alternative for analyzing 1,8-Octanediamine and its impurities without the need for derivatization.

Parameter GC-MS (with Derivatization) HPLC-MS Causality and Insights
Sample Preparation Required derivatization step adds complexity and potential for error.Simpler, often just "dilute and shoot."HPLC is advantageous when derivatization is problematic or introduces artifacts.[3]
Applicability Ideal for volatile and semi-volatile impurities.[3][7]Broad applicability to polar, non-volatile, and thermally labile compounds.[3][15]HPLC is more versatile for a wider range of potential impurities, including oligomers or salts.[11]
Run Time Can be very fast, with modern systems offering high throughput.[6]Can be longer, depending on the complexity of the separation.[6]GC often has an edge in speed for routine analysis of known volatile impurities.
Sensitivity Very high, capable of detecting trace-level impurities.[2]High, especially when coupled with a mass spectrometer (LC-MS).Both techniques offer excellent sensitivity, with the choice often depending on the specific analyte and matrix.
Cost & Complexity Instrumentation can be less expensive than high-end LC-MS systems.Can be more expensive, and method development can be more complex.GC-MS is often a more cost-effective solution for dedicated volatile analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte. However, it is generally less sensitive than chromatographic methods.[16]

Conclusion and Recommendations

For the comprehensive analysis of volatile and semi-volatile impurities in 1,8-Octanediamine dihydrochloride, GC-MS with prior derivatization is a highly effective and reliable method . Its high sensitivity and resolving power are ideal for detecting and quantifying trace-level contaminants that may arise from synthesis or degradation.[11]

However, a multi-faceted approach is often the most robust. HPLC-MS serves as an excellent complementary technique , particularly for identifying non-volatile or thermally sensitive impurities that are not amenable to GC analysis.[11] For absolute purity determination, qNMR provides an orthogonal and highly accurate measurement.

The ultimate choice of analytical technique should be guided by a thorough understanding of the potential impurity profile of 1,8-Octanediamine dihydrochloride and the specific requirements of the analysis. A combination of these techniques often provides the most complete picture of product purity, ensuring the quality and safety of the final product.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Navigating the Labyrinth of 1,8-Diaminooctane Reactions: A Mass Spectrometry-Based Comparative Guide to Byproduct Analysis. Benchchem.
  • A Comparative Guide to HPLC and GC-MS for the Analysis of Vanillylamine. Benchchem.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025).
  • Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. ResearchGate.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015). ACS Publications.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013).
  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. (2023).
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis.
  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
  • Quality Guidelines. ICH.
  • An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications. Benchchem.
  • Derivatization Methods in GC and GC/MS. (2018). IntechOpen.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • 1,8-Diaminooctane, 98% 25 g. thermofisher.com.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • GC/MS Identification of Impurities. (2024). Medistri SA.
  • A Comparative Analysis of Polyamide Properties: 1,8-Diaminooctane vs. 1,6-Hexanediamine. Benchchem.
  • 1,8-Diaminooctane. (2025). Chemsrc.
  • A Comparative Guide to Purity Validation of 3,6-Dioxa-1,8-octanedithiol by GC-MS. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,8-Octanediamine, Dihydrochloride

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with the experiment.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with the experiment. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 1,8-Octanediamine, dihydrochloride, moving beyond simple checklists to explain the scientific rationale behind each critical step.

Hazard Profile and the Rationale for Caution

1,8-Octanediamine, dihydrochloride (CAS No. 7613-16-3) and its free base form, 1,8-Diaminooctane (CAS No. 373-44-4), are versatile intermediates in chemical synthesis.[1] However, their utility is matched by a significant hazard profile that dictates stringent disposal protocols.

  • Corrosivity: The primary hazard is severe corrosivity. The free base is classified as Skin Corrosion/Irritation Category 1B, capable of causing severe skin burns and eye damage.[2][3][4] This property necessitates that the chemical waste be treated as corrosive hazardous waste, as it can damage living tissue, plumbing, and aquatic ecosystems if improperly released.

  • Acute Toxicity: The compound is harmful if swallowed (Acute Oral Toxicity, Category 4).[2][3] Ingestion can cause severe damage to the gastrointestinal tract.[2][5]

  • Sensitization: It is also a skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[2][3][4]

These hazards underscore why indiscriminate disposal, such as pouring the chemical down the drain, is unacceptable. The integrity of our laboratory and the environment depends on managing this substance as a regulated hazardous material from acquisition to final disposal.

The Regulatory Landscape: Ensuring Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8]

Given its corrosive nature, waste 1,8-Octanediamine, dihydrochloride must be managed as corrosive hazardous waste (EPA Waste Code D002). This classification mandates a "cradle-to-grave" responsibility for the waste generator, requiring strict adherence to protocols for collection, storage, and disposal through certified channels.[7] Always consult your institution's Environmental Health and Safety (EHS) office, as local and state regulations can be more stringent than federal mandates.[7][9]

Standard Operating Procedure for Disposal

Adherence to a standardized protocol is essential for safety and compliance. The following procedures cover various scenarios for disposing of 1,8-Octanediamine, dihydrochloride.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[5]

  • Body Protection: A lab coat and closed-toe shoes. For larger quantities, a chemically resistant apron is recommended.

Disposal of Bulk, Unused, or Expired Product

This is the most straightforward disposal path and should be the default for any significant quantity.

Step 1: Container Integrity and Labeling

  • Keep the chemical in its original, clearly labeled container.[9]

  • If the original container is compromised, transfer the contents to a new, compatible container that is clean, dry, and can be securely sealed.

  • Label the container clearly as "Hazardous Waste," and list the full chemical name: "1,8-Octanediamine, dihydrochloride."

Step 2: Segregation of Waste

  • Crucially, do not mix this waste with other chemical waste streams. [9] Mixing incompatible chemicals can lead to dangerous reactions. Store it separately, awaiting pickup.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[10] This ensures the waste is transported and disposed of in compliance with all regulations.

Disposal of Contaminated Materials and Spill Cleanup Residue

Items such as gloves, weigh boats, paper towels, or absorbent materials contaminated with 1,8-Octanediamine, dihydrochloride are also considered hazardous waste.

Step 1: Collection

  • Carefully collect all contaminated solid materials. For spill cleanup of the solid powder, sweep gently to avoid creating dust.[2][5]

  • Place all collected materials into a designated, sealable container (e.g., a heavy-duty plastic bag or a labeled bucket).

Step 2: Labeling and Disposal

  • Label the container as "Hazardous Waste: Solid Debris contaminated with 1,8-Octanediamine, dihydrochloride."

  • Dispose of this container through your institution's hazardous waste program.

Management of "Empty" Containers and Contaminated Glassware

Under RCRA, a container that held a hazardous waste is not considered "empty" until it has been properly decontaminated.

Step 1: Decontamination (Triple Rinsing)

  • Rinse the container or glassware three times with a suitable solvent (e.g., water, as the compound is water-soluble).[8]

  • Collect all three rinses (the "rinsate") as hazardous waste. This is a critical step. The rinsate now contains the chemical and must be managed accordingly.

Step 2: Rinsate Disposal

  • Combine the rinsate in a designated "Aqueous Hazardous Waste" container. Ensure the container is properly labeled with all constituents.

Step 3: Final Container Disposal

  • Once triple-rinsed, deface the original label on the container to prevent confusion.

  • The clean, triple-rinsed container can now typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). Confirm this procedure with your EHS office.[8]

Emergency Spill Protocol

In the event of an accidental spill, immediate and correct action is vital.

Step 1: Secure the Area

  • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Ensure the area is well-ventilated.

Step 2: Don Appropriate PPE

  • Wear the full PPE as described in section 3.1, including respiratory protection if dust is present.

Step 3: Contain and Clean the Spill

  • For solid spills: Gently cover the spill with a dry absorbent material (e.g., sand, vermiculite). Carefully sweep the material into a designated waste container.[2][5][11] Avoid actions that generate dust.

  • For liquid spills: Cover with an inert absorbent material. Collect the saturated absorbent and place it in a sealable container.

Step 4: Final Decontamination and Disposal

  • Wipe the spill area with a damp cloth. Collect the cloth as contaminated waste.

  • Label the container with all spill residue as hazardous waste and arrange for disposal through your EHS office.

Data Summary & Disposal Workflow

For quick reference, the key properties and a decision-making workflow for disposal are provided below.

Table 1: Properties of 1,8-Octanediamine and its Dihydrochloride Salt
Property1,8-Diaminooctane (Free Base)1,8-Octanediamine, dihydrochlorideReference(s)
CAS Number 373-44-47613-16-3[1][2][4]
Molecular Formula C₈H₂₀N₂C₈H₂₂Cl₂N₂[1][12]
Molar Mass 144.26 g/mol 217.18 g/mol [4][12]
Appearance Faint yellow, hygroscopic crystalsWhite crystalline solid[1][4]
Melting Point 50-52 °CNot available[12][13]
Boiling Point 225-226 °C240.5 °C (estimated)[13][14]
Solubility 575 g/L in water (20 °C)Soluble in water[1][13]
Diagram 1: Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for 1,8-Octanediamine, dihydrochloride.

G Disposal Workflow for 1,8-Octanediamine, Dihydrochloride start Unwanted Material: 1,8-Octanediamine, Dihydrochloride spill Accidental Spill start->spill Is it a spill? waste Routine Waste Stream start->waste Is it routine waste? spill_solid Solid Spill (Powder) spill->spill_solid Form? spill_liquid Liquid Spill (Solution) spill->spill_liquid Form? bulk Bulk / Unused Reagent waste->bulk Type? contaminated Contaminated Materials (PPE, Glassware, Debris) waste->contaminated Type? collect_solid 1. Don PPE 2. Cover with absorbent 3. Sweep carefully (avoid dust) 4. Collect in sealed container spill_solid->collect_solid collect_liquid 1. Don PPE 2. Cover with absorbent 3. Collect saturated material 4. Place in sealed container spill_liquid->collect_liquid final_disposal Dispose via Licensed Hazardous Waste Contractor (Contact EHS) collect_solid->final_disposal collect_liquid->final_disposal bulk_proc 1. Keep in original container 2. Label as 'Hazardous Waste' 3. Segregate from other waste bulk->bulk_proc solids_proc Solid Debris: 1. Double-bag or place in   sealed container 2. Label as 'Hazardous Waste' contaminated->solids_proc Solid Debris? glass_proc Glassware: 1. Triple-rinse with solvent 2. Collect rinsate as liquid   hazardous waste contaminated->glass_proc Glassware? bulk_proc->final_disposal solids_proc->final_disposal glass_proc->final_disposal Dispose of Rinsate rinsed_glass Dispose of rinsed glassware per institutional policy glass_proc->rinsed_glass

Caption: Decision tree for the safe disposal of 1,8-Octanediamine, dihydrochloride.

References

  • Safety Data Sheet - 1,8-Diaminooctane. Fisher Scientific (UK). [Link]

  • 1,8-Octanediamine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council. [Link]

  • 1,8-Octanediamine Physico-chemical Properties. ChemBK. [Link]

  • 1,8-Octanediamine, hydrochloride salt Properties. Chemsrc. [Link]

  • 1,8-Diaminooctane Chemical & Physical Properties. Chemsrc. [Link]

  • Chemical Properties of 1,8-Diaminooctane. Cheméo. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • RCRA Program Overview. Case Western Reserve University Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Octanediamine, dihydrochloride
Reactant of Route 2
1,8-Octanediamine, dihydrochloride
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